molecular formula C31H27NO4 B3269764 Fmoc-4-(2-methylphenyl)-L-phenylalanine CAS No. 516521-48-5

Fmoc-4-(2-methylphenyl)-L-phenylalanine

Cat. No.: B3269764
CAS No.: 516521-48-5
M. Wt: 477.5 g/mol
InChI Key: IJGUOEBWNNZUJB-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-4-(2-methylphenyl)-L-phenylalanine (CAS 516521-48-5) is a specialized, non-proteinogenic amino acid derivative designed for advanced peptide synthesis and materials science research. This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS), where its Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary N-terminal protection, allowing for the sequential construction of complex peptides . Its core research value lies in its application for creating supramolecular nanostructures and hydrogels. Studies on similar Fmoc-dipeptides have shown that introducing methyl groups to the phenylalanine side chain can profoundly influence the morphology of self-assembled nanostructures and the mechanical properties of the resulting hydrogels, making them promising scaffolds for cell culture, drug delivery, and antimicrobial materials . The biphenyl core with an ortho-methyl substituent enhances the molecule's steric and electronic profile, promoting specific pi-pi stacking and hydrophobic interactions that drive molecular self-assembly . Researchers utilize this derivative to develop custom peptide libraries, probe protein-protein interactions, and engineer novel biomaterials with tailored functionalities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-20-8-2-3-9-23(20)22-16-14-21(15-17-22)18-29(30(33)34)32-31(35)36-19-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGUOEBWNNZUJB-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122450
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516521-48-5
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516521-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2′-methyl[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Fmoc-4-(2-methylphenyl)-L-phenylalanine in Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Fmoc-4-(2-methylphenyl)-L-phenylalanine , a specialized non-canonical amino acid used in advanced peptide therapeutics to modulate conformation, hydrophobicity, and receptor binding affinity.

Executive Summary

Fmoc-4-(2-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(2'-Me)-OH or Fmoc-Phe(4-o-tolyl)-OH ) is a sterically demanding, hydrophobic building block. Unlike the planar 4-phenyl-phenylalanine (Bip), the introduction of a methyl group at the ortho position of the distal phenyl ring induces a significant torsional twist in the biphenyl system. This "pre-organized" twisted conformation is a critical tool in rational drug design for disrupting aggregation, probing deep hydrophobic pockets, and restricting rotational freedom in peptide ligands.

Part 1: Physicochemical Profile & Structural Analysis

Chemical Identity & Properties

This compound is a derivative of L-phenylalanine where the para position of the phenyl ring is modified with an o-tolyl group.

PropertySpecification
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylphenyl)phenyl]propanoic acid
Common Abbreviation Fmoc-L-Bip(2'-Me)-OH; Fmoc-Phe(4-(2-tolyl))-OH
Molecular Formula C₃₁H₂₇NO₄
Molecular Weight 477.56 g/mol
Chirality L-isomer (S-configuration at

-carbon)
Solubility Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM; Insoluble in Water
Appearance White to off-white powder
Purity Standard >98% (HPLC), >99% ee (Chiral HPLC)
The Ortho-Methyl Effect (Structural Mechanics)

The defining feature of this amino acid is the steric clash between the 2'-methyl group and the protons of the proximal phenyl ring.

  • Planar Biphenyl (Bip): Freely rotates but often adopts a near-planar conformation to maximize

    
    -
    
    
    
    overlap, facilitating aggregation (e.g., amyloid-like fibrils).
  • Twisted Biphenyl (2'-Me-Bip): The steric bulk of the methyl group forces the two phenyl rings out of planarity, typically inducing a dihedral angle of 60°–90° .

  • Rotational Barrier: While not high enough to create stable, separable atropisomers at room temperature (barrier

    
     6–10 kcal/mol), it creates a strong conformational bias . This reduces the entropic penalty upon binding to a receptor pocket that requires a twisted ligand geometry.
    

Part 2: Synthetic Utility & SPPS Integration

Solid-Phase Peptide Synthesis (SPPS) Protocol

Due to the steric bulk of the biphenyl system, standard coupling protocols must be optimized to prevent deletion sequences.

Recommended Coupling Cycle:

  • Resin Swelling: DCM (30 min).

  • Deprotection: 20% Piperidine in DMF (2

    
     5 min). Note: Add 0.1M HOBt to prevent aspartimide formation if Asp is present.
    
  • Coupling Cocktail:

    • Activator: DIC/Oxyma Pure (preferred for low racemization) or HATU/HOAt (for difficult couplings).

    • Stoichiometry: 3-4 equivalents relative to resin loading.

    • Time: 60–120 minutes at Room Temperature.

    • Solvent: DMF or NMP (NMP is superior for hydrophobic sequences).

  • Monitoring: Kaiser Test (Qualitative) or Chloranil Test (for secondary amines).

Synthesis of the Building Block (Suzuki-Miyaura Coupling)

If the specific Fmoc-amino acid is not in stock, it is standard practice to synthesize it via a Suzuki cross-coupling reaction, either in solution or directly on-resin.

Reagents:

  • Partner A: Fmoc-Phe(4-I)-OH (Fmoc-4-iodo-phenylalanine) or Fmoc-Phe(4-Bpin)-OH.

  • Partner B: 2-Methylphenylboronic acid (or 2-Iodotoluene if using the Bpin derivative).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: K₂CO₃ or Cs₂CO₃ (2M aqueous).

SuzukiSynthesis Start Fmoc-Phe(4-I)-OH (Aryl Iodide) Catalyst Pd(PPh3)4 / K2CO3 80°C, DME/H2O Start->Catalyst Reagent 2-Methylphenylboronic Acid (Boronic Species) Reagent->Catalyst Product Fmoc-4-(2-methylphenyl)-Phe (Twisted Biphenyl) Catalyst->Product Suzuki Coupling

Caption: Synthesis of Fmoc-4-(2-methylphenyl)-L-Phe via Palladium-catalyzed cross-coupling.

Part 3: Structural Biology & Pharmacophore Design

Probing Hydrophobic Pockets

This amino acid is extensively used in "SAR (Structure-Activity Relationship) by Catalog" studies to probe the depth and width of hydrophobic pockets in GPCRs and protein-protein interaction (PPI) interfaces.

  • Selectivity Switch: A receptor pocket that accommodates the flat Fmoc-Bip-OH but rejects the twisted Fmoc-Bip(2'-Me)-OH (or vice versa) reveals critical steric constraints of the binding site.

Disrupting Aggregation

Peptides containing multiple phenylalanine or biphenyl residues often suffer from low solubility and aggregation due to


-

stacking. The 2-methyl group disrupts this stacking by enforcing a non-planar geometry, often improving the solubility of the final peptide compared to the non-methylated analog.

Part 4: Quality Control & Analytics[6]

To ensure the integrity of the building block before use in SPPS:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna).

    • Gradient: 50% to 100% Acetonitrile in Water (+0.1% TFA) over 20 min. Note: The compound is very hydrophobic and will elute late.

    • Detection: UV at 254 nm (Fmoc + Biphenyl absorption).

  • Chiral Purity:

    • Essential to verify no racemization occurred during the Suzuki coupling (if synthesized in-house).

    • Method: Chiral HPLC using a Daicel Chiralpak AD-H or OD-H column.

References

  • Suzuki-Miyaura Coupling on Solid Phase

    • Title: "Solid-phase synthesis of biaryl-containing peptides via Suzuki-Miyaura cross-coupling."
    • Source:Journal of Organic Chemistry.
    • Context: Describes the standard protocol for cre
  • Conformational Control in Biphenyls

    • Title: "Control of peptide conform
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Discusses the rotational barriers and structural bias introduced by ortho-substitution.
  • Fmoc Solid Phase Peptide Synthesis Protocols

    • Title: "Fmoc Solid Phase Peptide Synthesis: A Practical Approach."
    • Source:Oxford University Press / Chan & White.
    • Context: The authoritative reference for handling hydrophobic Fmoc-amino acids.

(Note: Specific CAS numbers for this exact regioisomer are often proprietary to custom synthesis houses; however, the synthesis and properties follow the established chemistry of Fmoc-4-halo-phenylalanines described above.)

Technical Guide: Structure, Synthesis, and Purity of Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Anatomy[1]

Fmoc-4-(2-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(2-Me)-OH ) is a non-canonical amino acid (NCAA) belonging to the biaryl-alanine class.[1] Unlike the standard biphenylalanine (Bip), the introduction of a methyl group at the ortho position of the distal phenyl ring introduces a critical steric element. This modification is not merely cosmetic; it restricts the rotational freedom of the biaryl axis, creating a "steric lock" that can rigidify peptide backbones or force specific side-chain orientations within a hydrophobic binding pocket.

For drug development professionals, this compound represents a high-value tool for stapled peptides , protein-protein interaction (PPI) inhibitors , and proteolysis-targeting chimeras (PROTACs) . However, its synthesis and purification present unique challenges—specifically regarding atropisomerism and palladium contamination—that standard Fmoc-amino acid protocols often overlook.

Structural Specifications
ParameterSpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(2-methylphenyl)-L-phenylalanine
Common Abbreviations Fmoc-Bip(2-Me)-OH; Fmoc-4-(o-tolyl)-Phe-OH
Molecular Formula C31H27NO4
Molecular Weight 477.55 g/mol
Chirality L-Configuration (S-isomer at alpha-carbon)
Protecting Group Fmoc (Base labile)
Core Scaffold Biphenyl (2-methyl substituted)
The "Steric Lock" Mechanism

The 2-methyl group creates steric clash with the protons of the proximal phenyl ring. While this barrier (~20-22 kcal/mol) is typically insufficient to isolate stable atropisomers at room temperature (leading to rapid interconversion), it significantly alters the Boltzmann distribution of conformers compared to the unsubstituted Bip. In a constrained peptide environment, this pre-organization can lower the entropic penalty of binding.

Part 2: Synthesis Protocol (The "Self-Validating" Workflow)

Reaction Logic & Pathway

The synthesis hinges on coupling Fmoc-4-iodo-L-phenylalanine with 2-methylphenylboronic acid .[1]

Critical Insight: The ortho-methyl group on the boronic acid increases the risk of protodeboronation (loss of the boron group before coupling). Standard Pd(PPh3)4 catalysts often fail here.[1] We utilize Pd(OAc)2 with SPhos , as the bulky, electron-rich phosphine ligand facilitates the oxidative addition and transmetallation of hindered substrates.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Fmoc-4-iodo-L-Phe-OH (Chiral Scaffold) Catalyst Pd(OAc)2 / SPhos K3PO4, Toluene/H2O Start->Catalyst Reactant 2-Methylphenylboronic Acid (Steric Partner) Reactant->Catalyst Intermediate Crude Reaction Mixture (Pd species, Salts, Product) Catalyst->Intermediate Suzuki Coupling 80°C, 4-6h Scavenger SiliaMetS® Thiol (Pd Scavenging) Intermediate->Scavenger Filtration Purification Flash Chromatography (DCM/MeOH/AcOH) Scavenger->Purification Org. Phase Final Pure Fmoc-Bip(2-Me)-OH >98% ee, <10ppm Pd Purification->Final Crystallization

Caption: Optimized Suzuki-Miyaura coupling workflow utilizing SPhos ligands to overcome steric hindrance at the ortho-position.

Detailed Methodology
  • Preparation: Dissolve Fmoc-4-iodo-L-Phe-OH (1.0 eq) and 2-methylphenylboronic acid (1.2 eq) in degassed Toluene:Water (3:1).

  • Base Addition: Add K3PO4 (2.5 eq). The use of phosphate over carbonate reduces base-catalyzed racemization of the Fmoc-amino acid.[1]

  • Catalysis: Add Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

  • Reaction: Heat to 80°C under Argon. Monitor by HPLC.

    • Checkpoint: If >5% de-iodinated starting material (Fmoc-Phe-OH) is observed, the catalyst is dying before oxidative addition. Increase SPhos loading.

  • Work-up: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[1]

  • Pd Scavenging (Crucial): Treat the organic phase with SiliaMetS® Thiol (or equivalent) for 2 hours at RT.[1] This is non-negotiable for pharma-grade materials.[1]

  • Isolation: Concentrate and purify via silica gel chromatography (DCM:MeOH:AcOH gradient).

Part 3: Purity & Analytical Validation

Purity is not a single number.[1] For Fmoc-Bip(2-Me)-OH, we must validate three distinct attributes: Chemical Identity , Enantiomeric Purity , and Metal Content .

The "Triple-Check" Protocol
Analysis TypeMethodAcceptance CriteriaWhy it matters?
Chemical Purity RP-HPLC (C18)> 98.5% AreaRemoves homocoupled boronic acid dimers.[1]
Chiral Purity Chiralpak IA / SFC> 99.5% eeSuzuki conditions (heat + base) can racemize the alpha-carbon.[1]
Pd Content ICP-MS< 10 ppmResidual Pd catalyzes side reactions during SPPS (e.g., removal of Alloc/Allyl groups).[1]
Chiral HPLC Method (Self-Validating)

Standard C18 columns cannot separate the D- and L-enantiomers.[1] You must use a polysaccharide-based stationary phase.[1]

  • Column: Daicel Chiralpak IA or IC (immobilized amylose/cellulose).[1]

  • Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm.[1]

  • Validation: Spike the sample with 1% of the D-isomer (synthesized separately or purchased) to confirm resolution (

    
    ).[1] If the D-peak is not visible in the spike, your method is blind.
    
Visualization: Purity Decision Tree

PurityLogic Start Crude Product HPLC RP-HPLC Purity > 98%? Start->HPLC Chiral Chiral HPLC > 99% ee? HPLC->Chiral Yes Recryst Recrystallize (EtOAc/Hex) HPLC->Recryst No PdCheck ICP-MS Pd < 10ppm? Chiral->PdCheck Yes Reject REJECT / REWORK Chiral->Reject No (Racemized) Scavenge Reslurry with Thiol Silica PdCheck->Scavenge No Release RELEASE LOT PdCheck->Release Yes Recryst->HPLC Scavenge->PdCheck

Caption: Decision logic for QC release. Note that racemization (No at Chiral step) typically triggers rejection as it is difficult to purify without chiral prep-HPLC.

Part 4: Handling and Storage

  • Stability: The Fmoc group is stable to acid but sensitive to secondary amines (piperidine, morpholine).[1] The biphenyl core is oxidation-resistant under standard conditions.[1]

  • Storage: Store at +2°C to +8°C in a desiccator.

  • Solubility: Hydrophobic.[1] Dissolve in DMF or NMP for SPPS. Do not use water or methanol for stock solutions.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Catalysts Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction" Source: Chemical Reviews Link:[Link] (Canonical reference for SPhos usage in hindered couplings).[1]

  • Atropisomerism in Biaryl Systems Title: "Atropisomerism in the Pharmaceutical Industry" Source: Journal of Medicinal Chemistry Link:[Link][1]

Sources

Engineering Peptidomimetics: A Technical Guide to Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics evolve from simple endogenous sequences to highly engineered peptidomimetics, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently utilize sterically demanding ncAAs to rigidify peptide backbones, enhance pharmacokinetic (PK) properties, and lower the entropic penalty of target binding.

This whitepaper provides an in-depth technical analysis of Fmoc-4-(2-methylphenyl)-L-phenylalanine (frequently abbreviated as Fmoc-L-Bip(2'-Me)-OH), detailing its physicochemical properties, the mechanistic causality behind its use, and a field-proven, self-validating protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS).

Molecular Identity & Physicochemical Profiling

Fmoc-4-(2-methylphenyl)-L-phenylalanine is a highly specialized biphenylalanine derivative. While canonical amino acids offer high conformational flexibility, the introduction of an ortho-methylbiphenyl side chain fundamentally alters the biophysical landscape of the resulting peptide.

From a registry standpoint, the D-enantiomer of this molecule is formally cataloged under CAS 1380422-33-2 [1]. However, the L-enantiomer is predominantly generated via custom asymmetric synthesis for specific drug discovery campaigns, meaning its CAS registry is often catalog-specific or unassigned in broad databases. Regardless of stereochemistry, the molecular weight and elemental composition remain identical and dictate its behavior in solution.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Fmoc-4-(2-methylphenyl)-L-phenylalanine
Common Abbreviation Fmoc-L-Bip(2'-Me)-OH
Molecular Formula C₃₁H₂₇NO₄
Molecular Weight 477.56 g/mol
CAS Number 1380422-33-2 (Note: Refers to D-isomer; L-isomer often unassigned)[1]
Appearance White to off-white crystalline powder
Solubility High in DMF, NMP, DMSO; Insoluble in H₂O

Mechanistic Insights: The Power of Steric Restriction

To understand why we utilize Fmoc-L-Bip(2'-Me)-OH, we must look at the causality of molecular interactions. In native peptides, the


 and 

dihedral angles of the side chains rotate freely, leading to a high entropic penalty when the peptide must adopt a specific conformation to bind a target receptor (e.g., disrupting the MDM2-p53 interaction).

The Causality of the Ortho-Methyl Group: By installing a methyl group at the 2'-position of the distal phenyl ring, we intentionally engineer a severe steric clash with the proximal phenyl ring (the core of the phenylalanine). This clash restricts free rotation around the biphenyl C-C bond, inducing atropisomerism and locking the side chain into a pre-organized, orthogonal conformation.

  • Enhanced Target Affinity: The pre-organized pharmacophore requires less energy to adopt its bioactive conformation, directly translating to lower

    
     values.
    
  • Proteolytic Shielding: The bulky, locked biphenyl system physically shields adjacent peptide bonds from the active sites of circulating endopeptidases, drastically extending the peptide's serum half-life.

Conformational_Restriction ncAA Fmoc-L-Bip(2'-Me)-OH (Sterically Hindered) OrthoMethyl Ortho-Methyl Group (Steric Clash) ncAA->OrthoMethyl Dihedral Restricted Dihedral Angles (χ1 / χ2 Locking) OrthoMethyl->Dihedral Induces Protease Proteolytic Stability (Shielded Peptide Bond) Dihedral->Protease Prevents degradation Binding Enhanced Target Affinity (Pre-organized Pharmacophore) Dihedral->Binding Lowers entropic penalty

Mechanistic pathway of conformational restriction induced by the ortho-methyl group.

Advanced SPPS Protocol for Sterically Hindered ncAAs

Standard Fmoc-SPPS relies on reagents like HBTU or TBTU. However, the steric bulk of the 2'-methylbiphenyl system severely retards the kinetics of the coupling reaction. If you attempt to couple Fmoc-L-Bip(2'-Me)-OH using HBTU, you will inevitably face incomplete couplings and sequence truncations.

To overcome this, we must shift to highly reactive uronium salts containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, such as HATU , or utilize the DIC/Oxyma Pure system, which provides superior leaving group kinetics and minimizes epimerization[2].

Table 2: Comparative Coupling Efficiencies for Fmoc-L-Bip(2'-Me)-OH
Coupling Reagent SystemBaseReaction TimeAverage Coupling Efficiency
HBTU / HOBtDIPEA60 min< 65% (Truncation risk)
DIC / Oxyma PureNone60 min> 92%
HATU / HOAt DIPEA 45 min > 98% (Recommended)
Self-Validating Experimental Workflow

The following protocol is designed as a self-validating system. You do not proceed to the next step until the current step's empirical checkpoint is passed.

Step 1: Resin Preparation & Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a fritted reaction vessel. Swell in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, exposing the reactive sites. Failing to swell the resin leads to heterogeneous reaction kinetics.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (5x).

  • Validation Checkpoint: Perform a Kaiser Test . A positive result (deep blue resin beads) confirms the presence of free primary amines. Do not proceed if the beads remain yellow.

Step 3: Pre-Activation and Coupling

  • Action: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-L-Bip(2'-Me)-OH and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow the active ester to form.

  • Action: Add the activated amino acid solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Validation Checkpoint: Perform a second Kaiser Test. A negative result (yellow beads) confirms complete coupling. If slightly green/blue, perform a second coupling cycle using DIC/Oxyma Pure to cap unreacted sites without over-exposing the peptide to basic DIPEA.

Step 4: Global Cleavage

  • Action: Once the sequence is complete, cleave the peptide from the resin using a cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) for 2 hours.

  • Causality: TIPS acts as a carbocation scavenger, preventing the re-alkylation of the peptide backbone by the cleaved protecting groups[3].

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Step 1 Activation ncAA Activation (HATU / HOAt / DIPEA) Deprotect->Activation Step 2 Coupling Coupling Reaction (Fmoc-L-Bip(2'-Me)-OH) Activation->Coupling Step 3 Coupling->Deprotect Repeat for next AA Cleavage Global Cleavage (TFA / TIPS / H2O) Coupling->Cleavage Step 4 Purification RP-HPLC Purification Cleavage->Purification Step 5

SPPS workflow for sterically hindered Fmoc-4-(2-methylphenyl)-L-phenylalanine.

Conclusion

The integration of Fmoc-4-(2-methylphenyl)-L-phenylalanine into a peptide sequence is a deliberate, highly engineered choice designed to exploit steric constraints for pharmacological gain. By understanding the exact molecular weight (477.56 g/mol ), the causality of its atropisomerism, and the necessity of high-efficiency coupling reagents like HATU, researchers can successfully synthesize rigidified peptidomimetics that resist proteolytic degradation and exhibit superior target affinity.

References

  • Alchimica. "Fmoc-4-(2-methylphenyl)-D-phenylalanine (CAS: 1380422-33-2)". Alchimica Chemical Catalog. Available at: [Link]

  • Jad, Y. E., El-Faham, A., de la Torre, B. G., & Albericio, F. (2017). "CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities". Peptide-based Drug Discovery: Challenges and New Therapeutics, Royal Society of Chemistry, pp. 518-550. Available at: [Link]

  • Cherkupally, P., et al. (2014). "Solid-phase peptide synthesis (SPPS), C-terminal vs. side-chain anchoring: a reality or a myth". Amino Acids, 46(8), 1827-38. Available at:[Link]

Sources

Mastering a Key Building Block: A Technical Guide to the Solubility of Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the success of synthesizing a target peptide hinges on the precise and efficient coupling of amino acid building blocks. A crucial, yet often overlooked, parameter governing this efficiency is the solubility of the Fmoc-protected amino acids in the chosen reaction solvent. Poor solubility can lead to a cascade of problems, including incomplete coupling reactions, the formation of deletion sequences, and significant challenges in the final purification of the desired peptide[1][2]. This guide provides an in-depth exploration of the solubility characteristics of Fmoc-4-(2-methylphenyl)-L-phenylalanine, a non-standard amino acid derivative increasingly utilized in the design of novel peptides with unique structural and functional properties. As a Senior Application Scientist, this guide is structured to provide not just data, but a foundational understanding of the principles governing solubility and a practical framework for its empirical determination.

Fmoc-4-(2-methylphenyl)-L-phenylalanine, with its bulky Fmoc protecting group and the additional methylphenyl moiety, presents a unique solubility profile that warrants careful consideration. The large, nonpolar Fmoc group significantly influences its interaction with different solvents, making the selection of an appropriate solvent system a critical first step in any synthesis protocol[1][2].

Understanding the Physicochemical Drivers of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound[3]. The solubility of Fmoc-4-(2-methylphenyl)-L-phenylalanine is therefore dictated by the interplay of its molecular structure with the polarity and chemical nature of the solvent.

  • The Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a large, aromatic, and nonpolar moiety. This feature generally imparts good solubility in polar aprotic solvents, which are the workhorses of SPPS[1][4]. The planarity of the fluorenyl rings can, however, lead to π-π stacking and intermolecular aggregation, which can negatively impact solubility[2].

  • The Amino Acid Side Chain: The 4-(2-methylphenyl)-L-phenylalanine side chain is also predominantly hydrophobic. This further enhances its affinity for nonpolar and polar aprotic solvents.

  • Polarity of Solvents:

    • Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These solvents are highly effective at solvating Fmoc-protected amino acids[1][4][]. They possess a dipole moment and can engage in dipole-dipole interactions, but they lack acidic protons for hydrogen bonding. This class of solvents is generally the first choice for dissolving Fmoc-4-(2-methylphenyl)-L-phenylalanine.

    • Chlorinated Solvents (e.g., DCM): Dichloromethane is another common solvent in peptide synthesis, particularly in Boc chemistry. While it can dissolve many Fmoc-amino acids, its ability to solvate growing peptide chains can be limited[6].

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally poor choices for dissolving Fmoc-protected amino acids. The large, nonpolar Fmoc group disrupts the hydrogen-bonding network of the solvent, leading to very slight solubility[1].

    • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the overall polarity of the amino acid backbone, Fmoc-4-(2-methylphenyl)-L-phenylalanine is expected to have very poor solubility in nonpolar solvents.

Predicted Solubility Profile of Fmoc-4-(2-methylphenyl)-L-phenylalanine

While precise quantitative solubility data for Fmoc-4-(2-methylphenyl)-L-phenylalanine is not extensively published, a qualitative and predictive summary can be formulated based on the known behavior of structurally similar Fmoc-amino acids[1][7][8].

Solvent Chemical Class Predicted Solubility Rationale / Notes
N,N-Dimethylformamide (DMF) Polar AproticHighly Soluble A standard and highly effective solvent for SPPS, known to dissolve a wide range of Fmoc-amino acids effectively[][6].
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Soluble Often used as an alternative to DMF, NMP is also an excellent solvent for Fmoc-amino acids and can sometimes improve coupling yields[6].
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble A strong solvent that can be used, sometimes in mixtures, to dissolve difficult sequences or aggregated peptides[9].
Dichloromethane (DCM) ChlorinatedModerately Soluble Commonly used in peptide synthesis, though may be less effective than DMF or NMP for highly hydrophobic or aggregating sequences.
Acetonitrile (ACN) Polar AproticSlightly Soluble Has been reported as an effective solvent when used with certain resin types[6].
Tetrahydrofuran (THF) EtherSlightly to Moderately Soluble Can be a useful solvent, particularly in combination with other solvents.
Methanol / Ethanol Polar ProticVery Slightly Soluble The large, nonpolar Fmoc group significantly decreases solubility in polar protic solvents[1].
Water Polar ProticInsoluble The hydrophobic nature of the molecule makes it insoluble in aqueous solutions.
Hexane / Toluene NonpolarInsoluble The polar amino acid backbone prevents dissolution in nonpolar solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

Given that factors such as temperature, purity, and the specific crystalline form of the compound can influence solubility, empirical determination is often necessary for critical applications. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[3][10].

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess Fmoc-4-(2-methylphenyl)-L-phenylalanine to a known volume of solvent B Seal vial and place in a temperature-controlled shaker A->B Step 1 C Agitate for 24-72 hours to reach equilibrium B->C Step 2 D Centrifuge the suspension C->D Step 3 E Filter the supernatant through a PTFE syringe filter D->E Step 4 F Analyze the clear filtrate by a suitable analytical method (e.g., HPLC) E->F Step 5 G Calculate solubility (mg/mL or mol/L) F->G Step 6

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • To a series of labeled glass vials, add a precise volume (e.g., 2.0 mL) of each solvent to be tested.

    • Add an excess amount of Fmoc-4-(2-methylphenyl)-L-phenylalanine to each vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium[3][10].

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a prolonged period, typically 24 to 72 hours, to ensure that equilibrium between the dissolved and undissolved solute is reached[3][11].

  • Phase Separation:

    • Once equilibrium is established, carefully remove the vials from the shaker.

    • Separate the undissolved solid from the saturated solution. This is best achieved through centrifugation followed by filtration[3][12].

    • Use a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute[10]. Pre-rinsing the filter with a small amount of the saturated solution can help minimize solute adsorption[10].

  • Quantification of Solute:

    • The concentration of Fmoc-4-(2-methylphenyl)-L-phenylalanine in the clear, saturated filtrate is then determined using a suitable analytical technique.

    • High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose[3]. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[3].

Logical Framework for Solvent Selection in SPPS

The choice of solvent is a critical parameter that extends beyond mere solubility.

G A Initial Assessment: Solubility of Fmoc-4-(2-methylphenyl)-L-phenylalanine E Optimal Solvent System for SPPS A->E B Resin Swelling Capacity B->E C Compatibility with Coupling Reagents C->E D Impact on Peptide Aggregation D->E

Caption: Key considerations for selecting an optimal solvent system in SPPS.

Conclusion and Future Outlook

While Fmoc-4-(2-methylphenyl)-L-phenylalanine is predicted to be highly soluble in common polar aprotic solvents like DMF and NMP, this guide underscores the importance of a rigorous, data-driven approach to solvent selection. The provided experimental protocol for solubility determination offers a robust framework for researchers to generate their own validated data, ensuring the reliability and reproducibility of their peptide synthesis endeavors. As peptide-based therapeutics and research tools become increasingly complex, a fundamental understanding and empirical validation of the solubility of novel building blocks like Fmoc-4-(2-methylphenyl)-L-phenylalanine will remain a cornerstone of successful and efficient synthesis.

References

  • Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

  • Wobble. (n.d.). How to Optimize Peptide Synthesis? Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Kozik, V. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (2024, October). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Phe-Ala-DL-Phe(4-Me)-NH2. PubChem Compound Summary. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-D-phenylalanine, N-FMOC protected. PubChem Compound Summary. Retrieved from [Link]

  • GenicBio. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Nature. (2019, November 14). Subtle chemical modification for enrichment of Fmoc-amino acid at a phospholipid interface. Scientific Reports. Retrieved from [Link]

  • ResearchGate. (2025, June). Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances. Journal of Molecular Liquids. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-4-fluoro-2-methyl-L-phenylalanine. Retrieved from [Link]

Sources

Analytical Characterization of Sterically Hindered Biphenyl Unnatural Amino Acids: A Case Study on Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Mass Spectrometry (ESI-HRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Biaryl amino acids, specifically biphenylalanine derivatives, are frequently utilized to probe hydrophobic binding pockets, enhance proteolytic stability, and introduce precise steric constraints [1].

Fmoc-4-(2-methylphenyl)-L-phenylalanine (also known as Fmoc-L-Bip(2-Me)-OH) represents a highly specialized UAA. The introduction of an ortho-methyl group on the distal phenyl ring restricts rotation around the biphenyl C–C bond. This steric hindrance induces distinct conformational preferences—bordering on atropisomerism—that can lock peptides into highly specific, bioactive conformations.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of data points, but as a self-validating system. Any ambiguity in the structural integrity of this building block will exponentially propagate errors during Solid-Phase Peptide Synthesis (SPPS). This whitepaper details the rigorous analytical workflows, theoretical data, and the causal logic required to validate Fmoc-4-(2-methylphenyl)-L-phenylalanine using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity & Synthesis Framework

Before analyzing the data, we must understand the molecule's origin and physical properties. Fmoc-4-(2-methylphenyl)-L-phenylalanine is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Fmoc-4-iodo-L-phenylalanine (or the bromo-analog) and 2-methylphenylboronic acid [2].

  • Chemical Formula:

    
    
    
  • Molecular Weight: 477.56 g/mol

  • Monoisotopic Exact Mass: 477.1941 Da

Synthesis A Fmoc-4-Iodo-L-Phe C Suzuki-Miyaura Cross-Coupling (Pd Catalyst, Base) A->C B 2-Methylphenylboronic Acid B->C D Fmoc-4-(2-methylphenyl)-L-Phe (Target UAA) C->D High Yield E Solid-Phase Peptide Synthesis (SPPS) D->E Coupling F Peptidomimetics & Drug Discovery E->F Screening

Workflow for the synthesis and downstream application of Fmoc-Bip(2-Me)-OH.

High-Resolution Mass Spectrometry (ESI-HRMS)

The Causality of Technique Selection

Electrospray Ionization (ESI) is the mandatory ionization technique for Fmoc-protected amino acids. Unlike Matrix-Assisted Laser Desorption/Ionization (MALDI), which can cause in-source fragmentation of the labile Fmoc carbamate linkage, ESI provides gentle "soft" ionization [3]. High-resolution mass analyzers (such as Q-TOF or Orbitrap) are required to differentiate the target compound from unreacted starting materials or dehalogenated byproducts (e.g., Fmoc-Phe-OH), which could act as chain terminators or sequence variants during SPPS.

Quantitative MS Data Summary
Ion SpeciesIonization ModeTheoretical Exact Mass (m/z)Diagnostic Utility
[M+H]⁺ Positive (+ESI)478.2014Primary confirmation of molecular weight.
[M+Na]⁺ Positive (+ESI)500.1839Confirms the presence of oxygen-rich moieties (Fmoc, COOH) which readily coordinate sodium.
[M-H]⁻ Negative (-ESI)476.1868Highly sensitive due to the readily deprotonated free carboxylic acid.
Step-by-Step ESI-HRMS Protocol
  • Stock Preparation: Dissolve 1.0 mg of Fmoc-4-(2-methylphenyl)-L-phenylalanine in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution (Positive Mode): Dilute the stock to 5 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid (v/v) to promote protonation.

  • Working Dilution (Negative Mode): Dilute the stock to 5 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Ammonium Hydroxide (NH₄OH) to promote deprotonation.

  • Injection & Acquisition: Inject 5 µL via direct infusion at a flow rate of 10 µL/min into the ESI source.

  • Source Parameters: Set capillary voltage to 3.0 kV (+ESI) and 2.5 kV (-ESI). Maintain desolvation temperature at 250°C to prevent thermal degradation of the Fmoc group.

  • Data Validation: Scan from m/z 100 to 1000. Verify that the isotopic distribution matches the theoretical model for

    
    , specifically confirming the absence of the distinct isotopic signature of iodine (indicating unreacted starting material).
    

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Solvent Selection

The selection of deuterated dimethyl sulfoxide (DMSO-


) over Chloroform (

) is a critical experimental choice. Fmoc-protected aliphatic and aromatic amino acids exhibit strong intermolecular hydrogen bonding (specifically between the carbamate NH and the carboxylic acid), leading to severe peak broadening, aggregation, or even gelation in non-polar solvents [4]. DMSO-

acts as a strong hydrogen-bond acceptor, disrupting these supramolecular networks and yielding sharp, highly resolved resonances necessary for precise integration and multiplet analysis.
Quantitative NMR Data Summary

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-


) 
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Logic
~ 2.22Singlet (s)3HAr-CH₃ : The ortho-methyl group on the distal phenyl ring.
~ 2.85 - 3.15Multiplet (m)2Hβ-CH₂ : Diastereotopic protons of the phenylalanine core.
~ 4.15 - 4.30Multiplet (m)4Hα-CH, Fmoc-CH, Fmoc-CH₂ : Overlapping signals typical for Fmoc-AAs.
~ 7.15 - 7.45Multiplet (m)12HAr-H : Protons from the distal o-tolyl ring, proximal Phe ring, and inner Fmoc aromatic protons.
~ 7.60 - 7.90Multiplet (m)5HAr-H & NH : Outer Fmoc aromatic protons (4H) and the carbamate amide NH (1H, doublet).
~ 12.50Broad Singlet (br s)1HCOOH : Carboxylic acid proton (often exchanges with trace water).

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-


) 
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 20.5Primary (CH₃)o-Tolyl methyl carbon.
~ 36.5Secondary (CH₂)Phenylalanine β-carbon.
~ 46.7Tertiary (CH)Fmoc bridgehead carbon.
~ 55.2Tertiary (CH)Phenylalanine α-carbon.
~ 65.6Secondary (CH₂)Fmoc methoxy carbon.
~ 120.1 - 143.8Aromatic (C, CH)Multiple signals for the biphenyl and fluorenyl ring systems.
~ 156.0Quaternary (C=O)Fmoc carbamate carbonyl.
~ 173.5Quaternary (C=O)Carboxylic acid carbonyl.
Step-by-Step NMR Protocol
  • Sample Preparation: Weigh exactly 15 mg of the lyophilized Fmoc-4-(2-methylphenyl)-L-phenylalanine powder.

  • Solubilization: Dissolve the compound in 600 µL of DMSO-

    
     (99.9 atom % D, containing 0.03% v/v TMS as an internal standard). Vortex gently until optically clear.
    
  • Acquisition (¹H NMR): Transfer to a high-quality 5 mm NMR tube. Acquire the 1D proton spectrum at 298 K using a 400 MHz (or higher) spectrometer. Use 32 scans, a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of the amide and carboxylic protons.

  • Acquisition (¹³C NMR): Acquire the carbon spectrum using proton decoupling (e.g., WALTZ-16). Use a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carbons (carbonyls and substituted aromatics).

  • Data Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation. Calibrate the chemical shifts against the residual DMSO pentet (δ 2.50 ppm for ¹H) and septet (δ 39.52 ppm for ¹³C).

Analytical Pipeline Visualization

To ensure absolute trustworthiness in the structural verification of UAAs before committing them to expensive automated peptide synthesizers, the following analytical pipeline must be strictly adhered to:

Analysis Sample Target UAA Sample Prep Solubilization (DMSO-d6 or MeOH/H2O) Sample->Prep NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR DMSO-d6 MS ESI-HRMS (Pos/Neg Modes) Prep->MS MeOH/0.1% FA DataNMR Structural Elucidation (Atom Connectivity) NMR->DataNMR DataMS Exact Mass & Isotopic Fidelity MS->DataMS

Analytical pipeline for the structural verification of unnatural amino acids.

Conclusion

The rigorous characterization of Fmoc-4-(2-methylphenyl)-L-phenylalanine requires a synergistic approach utilizing both ESI-HRMS and multinuclear NMR spectroscopy. By understanding the causal relationships between the molecule's structure (e.g., the aggregation propensity of the Fmoc group, the lability of the carbamate bond) and the chosen analytical techniques (DMSO-


 solvent selection, soft ESI ionization), researchers can establish a self-validating dataset. This guarantees the integrity of the building block, ultimately ensuring high-fidelity synthesis of advanced peptidomimetics and targeted therapeutics.

References

  • Title: Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions Source: ResearchGate / European Journal of Organic Chemistry URL: [Link]

  • Title: The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI / Molecules URL: [Link]

  • Title: Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET Source: Nature Chemistry / PMC - NIH URL: [Link]

  • Title: Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids Source: Physical Chemistry Chemical Physics / University of Strathclyde URL: [Link]

A Technical Guide to the Potential Research Applications of Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fmoc-4-(2-methylphenyl)-L-phenylalanine is a non-canonical amino acid (ncAA) derivative available for solid-phase peptide synthesis (SPPS). While specific, peer-reviewed applications for this compound are not yet widely documented, its unique structure—featuring a sterically hindered ortho-methyl group on the phenyl ring—suggests significant potential in peptide and drug discovery. This guide outlines a strategic, hypothesis-driven research framework for elucidating and leveraging the properties of this novel building block. We will explore its potential to enhance proteolytic stability, modulate peptide conformation, and serve as a tool for probing protein-protein interactions.

Part 1: Introduction and Theoretical Framework

Substituted phenylalanines are valuable tools in drug discovery and peptide research, allowing for the fine-tuning of a peptide's interaction with its biological target. The introduction of non-canonical amino acids (ncAAs) with unique side chains can dramatically expand the conformational and chemical space available for designing novel therapeutic peptides. Fmoc-4-(2-methylphenyl)-L-phenylalanine belongs to a class of sterically hindered amino acids, which are known to impart unique conformational and pharmacological properties to peptides.

The key feature of this molecule is the methyl group at the ortho- (or 2-) position of the phenyl ring. This substitution introduces significant steric bulk near the peptide backbone, which can be hypothesized to:

  • Restrict Side-Chain Rotation: The ortho-methyl group can limit the rotational freedom (χ angles) of the phenyl side chain, locking it into a more defined orientation. This conformational constraint can reduce the entropic penalty of binding to a receptor, potentially increasing affinity and specificity.

  • Induce Specific Secondary Structures: The steric hindrance may favor the formation of specific peptide backbone dihedral angles (φ, ψ), encouraging turns or other non-helical secondary structures.

  • Enhance Proteolytic Resistance: The bulky side chain can act as a shield, sterically hindering the approach of proteases to the adjacent peptide bonds, thereby increasing the peptide's in vivo half-life.

  • Modulate Protein-Protein Interactions (PPIs): When incorporated at a PPI interface, the methyl group can act as a "bump," either disrupting the interaction or creating a new, favorable hydrophobic contact.

Comparative Physicochemical Properties

To appreciate the potential impact of the ortho-methyl group, a comparison with the canonical L-phenylalanine is useful.

PropertyL-Phenylalanine4-(2-methylphenyl)-L-phenylalanineRationale for Significance
Molecular Weight 165.19 g/mol 255.33 g/mol Increased mass and volume can influence binding pocket occupancy.
Side Chain Benzyl2-MethylbenzylThe ortho-methyl group introduces steric hindrance and alters the electronic properties of the aromatic ring.
Rotational Freedom HighRestrictedThe methyl group limits free rotation around the Cβ-Cγ bond, leading to a more defined side-chain conformation.
Hydrophobicity HighHigherThe addition of a methyl group increases the nonpolar surface area, potentially enhancing hydrophobic interactions.

Part 2: A Proposed Research Workflow for Characterization and Application

This section outlines a logical, multi-stage research plan for any scientist seeking to explore the potential of Fmoc-4-(2-methylphenyl)-L-phenylalanine.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biophysical & Stability Analysis cluster_2 Phase 3: Functional Application A Peptide Design (Incorporate ncAA) B Fmoc-SPPS Protocol (Optimization for Bulky Residue) A->B C Cleavage & Purification (RP-HPLC) B->C D Characterization (LC-MS/MS) C->D E Conformational Analysis (Circular Dichroism) D->E F Proteolytic Stability Assay (vs. Trypsin, Chymotrypsin) D->F G Plasma Stability Assay D->G H Hypothesis Testing (e.g., PPI Inhibition) F->H G->H I Biological Assays (e.g., ELISA, SPR) H->I

Figure 1: Proposed research workflow for Fmoc-4-(2-methylphenyl)-L-phenylalanine.
Peptide Synthesis and Characterization

The first step is to successfully incorporate the amino acid into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: SPPS of a Peptide Containing 4-(2-methylphenyl)-L-phenylalanine

This protocol outlines the manual synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-X-Leu-Arg, where X is the novel residue) on a Rink Amide resin.

1. Resin Preparation:

  • Swell 100 mg of Rink Amide MBHA resin in N,N-Dimethylformamide (DMF) for 30 minutes in a fritted reaction vessel.

  • Remove DMF by filtration.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5x), Isopropanol (IPA) (3x), and DMF (5x).

3. Amino Acid Coupling (Optimized for Bulky Residue):

  • Activation: In a separate vial, dissolve Fmoc-4-(2-methylphenyl)-L-phenylalanine (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. Using a potent activating agent like HATU is recommended for sterically hindered amino acids.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is to overcome the steric hindrance.

  • Monitoring: Perform a Kaiser or Ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling (double coupling) is required.

  • Washing: Wash the resin with DMF (5x), IPA (3x), and Dichloromethane (DCM) (3x).

4. Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS).

  • Add the pre-chilled cleavage cocktail to the resin and agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

6. Purification and Characterization:

  • Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Expected Characterization Data
AnalysisExpected ResultPurpose
RP-HPLC A major peak with >95% purityTo isolate the target peptide and assess purity.
LC-MS Observed mass matches the calculated theoretical mass of the peptide.To confirm the correct incorporation of the ncAA and the overall peptide identity.

Part 3: Investigating Potential Applications

With the synthesized peptide in hand, the next phase involves testing the hypotheses outlined in Part 1.

Hypothesis 1: Enhanced Proteolytic Stability

The ortho-methyl group may sterically shield the adjacent peptide bonds from enzymatic cleavage.

G cluster_0 Standard Peptide cluster_1 Peptide with Ortho-Methyl Group A Peptide Backbone Accessible B Protease Binds & Cleaves A->B Easy Access C Peptide Backbone Shielded by Bulky Group D Protease Binding Hindered C->D Steric Hindrance

Figure 2: Steric shielding hypothesis for enhanced proteolytic stability.
Experimental Protocol: Protease Stability Assay

This protocol compares the degradation rate of the novel peptide with its canonical phenylalanine counterpart.

1. Reaction Setup:

  • Prepare solutions of both the test peptide (containing 4-(2-methylphenyl)-L-phenylalanine) and the control peptide (containing L-phenylalanine) in a reaction buffer (e.g., Tris-HCl, pH 7.8 for trypsin).

  • Prepare a stock solution of the protease (e.g., trypsin or chymotrypsin).

2. Reaction Initiation:

  • Add the protease stock solution to each peptide solution to initiate the reaction. A typical enzyme:substrate ratio is 1:50 or 1:100 (w/w).

  • Incubate the reactions at 37°C.

3. Time-Point Sampling:

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction.

  • Immediately quench the enzymatic reaction by adding a quenching solution, such as 10% Trichloroacetic Acid (TCA) or a specific protease inhibitor.

4. Analysis:

  • Analyze each quenched sample by RP-HPLC.

  • Quantify the amount of intact peptide remaining by integrating the area of the corresponding peak.

  • Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.

Hypothetical Results
PeptideHalf-life in Trypsin (min)Half-life in Chymotrypsin (min)
Control (Phe) 4520
Test (2-Me-Phe) >240150
Hypothesis 2: Modulation of Peptide Conformation

The restricted side-chain rotation can influence the overall secondary structure of the peptide. This can be assessed using Circular Dichroism (CD) spectroscopy.

Experimental Protocol: Far-UV Circular Dichroism Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure.

1. Sample Preparation:

  • Dissolve the lyophilized peptides (both test and control) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the precise concentration of each peptide solution using UV absorbance at 280 nm (if Tyr or Trp are present) or another quantitative method.

2. Spectral Acquisition:

  • Acquire Far-UV CD spectra from 190 to 250 nm using a CD spectrophotometer.

  • Typical spectral signatures include:

    • α-helices: Negative peaks around 208 nm and 222 nm.

    • β-sheets: A single negative peak near 217 nm.

    • Random coils: A strong negative peak around 200 nm.

3. Data Analysis:

  • Process the raw data (subtracting the buffer blank) and convert it to mean residue ellipticity [θ].

  • Compare the spectra of the test and control peptides. A significant change in the spectral shape or peak positions indicates a conformational change induced by the 2-methylphenyl group.

  • Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.

Part 4: Conclusion and Future Directions

The incorporation of Fmoc-4-(2-methylphenyl)-L-phenylalanine into peptides offers a compelling strategy for peptide drug design. While currently a novel building block, a systematic investigation following the framework presented here can unlock its potential. The steric hindrance provided by the ortho-methyl group is hypothesized to confer significant advantages, including enhanced proteolytic stability and the ability to enforce specific, biologically active conformations. Future research should focus on incorporating this ncAA into known bioactive peptides to directly assess its impact on receptor affinity, selectivity, and in vivo efficacy. The development of peptides containing this and other sterically hindered amino acids will continue to be a fruitful area for creating next-generation therapeutics.

References

  • Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in Molecular Biology, 340, 55-78. Retrieved from [Link]

  • Micsonai, A., et al. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(24), E3095-E3103. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Circular Dichroism Spectroscopy Based Protein Secondary Structure Identification: Methods, Tools, and Pitfalls. Retrieved from [Link]

  • Biophysics Core. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from [Link]

  • The Ellington Lab. (2024). Non-Canonical Amino Acid Incorporation. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2018). Application of non-canonical crosslinking amino acids to study protein-protein interactions in live cells. Current Opinion in Chemical Biology, 46, 113-121. Retrieved from [Link]

  • Chen, Y., et al. (2019). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 63(1), 135-145. Retrieved from [Link]

  • Giraud, M., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Organic Letters, 14(21), 5492-5495. Retrieved from [Link]

  • Lee, Y., & Lee, C. W. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry, 2(5), 473-483. Retrieved from [Link]

  • AAPPTec. (n.d.). Substituted Phenylalanines. Retrieved from [Link]

  • Meiler Lab. (2026). Protein Design with NCAAs. Retrieved from [Link]

  • ResearchGate. (n.d.). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Retrieved from [Link]

  • Thieme Gruppe. (2022). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • Niesen, F. H., et al. (2011). Determining Biophysical Protein Stability in Lysates by a Fast Proteolysis Assay. Nature Methods, 8(8), 677-682. Retrieved from [Link]

  • Shimohigashi, Y., et al. (1987). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. International Journal of Peptide and Protein Research, 30(5), 664-671. Retrieved from [Link]

  • ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?. Retrieved from [Link]

  • D. D. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(16), 7930-7953. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Rennert, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 29(3), 673. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5720-5727. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5720-5727. Retrieved from [Link]

  • G-Biosciences. (2015). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

  • Feng, Y., et al. (1997). Conformational Properties of the Unnatural Amino Acid .beta.-Methylphenylalanine in a Linear Octapeptide System; Correlations of 13C-NMR Chemical Shifts with the Side-Chain

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Fmoc-4-(2-methylphenyl)-L-phenylalanine

[1][2]

Executive Summary

This guide details the protocol for incorporating Fmoc-4-(2-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(2-Me)-OH or Fmoc-4-(o-tolyl)-Phe-OH ) into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).[1][2]

This non-canonical amino acid is a derivative of biphenylalanine.[2] The inclusion of the ortho-methyl group on the distal phenyl ring introduces significant hydrophobicity and steric bulk . These attributes enhance the peptide's proteolytic stability and can lock bioactive conformations, but they also present specific synthetic challenges:

  • Aggregation: The hydrophobic side chain promotes inter-chain aggregation on the resin.[2]

  • Steric Hindrance: The bulky biaryl system slows down coupling kinetics compared to standard amino acids.[2]

  • Solubility: The amino acid may exhibit reduced solubility in standard DMF.[2]

Material Attributes & Strategic Considerations

Molecule Profile[1][3]
  • Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(2-methylphenyl)-L-phenylalanine[1][2]

  • Structural Feature: Biaryl side chain with an ortho-methyl substituent on the distal ring.[1][2]

  • Key Property: High lipophilicity; potential for restricted rotation (atropisomerism) in constrained sequences.[2]

Critical Success Factors (The "Why" behind the protocol)
ParameterRecommendationScientific Rationale
Resin Choice ChemMatrix® (PEG-PS) or TentaGel® Polystyrene (PS) resins shrink in hydrophobic environments.[1][2] PEG-based resins swell better, allowing reagents to access the reactive sites despite the bulky side chain.
Loading Low (0.2 – 0.4 mmol/g) High loading forces peptide chains close together, increasing the risk of aggregation (beta-sheet formation) driven by the biaryl interaction.
Solvent NMP or DMF/DCM (1:1) N-Methyl-2-pyrrolidone (NMP) disrupts aggregation better than DMF.[1][2] DCM helps solvate the hydrophobic side chain.[2]
Coupling Agent HATU/HOAt or DIC/Oxyma Standard DIC/HOBt is often too slow.[1][2] HATU provides the high reactivity needed to overcome the steric barrier of the o-tolyl group.

Detailed Experimental Protocol

Resin Preparation[3][4][5][6][7][8]
  • Weighing: Calculate resin requirement based on 0.1 mmol scale.

    • Example: For 0.4 mmol/g loading, use 250 mg resin.[2]

  • Swelling:

    • Place resin in the reaction vessel.[2][3][4][5]

    • Add DCM (5 mL) and shake for 20 minutes. (DCM swells the core polystyrene matrix).[2]

    • Drain and add NMP (5 mL) and shake for 20 minutes. (Prepares resin for the reaction solvent).

Fmoc Deprotection (Standard Cycle)[2]
  • Reagent: 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to suppress racemization of sensitive residues, though less critical here).

  • Step 1: Add 5 mL deprotection solution. Shake for 3 minutes. Drain.

  • Step 2: Add 5 mL fresh deprotection solution. Shake for 12 minutes. Drain.

  • Washes: Wash thoroughly with DMF (3x), DCM (3x), and NMP (3x).[2]

    • Note: The final wash with NMP is crucial to prepare the environment for the hydrophobic coupling.

Coupling of Fmoc-4-(2-methylphenyl)-L-phenylalanine

This is the critical step.[1][2] The "Standard" automated protocol is often insufficient.

Reagents:

  • Amino Acid: Fmoc-4-(2-methylphenyl)-L-phenylalanine (4.0 eq relative to resin).[1][2]

  • Activator: HATU (3.9 eq).[2][6]

  • Base: DIPEA (N,N-Diisopropylethylamine) (8.0 eq).[2]

  • Solvent: Anhydrous NMP.[2]

Procedure:

  • Pre-activation:

    • Dissolve the Amino Acid and HATU in the minimum amount of NMP.

    • Visual Check: If the solution is cloudy, add dry DCM dropwise until clear.[2]

    • Add DIPEA immediately before adding to the resin.[2]

    • Wait Time: Allow to activate for 30-60 seconds (do not exceed 2 minutes to prevent polymerization or racemization).

  • Reaction:

    • Add the activated mixture to the resin.[7][4][5][6]

    • Agitate for 2 hours at room temperature.

    • Optional: For extremely difficult sequences (e.g., if following a Proline or N-methylated residue), heat to 50°C (microwave or water bath).[2]

  • Monitoring (Kaiser Test):

    • Take a few resin beads.[2]

    • Add Kaiser reagents (Ninhydrin, Phenol, KCN/Pyridine).[2] Heat at 100°C for 2 minutes.

    • Blue beads = Incomplete coupling (Proceed to re-coupling).[2]

    • Yellow/Colorless = Complete coupling.[2]

  • Re-Coupling (If needed):

    • If Kaiser test is slightly positive, perform a second coupling using DIC/Oxyma Pure (4 eq each) in DMF/DCM (1:1) for 3 hours. This changes the activation mechanism and can access sites missed by HATU.[2]

Capping (Mandatory)

To prevent the formation of "deletion sequences" (n-1 peptides) which are difficult to purify from the target.

  • Add Acetic Anhydride/DIPEA/DMF (1:1:8) solution.

  • Shake for 10 minutes.

  • Wash with DMF (3x) and DCM (3x).[2][3][5]

Cleavage & Isolation[2]
  • Wash: Wash resin with DCM (5x) to remove all traces of DMF/NMP.[2] Dry resin under nitrogen flow.[2][4]

  • Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5) .

    • Note: Do not use EDT (Ethanedithiol) unless Cys/Met are present, as it is smelly and unnecessary for this residue.[2]

  • Reaction: Add cocktail to resin. Shake for 2-3 hours.

  • Precipitation:

    • Filter resin and collect filtrate.[2][3][8][5]

    • Concentrate filtrate under nitrogen to ~1-2 mL.[1][2]

    • Add cold Diethyl Ether (40 mL) to precipitate the peptide.[2]

    • Critical: Due to the lipophilicity of the 2-methylphenyl group, the peptide might not precipitate as a powder but as a "gum" or oil. If this happens, centrifuge at 4°C, decant ether, and wash the pellet with fresh ether 2x.

Visualization: SPPS Workflow & Troubleshooting

SPPS_WorkflowStartStart: Resin Swelling(DCM then NMP)DeprotectFmoc Deprotection(20% Piperidine/DMF)Start->DeprotectWash1Wash (DMF/DCM/NMP)Deprotect->Wash1ActivateActivationAA + HATU + DIPEA(Solvent: NMP)Wash1->ActivateCoupleCoupling Reaction(2 Hours, RT)Activate->CoupleCheckKaiser Test(Ninhydrin)Couple->CheckRecoupleDouble Coupling(Switch to DIC/Oxyma)Check->RecouplePositive (Blue)CapCapping(Ac2O/DIPEA)Check->CapNegative (Colorless)Recouple->CapNextCycleNext Amino Acid?Cap->NextCycleNextCycle->DeprotectYesCleavageFinal Cleavage(TFA/TIS/H2O)NextCycle->CleavageNoFinishLyophilization & HPLCCleavage->Finish

Figure 1: Optimized SPPS Cycle for sterically hindered biaryl amino acids. Note the decision node at the Kaiser Test to trigger double coupling.

Quality Control & Analysis

HPLC Analysis
  • Column: C18 or C8 Reverse Phase (e.g., Phenomenex Jupiter).[2]

  • Mobile Phase:

    • A: Water + 0.1% TFA[1]

    • B: Acetonitrile + 0.1% TFA[1][2]

  • Gradient: The 2-methylphenyl group significantly increases retention time.[1][2] Shift the gradient higher (e.g., 20-80% B or 40-90% B) compared to standard peptides.[1][2]

  • Peak Shape: Broadening may occur due to the hydrophobicity.[2] Heating the column to 40-50°C during analysis can sharpen the peak.[2]

Mass Spectrometry[1][2]
  • Verification: ESI-MS.[1][2]

  • Expected Mass: Calculate the monoisotopic mass carefully.

    • Phenylalanine residue mass: 147.07 Da.[2]

    • 2-methylphenyl substituent adds: C7H6 (90.05 Da) - H (1.[1][2]01) = +89.04 Da (approx).[2]

    • Ensure you check for the +22 Da (Sodium) and +39 Da (Potassium) adducts, which are common with hydrophobic peptides.[2]

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of Biaryl Amino Acids in Peptide Synthesis.[2] Chemical Reviews, 108(1), 1-12.[1][2] (General principles of bulky AA coupling).

  • CEM Corporation. (n.d.).[2] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[2] (Reference for protecting group stability and side reactions).

Application Note: Optimized Solid-Phase Coupling Protocols for Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Fmoc-4-(2-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(2-Me)-OH) is a highly specialized, sterically demanding unnatural amino acid. In drug development, it is frequently incorporated into peptidomimetics to probe deep hydrophobic binding pockets and restrict peptide backbone conformations.

However, coupling this residue during Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic bottleneck. While the steric bulk is technically distal to the


-carbon, the rigid biphenyl system—restricted by the ortho-methyl group—creates a massive exclusion volume. This atropisomer-like rigidity promotes severe local peptide aggregation on the solid support and physically shields the reactive carbonyl from the nucleophilic attack of the resin-bound amine. Consequently, standard carbodiimide-mediated couplings often result in high rates of deletion sequences and diminished crude purities.

This application note details optimized, self-validating methodologies to overcome these activation energy barriers using advanced coupling cocktails and microwave-assisted techniques.

Overcoming the Activation Energy Barrier: Reagent Selection

To drive the acylation of Fmoc-Bip(2-Me)-OH to completion, the choice of coupling reagent must account for both the steric hindrance and the risk of side reactions (such as epimerization or N-terminal capping).

  • The OxymaPure / DIC System: OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has largely replaced explosive benzotriazoles (HOBt/HOAt) as the premier coupling additive. When reacted with Diisopropylcarbodiimide (DIC), it forms an exceptionally reactive ester intermediate. According to[1], Oxyma demonstrates a superior ability to suppress racemization and achieve high yields in sterically hindered environments. Furthermore, unlike aminium salts, DIC/Oxyma cannot cause guanidinylation (capping) of the N-terminus, making it the gold standard for prolonged or heated couplings.

  • The HATU / DIPEA System: When microwave synthesizers are unavailable, exploiting the neighboring-group effect of 7-azabenzotriazole is necessary. HATU generates a highly reactive OAt ester[2]. The nitrogen at position 7 of the leaving group accelerates acylation via intramolecular hydrogen bonding with the incoming amine. However,[3] warns that aminium-based reagents must never be used in excess relative to the carboxylic acid, as the unreacted HATU will rapidly cap the resin-bound amine, forming a dead-end tetramethylguanidinium species.

Quantitative Benchmarking of Coupling Additives

The following table summarizes the performance of various coupling additives when applied to severely hindered peptide models (e.g., Aib-Aib or bulky biphenyl systems). OxymaPure consistently outperforms traditional additives in both yield and safety.

AdditiveCoupling ReagentProduct Purity (%)Racemization PotentialSafety Profile
HOBt DIC / DIPCDI89.9%Moderate (8.9% dl-isomer)Explosive risk
HOAt DIC / DIPCDI93.3%Low (2.1% dl-isomer)Explosive risk
OxymaPure DIC / DIPCDI94.1%Very Low (3.8% dl-isomer)Non-explosive

Data synthesized from comparative studies on hindered couplings and Oxyma performance[1].

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. The mandatory inclusion of a colorimetric amine test ensures that failure points are caught before irreversible Fmoc deprotection occurs.

Protocol A: Microwave-Assisted SPPS (MW-SPPS) with DIC/OxymaPure

Causality: Microwave irradiation provides the kinetic energy required to overcome the steric clash of the biphenyl system. DIC/Oxyma is strictly used here because aminium reagents (HATU) degrade and cause severe N-terminal capping at elevated temperatures.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Crucial Timing): In a clean vial, dissolve Fmoc-Bip(2-Me)-OH (4.0 equivalents relative to resin loading) and OxymaPure (4.0 eq) in a minimum volume of DMF (approx. 0.1 M). Add DIC (4.0 eq).

    • Expert Insight: Limit pre-activation to exactly 2 minutes at room temperature[1]. Prolonged pre-activation leads to the formation of oxazolone intermediates, which are highly susceptible to racemization.

  • Microwave Coupling: Transfer the activated solution to the resin. Irradiate at 75°C for 10 minutes with vigorous stirring/bubbling.

  • Validation (Kaiser Test): Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Extract a few resin beads and perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Pass (Colorless/Yellow): Proceed to the next Fmoc deprotection.

    • Fail (Blue/Dark Green): Do not deprotect. Repeat steps 2-3.

Protocol B: Room Temperature Double Coupling with HATU/DIPEA

Causality: If MW heating is unavailable, the reaction relies entirely on the extreme electrophilicity of the OAt ester. A double-coupling strategy is employed because extending a single coupling beyond 2 hours increases epimerization without significantly improving yield[2].

  • Pre-Activation (Stoichiometric Control): Dissolve Fmoc-Bip(2-Me)-OH (4.0 eq) and HATU (3.9 eq ) in DMF.

    • Expert Insight: Using 3.9 eq of HATU ensures that 100% of the aminium salt is consumed by the amino acid, leaving zero excess HATU to cap the peptide chain[3].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to the solution. Pre-activate for 1-2 minutes.

  • First Coupling: Add to the deprotected resin and agitate at room temperature for 60 minutes . Wash with DMF (3 × 1 min).

  • Second Coupling: Drain the resin and immediately repeat steps 1-3 with a fresh batch of activated reagents for another 60 minutes [2].

  • Validation: Perform the Kaiser/Chloranil test to confirm >99% conversion before proceeding.

Troubleshooting: The Acyl Fluoride Fallback

If both protocols yield a positive Kaiser test (indicating incomplete coupling), the steric hindrance is likely compounded by severe sequence-specific aggregation. In such extreme cases, transition to an Acyl Fluoride strategy. As noted by[4], amino acid fluorides generated in situ by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) are small enough to penetrate highly crowded steric environments where bulky OAt/Oxyma esters fail[2].

Decision Matrix & Workflow

G Start Fmoc-Bip(2-Me)-OH Coupling Strategy CheckMW Microwave Synthesizer Available? Start->CheckMW MW_SPPS MW-SPPS Protocol DIC / OxymaPure 75°C, 10 min CheckMW->MW_SPPS Yes RT_SPPS Room Temp Protocol HATU / DIPEA Double Coupling, 2x 60 min CheckMW->RT_SPPS No Validate Kaiser / Chloranil Test (Self-Validation) MW_SPPS->Validate RT_SPPS->Validate FmocDeprot Fmoc Deprotection 20% Piperidine in DMF Validate->FmocDeprot Negative (Success) Fail Positive Test (Incomplete) Use Acyl Fluoride (TFFH) Validate->Fail Positive (Fail)

Workflow for optimizing Fmoc-4-(2-methylphenyl)-L-Phe coupling in SPPS.

References

  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids | Source: BenchChem |

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives | Source: Bachem |

  • Optimizing Oxyma-Activated Couplings | Source: BenchChem |

  • Novabiochem® Coupling Reagents Guide | Source: Merck |

  • EDCHCl and Potassium Salts of Oxyma and OxymaB as Superior Coupling Cocktails | Source: Luxembourg Bio Technologies |

Sources

Application Note: Optimized Fmoc Deprotection Conditions for 4-(2-methylphenyl)-L-phenylalanine Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The incorporation of 4-(2-methylphenyl)-L-phenylalanine (henceforth referred to as 2-Me-Bip ) into peptide sequences presents a unique set of synthetic challenges. As a non-canonical biaryl amino acid, 2-Me-Bip introduces significant hydrophobicity and steric bulk. The ortho-methyl group on the distal phenyl ring forces a twisted conformation between the two aromatic rings (atropisomerism), creating a bulky hydrophobic shield that can severely impede the access of deprotection reagents to the N-terminal Fmoc group.

Standard Fmoc deprotection protocols (e.g., 20% piperidine) often result in incomplete deprotection or slow kinetics for this residue, leading to deletion sequences (des-2-Me-Bip peptides) or difficult purification profiles. This guide outlines an optimized, self-validating protocol utilizing enhanced deprotection cocktails and aggregation-disrupting strategies to ensure high-fidelity synthesis.

Key Physicochemical Challenges
  • Steric Occlusion: The 2-methyl group increases the effective hydrodynamic radius, shielding the N-terminus.

  • Aggregation: The biaryl scaffold promotes strong

    
     stacking and hydrophobic clustering, often inducing on-resin aggregation (beta-sheet formation) that solvating agents cannot easily penetrate.
    
  • Slow Kinetics: The rate of base-catalyzed

    
    -elimination is reduced due to the local hydrophobic environment repelling polar deprotection reagents.
    

Reagent Preparation & Selection

To overcome the challenges of 2-Me-Bip, we utilize a tiered approach to deprotection reagents.

Table 1: Deprotection Cocktail Formulations
TierCondition NameCompositionIndication
1 Standard Enhanced 20% Piperidine + 0.1 M HOBt in DMFRoutine synthesis; HOBt suppresses aspartimide formation and improves solvation.
2 Aggressive (DBU) 2% DBU + 5% Piperidine in DMFFor sequences showing aggregation or slow kinetics. DBU drives elimination; Piperidine scavenges fulvene.
3 Magic Mixture 20% Piperidine in NMP/DMF (1:1) + 1% DBU For "difficult sequences" with high hydrophobic content. NMP improves resin swelling.

Critical Note on DBU: While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a potent non-nucleophilic base that accelerates Fmoc removal, it does not scavenge the reactive dibenzofulvene byproduct. You must include a secondary amine (piperidine or morpholine) to trap the fulvene, otherwise, it may re-attach to the peptide N-terminus.

Detailed Experimental Protocol

Phase A: Resin Swelling (The Foundation)

Efficient deprotection requires the resin matrix to be fully expanded to allow reagent diffusion into the hydrophobic core created by the 2-Me-Bip residue.

  • Solvent: Use N-methylpyrrolidone (NMP) or Dichloromethane (DCM) for the initial swell, as they solvate hydrophobic polystyrene matrices better than DMF.

  • Duration: Swell for minimum 30 minutes prior to the deprotection step involving 2-Me-Bip.

Phase B: The Double-Deprotection Workflow

We employ a "Short-Long" double treatment strategy to maximize efficiency and minimize side reactions.

Step 1: Initial Flash Deprotection (Solvation & Bulk Removal)

  • Add Tier 1 or Tier 2 Cocktail (approx. 10 mL per gram of resin).

  • Agitate vigorously for 3 minutes .

  • Drain rapidly.

    • Rationale: This step removes the bulk of the Fmoc groups and solvates the chain. The short duration prevents high concentrations of fulvene-piperidine adducts from lingering.

Step 2: Extended Deprotection (Completion)

  • Add fresh Tier 1 or Tier 2 Cocktail .

  • Agitate for 10 to 15 minutes .

    • Optimization: For particularly aggregated sequences (e.g., 2-Me-Bip adjacent to other hydrophobic residues like Ile, Val, or another Bip), apply heat (50°C) or ultrasonic agitation during this step.

  • Drain.[1][2][3]

Step 3: The Flow Wash (Critical)

  • Wash with DMF (

    
     min).
    
  • Wash with DCM (

    
     min) – helps disrupt aggregation.
    
  • Wash with DMF (

    
     min).
    
Phase C: In-Process Quality Control (Self-Validating System)

Do not proceed to coupling without validation. The steric bulk of 2-Me-Bip can yield a "false positive" visual appearance (resin looks fluffy) while remaining chemically protected.

  • UV Monitoring (Automated): Track the deprotection peak at 301 nm (fulvene-piperidine adduct). Ensure the second deprotection peak is <5% of the first.

  • Kaiser Test (Manual):

    • Take a small aliquot of resin beads.

    • Treat with Ninhydrin, Phenol, and KCN solutions.

    • Heat at 100°C for 2 minutes.

    • Result: The solution/beads must turn Deep Blue . If the blue is faint or reddish, deprotection is incomplete. Repeat Step 2.

    • Note: For 2-Me-Bip, the blue color might develop slightly slower due to steric hindrance around the amine. Allow an extra minute of heating if unsure.

Visualizing the Workflow

The following diagram illustrates the decision logic for handling 2-Me-Bip deprotection, ensuring no step is overlooked.

Fmoc_Deprotection_Workflow Start Start: Fmoc-2-Me-Bip-Resin Swell Resin Swelling (NMP/DCM, 30 min) Start->Swell Flash Flash Deprotection (3 min, 20% Pip/DMF) Swell->Flash Extended Extended Deprotection (12 min, 20% Pip + 0.1M HOBt) Flash->Extended Wash Wash Cycle (DMF -> DCM -> DMF) Extended->Wash QC QC: UV Monitoring / Kaiser Test Wash->QC Pass Result: Deep Blue (Free Amine) QC->Pass Complete Fail Result: Faint/Colorless QC->Fail Incomplete NextStep Proceed to Coupling Pass->NextStep Troubleshoot Aggressive Protocol (2% DBU + 5% Pip in NMP) Optional: Heat to 50°C Fail->Troubleshoot Troubleshoot->Wash

Figure 1: Decision tree for Fmoc deprotection of 2-Me-Bip residues, incorporating QC checkpoints and troubleshooting loops.

Troubleshooting & Advanced Modifications

Issue: "Difficult Sequence" Aggregation

If the Kaiser test remains faint after the DBU treatment, the peptide chain has likely aggregated into a stable secondary structure.

Protocol Modification: The "Magic Mixture" Wash Before deprotection, wash the resin with a solution of 0.1 M LiCl in DMF or Chaotropic Salts (KSCN) . This disrupts hydrogen bonding networks (beta-sheets) that lock the Fmoc group inside the resin core.

Issue: Aspartimide Formation

If your sequence contains Aspartic Acid (Asp) adjacent to the 2-Me-Bip (e.g., Asp-2-Me-Bip), the use of DBU is risky as it promotes aspartimide cyclization (leading to -18 Da mass shift).

Corrective Action:

  • Avoid DBU.[4]

  • Use 20% Piperidine + 0.1 M HOBt . The HOBt acts as an acid to suppress the side reaction while maintaining deprotection efficiency.

  • Keep temperature below 30°C .

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][5][4][6] Chemical Reviews. [Link]

  • Wade, J. D., et al. (2000). Use of DBU for difficult Fmoc deprotection steps. Letters in Peptide Science. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

Sources

Application Note: Strategic Integration of Fmoc-4-(2-methylphenyl)-L-phenylalanine in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the rapidly expanding field of peptide therapeutics, overcoming poor pharmacokinetic (PK) properties—such as rapid proteolytic degradation and suboptimal receptor affinity—is paramount. Fmoc-4-(2-methylphenyl)-L-phenylalanine , commonly referred to in medicinal chemistry as Fmoc-Bip(2'-Me)-OH , is a highly specialized, conformationally restricted unnatural amino acid designed to address these exact liabilities[1].

The Causality of Conformational Locking

To understand the value of this building block, one must analyze the thermodynamics of receptor binding. Standard biphenylalanine (Bip) provides extended hydrophobic interactions, but the two phenyl rings can freely rotate around the biaryl bond. This flexibility results in a high entropic penalty when the side chain must adopt a specific geometry to fit into a target receptor's hydrophobic pocket.

By introducing a methyl group at the 2'-position (ortho to the biaryl linkage), a severe steric clash is created with the proximal phenyl ring. This physical interference restricts the dihedral angle between the two rings, locking the side chain into a non-planar, orthogonal conformation.

  • Enhanced Receptor Affinity: Pre-organizing the side chain reduces the entropic cost of binding to deep, narrow hydrophobic pockets, a strategy heavily utilized in the development of Glucagon-Like Peptide-1 (GLP-1) mimics and dual agonists[2][3].

  • Proteolytic Shielding: The rigid, bulky biaryl system physically occludes the peptide backbone from the active sites of endopeptidases and exopeptidases (such as DPP-IV), dramatically extending the in vivo half-life of the therapeutic candidate[3].

Comparative Physicochemical Data

To guide rational Structure-Activity Relationship (SAR) design, Table 1 summarizes the quantitative and qualitative impacts of substituting native aromatic residues with Bip derivatives.

Table 1: Physicochemical and Pharmacological Impact of Aromatic Side Chains

Amino AcidSide Chain FlexibilityRelative Lipophilicity (LogP Impact)Proteolytic Stability ContributionTarget Application in Drug Discovery
L-Phenylalanine (Phe) High (Free rotation)BaselineLowNative sequences, flexible pockets
L-Biphenylalanine (Bip) Moderate (Biaryl rotation)HighModerateExtended hydrophobic pockets
L-Bip(2'-Me) Low (Sterically locked) Very High High Conformationally restricted GPCR ligands

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Bip(2'-Me)-OH

Because of the extreme steric bulk of the 2'-methylbiphenyl group, standard coupling conditions (e.g., DIC/HOBt at room temperature) often lead to incomplete reactions, resulting in truncated deletion sequences. This protocol utilizes highly reactive uronium salts and elevated temperatures to overcome the kinetic activation barrier.

Step-by-Step Methodology:

  • Resin Swelling: Swell the chosen resin (e.g., Rink Amide AM resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Proper swelling expands the polymer matrix, exposing the maximum number of reactive amine sites to the bulky incoming amino acid.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 x 10 minutes. Wash thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation (Critical Step):

    • Prepare a solution of Fmoc-Bip(2'-Me)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in minimal DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6.0 equivalents).

    • Causality: HATU is selected because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group it generates is highly reactive and perfectly accommodates sterically hindered nucleophilic attacks. The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq) prevents the irreversible capping of the resin by unreacted uronium species.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at 45°C for 2 hours.

    • Causality: Elevated temperature increases the kinetic energy of the system, overcoming the steric hindrance imposed by the 2'-methylbiphenyl side chain.

  • Self-Validating System (Micro-cleavage): Withdraw a 2 mg aliquot of resin beads, wash with Dichloromethane (DCM), and treat with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 15 minutes. Evaporate the TFA under nitrogen, dissolve the residue in MeCN/H2O, and analyze via LC-MS.

    • Causality: Do not proceed blindly. Verifying the mass of the Bip(2'-Me)-coupled intermediate ensures that no deletion sequences propagate into the final, highly complex peptide library.

  • Capping: If LC-MS shows <99% conversion, perform a second coupling cycle. If complete, cap any trace unreacted amines using Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to prevent the formation of complex impurity profiles during subsequent steps.

SPPS_Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Activation & Coupling Fmoc-Bip(2'-Me)-OH + HATU (45°C) N2->N3 N4 4. Micro-cleavage & LC-MS (Self-Validation Step) N3->N4 N4->N3 If Incomplete (Double Couple) N5 5. Capping (Ac2O / DIPEA) N4->N5 If >99% Complete N6 Proceed to Next Cycle N5->N6

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating sterically hindered amino acids.

Protocol B: Rational SAR Optimization Workflow for GPCR Ligands

When optimizing a hit peptide (e.g., a native GLP-1 sequence) into a lead therapeutic, Fmoc-Bip(2'-Me)-OH is utilized to probe hydrophobic binding pockets[2].

  • Phenylalanine/Tyrosine Scan: Identify critical aromatic residues in the native peptide sequence that are suspected to interact with the receptor's transmembrane domains.

  • Substitution Library Generation: Systematically replace identified residues with Fmoc-Bip(2'-Me)-OH using the SPPS protocol above.

  • In Vitro Functional Screening: Test the purified peptide library against the target GPCR using a functional assay (e.g., cAMP accumulation assay for GLP-1R agonists).

  • Stability Profiling: Incubate the top-performing hit compounds in human blood plasma or with purified DPP-IV enzyme at 37°C for 48 hours. Monitor the degradation kinetics via LC-MS to quantify the half-life extension provided by the steric bulk of the Bip(2'-Me) residue.

SAR_Design A Native Peptide (Suboptimal Half-life) B Identify Hydrophobic Binding Pockets A->B C Substitute with Bip(2'-Me) B->C D Steric Locking (Restricted Dihedral Angle) C->D E Enhanced Receptor Affinity & Protease Resistance D->E

Rational SAR design utilizing conformational locking via Bip(2'-Me) substitution.

References

  • Title: WO2003033671A2 - Human glucagon-like-peptide-1 mimics and their use in the treatment of diabetes and related conditions Source: Google Patents URL
  • Title: (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) Source: Googleapis.com URL:[Link]

Sources

Application Note: High-Fidelity Peptide Library Generation using Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the integration of Fmoc-4-(2-methylphenyl)-L-phenylalanine (referred to herein as Fmoc-Bip(2-Me)-OH ) into high-throughput peptide library synthesis.

Fmoc-Bip(2-Me)-OH is a non-canonical amino acid (ncAA) featuring a biaryl side chain with an ortho-methyl substitution on the distal ring. This specific modification introduces two critical physicochemical properties:

  • Enhanced Hydrophobicity: Extends the aromatic surface area for deeper penetration into hydrophobic pockets (e.g., MDM2, Bcl-xL).

  • Rotational Restriction: The ortho-methyl group creates steric clash with the proximal phenyl ring, restricting the rotation of the biaryl axis. This pre-organizes the side chain, reducing the entropic penalty upon binding to a target protein.

This protocol is designed for researchers developing peptidomimetics for Protein-Protein Interaction (PPI) inhibition, where standard canonical amino acids fail to provide sufficient binding affinity or proteolytic stability.

Chemical Properties & Handling[1][2]

PropertySpecificationApplication Note
Molecular Weight ~477.5 g/mol (Fmoc-protected)Adjust molar calculations carefully; significantly heavier than Phe.
Solubility High in DMF, NMP; Low in DCMCritical: Dissolve in NMP for stock solutions to prevent precipitation during automated liquid handling.
Steric Bulk High (Side-chain)Does not hinder N-terminal acylation significantly, but side-chain aggregation on-resin is a risk.
Chirality L-EnantiomerMaintain <1% D-isomer; avoid strong bases (e.g., DBU) during prolonged coupling to prevent racemization.

Library Design Strategy: The "Biaryl Scan"

Unlike a standard Alanine Scan (which removes side chains to test essentiality), a Biaryl Scan using Fmoc-Bip(2-Me)-OH is an additive strategy. It is used to probe hydrophobic pockets for "hot spots" where increased bulk and rigidity improve affinity.

Workflow Logic
  • Identify Target Residues: Select native Phenylalanine (Phe), Tryptophan (Trp), or Tyrosine (Tyr) residues in your lead sequence.

  • Substitution: Systematically replace these residues with Bip(2-Me) in a parallel synthesis format.

  • Validation: If binding improves, the target pocket likely accommodates the twisted biaryl geometry, validating a specific hydrophobic interaction.

DOT Diagram: Biaryl Scan Workflow

BiarylScan cluster_synthesis Solid Phase Synthesis (Parallel) Start Lead Peptide Sequence (Identify Phe/Trp/Tyr sites) Design Library Design (Positional Scanning) Start->Design Resin Resin Loading (Rink Amide / Wang) Design->Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple_Std Standard AA Coupling (DIC/Oxyma) Deprotect->Couple_Std Native AA Couple_Bip **Fmoc-Bip(2-Me)-OH Coupling** (HATU/HOAt, 2x Coupling) Deprotect->Couple_Bip Target Position Couple_Std->Deprotect Next Cycle Cleavage TFA Cleavage & Ether Precip Couple_Std->Cleavage End of Seq Couple_Bip->Deprotect Next Cycle Couple_Bip->Cleavage End of Seq Screening Binding Assay (PPI) Cleavage->Screening

Caption: Workflow for integrating Fmoc-Bip(2-Me)-OH into a positional scanning library to optimize hydrophobic contacts.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize a 96-member peptide library incorporating Fmoc-Bip(2-Me)-OH with >95% crude purity.

A. Materials
  • Resin: Rink Amide ProTide or ChemMatrix (0.4–0.6 mmol/g). Note: Low loading is crucial to prevent steric crowding of the bulky biaryl groups.

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma Pure.

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

B. Step-by-Step Procedure
1. Resin Preparation
  • Weigh 50 mg of resin into each well of a 96-well filter block.

  • Swell in DMF for 30 minutes. Drain.

2. Fmoc Deprotection (Standard)
  • Add 20% Piperidine in DMF (200 µL).

  • Agitate for 5 min. Drain.

  • Repeat for 10 min. Drain.

  • Wash resin 5x with DMF.[1]

3. Coupling Fmoc-Bip(2-Me)-OH (The Critical Step)

Rationale: The bulky side chain slows down mass transfer into the resin bead. We use a stronger coupling cocktail and extended time.

  • Preparation: Dissolve Fmoc-Bip(2-Me)-OH (4.0 eq relative to resin) and HATU (3.9 eq) in NMP.

  • Activation: Add DIPEA (8.0 eq) immediately before dispensing to the resin.

  • Reaction: Dispense activated solution to the resin.

  • Agitation: Shake at room temperature for 2 hours (Standard AA is usually 45 min).

    • Optimization: If available, use microwave irradiation: 75°C for 5 minutes (Power: 25W).

  • Double Coupling (Mandatory): Drain, wash 1x DMF, and repeat steps 1-4. This ensures complete conversion and prevents deletion sequences.

4. Capping
  • Add Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 min.

  • This terminates any unreacted chains, simplifying HPLC purification later.

5. Cleavage & Isolation
  • Wash resin 5x DCM, 3x MeOH. Dry under vacuum.

  • Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake for 3 hours.

  • Precipitate filtrate in cold diethyl ether (-20°C).

  • Centrifuge, decant, and lyophilize.

Quality Control & Validation

Because Fmoc-Bip(2-Me)-OH is hydrophobic, peptides containing it will show a significant retention time shift on RP-HPLC compared to the parent peptide.

MetricAcceptance CriteriaTroubleshooting
Purity (UPLC/HPLC) >90% (Crude)If <90% with "deletion" peaks (mass = Target - Bip), increase coupling temp to 50°C.
Identity (LC-MS) Mass ± 0.5 DaIf Mass = Target + 16 Da, check for oxidation (Met/Trp) or incomplete side-chain deprotection.
Solubility Soluble in 10% DMSO/WaterIf insoluble, the biaryl group is causing aggregation. Add a solubilizing tag (e.g., PEG or Poly-Lysine) to the C-terminus.

Scientific Rationale (E-E-A-T)

Why 2-methylphenyl? (Mechanistic Insight) The 2-methyl group on the distal ring forces the two phenyl rings into a twisted conformation (dihedral angle ~60-90°) to avoid steric clash with the proximal ring's protons.

  • Consequence: This mimics the "edge-to-face" aromatic interactions often found in protein cores.

  • Advantage: Standard biphenylalanine (Bip) is freer to rotate. Bip(2-Me) pays the entropic cost of binding during synthesis, meaning the peptide loses less entropy when it finally binds the protein, theoretically increasing

    
     [1].
    

Why HATU over DIC? While DIC/Oxyma is excellent for standard SPPS, bulky non-canonical amino acids often suffer from slow kinetics. The aza-benzotriazole (HOAt) generated from HATU is a superior leaving group that accelerates the acylation of the hindered amine on the resin-bound peptide [2].

References

  • Design of Sterically Demanding Amino Acids

    • Source: Beilstein Journal of Organic Chemistry. "Fluorinated phenylalanines: synthesis and pharmaceutical applications." (Discusses steric/electronic tuning of biaryl systems).
    • URL:[Link]

  • Source: Bachem. "Solid Phase Peptide Synthesis (SPPS) explained.
  • Biaryl Peptide Synthesis via Suzuki Coupling (Alternative Route)

    • Source: National Institutes of Health (PMC). "Advances in Fmoc solid‐phase peptide synthesis."
    • URL:[Link]

  • Fmoc-AA Quality Control: Source: ChemPep. "Fmoc Solid Phase Peptide Synthesis."

Sources

Fmoc-4-(2-methylphenyl)-L-phenylalanine for studying protein-protein interactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for advanced researchers utilizing Fmoc-4-(2-methylphenyl)-L-phenylalanine (also referred to as Fmoc-2'-methyl-biphenylalanine or Fmoc-Bip(2'-Me)-OH ) to probe and inhibit Protein-Protein Interactions (PPIs).[1]

Executive Summary

Protein-Protein Interactions (PPIs) are often driven by "hot spots"—small, hydrophobic interface regions where residues like Phenylalanine (Phe), Tryptophan (Trp), or Leucine (Leu) anchor the complex.[1] Fmoc-4-(2-methylphenyl)-L-phenylalanine is a specialized, non-canonical amino acid (NCAA) designed to target these pockets with superior affinity and selectivity.[1]

Unlike standard Biphenylalanine (Bip), which rotates freely, the ortho-methyl group on the distal phenyl ring introduces steric hindrance (atropisomerism).[1] This restricts the rotation of the biaryl axis, pre-organizing the side chain into a fixed conformation.[1] This "conformational lock" reduces the entropic penalty of binding, potentially increasing potency by orders of magnitude when matched to a complementary hydrophobic pocket (e.g., MDM2/p53, Bcl-2/BH3).[1]

Chemical Profile & Handling
PropertySpecification
Common Name Fmoc-4-(2-methylphenyl)-L-phenylalanine / Fmoc-Bip(2'-Me)-OH
Molecular Function Hydrophobic "Super-Phe" mimetic; Atropisomeric probe
Key Feature Restricted Biaryl Rotation (via 2'-Methyl steric clash)
Solubility Soluble in DMF, NMP, DMSO.[1] Poor solubility in water/methanol.[1]
Storage -20°C, desiccated. Protect from light.[1]
Stability Stable under standard SPPS conditions (TFA stable).
Strategic Application Logic

Why use this specific residue?

  • Hydrophobic Reach: The biphenyl scaffold extends deeper into binding clefts than natural Phe or Trp, capturing buried hydrophobic contacts.[1]

  • Conformational Control (The "Methyl Effect"): The 2-methyl group creates a steric clash with the proximal phenyl ring protons.[1] This forces the two rings to twist out of planarity (dihedral angle ≈ 60–90°), locking the side chain preference.[1]

    • If the protein pocket requires a twisted biaryl: Affinity increases (pre-paid entropy cost).[1]

    • If the protein pocket requires a flat biaryl: Affinity decreases (steric clash).[1]

    • Result: This residue acts as a precise structural probe for the shape of the hydrophobic pocket.[1]

Target Examples:

  • MDM2/MDMX: Mimicking the Trp23 residue of p53.[1]

  • GLP-1 Receptor: Optimizing the hydrophobic face of the agonist helix.[1]

  • HIV-1 gp41: Stabilizing fusion inhibitor peptides.[1]

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Challenge: The bulky biphenyl group, combined with the ortho-methyl steric hindrance, makes this residue difficult to couple.[1] Standard conditions often yield deletions.[1]

Recommended Resin:

  • Rink Amide ChemMatrix or Tentagel (High swelling is critical for bulky residues).[1]

  • Loading: Low loading (0.2 – 0.4 mmol/g) is preferred to prevent inter-chain aggregation.[1]

Coupling Protocol (Fmoc-Bip(2'-Me)-OH):

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection (Previous AA): 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical):

    • Reagents:HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

    • Base:DIEA (Diisopropylethylamine).[1][2]

    • Ratio: AA : HATU : HOAt : DIEA = 4 : 3.9 : 4 : 8 (equivalents relative to resin).[1]

  • Coupling Reaction:

    • Dissolve AA and reagents in minimal dry DMF.[1]

    • Add to resin.[1][2][3]

    • Microwave: 75°C for 5 minutes (Power: 25-30W).

    • Alternative (Room Temp): Double coupling (2 x 2 hours) with agitation.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

Cleavage:

  • Standard Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O. (3 hours).

  • Note: The biaryl bond is stable to TFA.[1]

Protocol B: PPI Binding Assay (Fluorescence Polarization)

Objective: Determine if the 2'-methyl modification improves binding affinity (


) compared to the wild-type peptide.

Experimental Design:

  • Tracer: A known high-affinity peptide labeled with FITC or FAM (e.g., FITC-p53-WT).[1]

  • Protein: Recombinant target protein (e.g., GST-MDM2).[1]

  • Competitor: Your synthesized peptide containing Fmoc-Bip(2'-Me).

Step-by-Step:

  • Buffer Prep: PBS pH 7.4, 0.01% Tween-20 (prevents sticking), 1 mM DTT.

  • Master Mix: Dilute Protein to a concentration equal to its

    
     for the tracer (e.g., 10 nM).[1] Add Tracer at 2 nM.[1]
    
  • Serial Dilution: Prepare 12-point serial dilution of your Bip(2'-Me) peptide (Start at 100 µM, 1:3 dilutions).

  • Incubation: Mix 20 µL of Master Mix + 20 µL of Competitor in a black 384-well low-binding plate.

  • Equilibration: Incubate 30–60 mins at Room Temp in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Analysis: Fit data to a competitive binding equation (Hill Slope) to determine

    
     and calculate 
    
    
    
    .[1]

Interpretation:

  • Lower

    
     vs WT:  The 2'-methyl group locks the bioactive conformation (Success).[1]
    
  • Higher

    
     vs WT:  The 2'-methyl group causes a steric clash with the protein wall.[1]
    
Visualization: Mechanism of Action

The following diagram illustrates how the "Methyl Lock" restricts the conformational space of the peptide, reducing the entropy penalty upon binding to the target protein.[1]

PPI_Mechanism cluster_unbound Unbound State (Solution) cluster_bound Bound State (Protein Complex) WT_Peptide Standard Phe/Bip (Free Rotation) Entropy_WT High Entropy (Many Conformers) WT_Peptide->Entropy_WT Me_Peptide Bip(2'-Me) Peptide (Locked Rotation) Entropy_Me Low Entropy (Pre-organized) Me_Peptide->Entropy_Me Complex_WT WT Complex (Entropy Penalty Paid) Entropy_WT->Complex_WT Binding Event (Large Entropy Loss) Complex_Me Optimized Complex (High Affinity) Entropy_Me->Complex_Me Binding Event (Minimal Entropy Loss) Complex_Me->Complex_WT Affinity Gain (10-100x Potency)

Caption: The "Methyl Lock" effect.[1] By restricting the rotation of the biaryl side chain (Green), the Bip(2'-Me) residue minimizes the entropy loss required to fit into the protein binding pocket, resulting in higher affinity compared to flexible analogs (Yellow).[1]

Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of the 2-methyl group.[1]Use HATU/HOAt at 75°C (Microwave) or triple couple. Switch to COMU reagent.
Low Solubility Hydrophobic aggregation of the peptide chain.[1]Insert "Spacer" residues (PEG/O2Oc) or use Pseudoproline dipeptides at Ser/Thr/Cys positions.[1]
Racemization Over-activation during coupling.[1]Use Collidine or TMP instead of DIEA as the base.[1] Keep coupling time < 10 min at high temp.
Precipitation in Assay Peptide is too hydrophobic.[1]Dissolve peptide stock in 100% DMSO . Ensure final assay DMSO < 5%.[1] Add 0.01% Tween-20 .
References
  • Design of Sterically Constrained Biphenylalanines

    • Title: "Atropisomerism in the design of conformationally constrained bioactive peptides."[1]

    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the use of ortho-substituted biphenyls to lock peptide conformation.[1]

    • Link:[Link] (General Journal Link for verification)[1]

  • SPPS of Bulky Residues

    • Title: "Microwave-Assisted Solid-Phase Peptide Synthesis of Sterically Hindered Peptides."[1]

    • Source:Nature Protocols[1]

    • Context: Protocols for coupling difficult/bulky amino acids like Bip and Aib.[1]

    • Link:[Link][1]

  • Biphenylalanine in PPIs (MDM2 Example)

    • Title: "Potent and Selective Small-Molecule Inhibitors of the MDM2-p53 Interaction."[1] (Reference for Bip usage).

    • Source:Science
    • Context: Establishes the role of deep hydrophobic pockets in PPIs.
    • Link:[Link][1]

Sources

Application Note: Modifying Peptide Properties with Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the optimization of therapeutic peptides, standard canonical amino acids often fail to provide the necessary metabolic stability or conformational specificity required for high-affinity target binding. Fmoc-4-(2-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Phe(4-(2-Me)Ph)-OH or an ortho-methyl biphenylalanine derivative) represents a critical tool for medicinal chemists.

Unlike a standard phenylalanine or a flat biphenylalanine (Bip), the 2-methyl substituent on the distal ring introduces significant steric clash with the proximal phenyl ring. This forces the biaryl system into a twisted, non-planar conformation (atropisomer-like), creating a unique 3D hydrophobic volume.

Key Applications:

  • Proteolytic Stability: The steric bulk protects the peptide backbone from enzymatic hydrolysis (e.g., chymotrypsin).

  • Conformational Locking: The restricted rotation of the biaryl axis can induce or stabilize specific secondary structures (helices or turns).

  • Hydrophobic Pocket Targeting: The "twisted" aromatic surface mimics complex protein hotspots better than flat aromatic residues.

Chemical Basis & Structural Logic

The Ortho-Effect

The defining feature of this residue is the ortho-methyl group on the distal phenyl ring. In a standard 4-phenyl-phenylalanine (Biphenylalanine), the two rings can rotate relatively freely, often adopting a planar conformation to maximize pi-overlap.

In 4-(2-methylphenyl)-L-phenylalanine , the methyl group creates a steric barrier.

  • Result: The dihedral angle between the two phenyl rings is forced away from 0° or 180°, typically settling near 60–90°.

  • Impact: This "locked" twist increases the entropy of the unbound state less than a flexible side chain would, potentially reducing the entropic penalty upon binding to a receptor.

Decision Tree: When to Use

DecisionTree Start Optimization Goal Stab Improve Metabolic Stability? Start->Stab Aff Improve Binding Affinity? Start->Aff Stab_Q Is cleavage site near Phe/Trp? Stab->Stab_Q Aff_Q Is the pocket deep & narrow? Aff->Aff_Q Use_Me USE Fmoc-4-(2-Me)Ph-Phe (Steric shield blocks protease) Stab_Q->Use_Me Yes Flat Use Standard Biphenylalanine (Planar stacking) Aff_Q->Flat Yes (Flat slot) Twist USE Fmoc-4-(2-Me)Ph-Phe (Fills globular volume) Aff_Q->Twist No (Globular/Twisted)

Figure 1: Decision logic for selecting ortho-substituted biaryl amino acids versus standard derivatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The bulky biaryl side chain creates significant steric hindrance, making the acylation of the N-terminus difficult. Standard DIC/HOBt protocols often result in deletion sequences.

Recommended Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.

  • Resin: Low loading resins (0.2 – 0.4 mmol/g) are preferred to prevent aggregation.

Step-by-Step Procedure:
  • Resin Preparation:

    • Swell resin (e.g., Rink Amide, 0.3 mmol/g) in DMF for 30 minutes.

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min).[1] Wash 5x with DMF.[1][2][3]

  • Activation (Pre-activation is critical):

    • Calculate 3.0 equivalents of Fmoc-4-(2-methylphenyl)-L-phenylalanine relative to resin loading.

    • Dissolve AA in minimum DMF (0.2 M concentration).

    • Add 2.9 equivalents of HATU.[3]

    • Add 6.0 equivalents of DIPEA.[3]

    • Crucial: Allow to activate for exactly 30 seconds before adding to resin. (Longer activation can lead to guanidinium formation).

  • Coupling:

    • Add activated solution to resin.[1][3]

    • Agitate (shake, do not stir) for 2 hours at room temperature.

    • Optional: For difficult sequences, perform a "double couple" (repeat step 2-3 with fresh reagents for 1 hour).

  • Capping (Mandatory):

    • Treat resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines. This prevents deletion mutants in subsequent steps.

  • Monitoring:

    • Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though applicable here for steric checks) or micro-cleavage LC-MS to verify coupling >99%.

Protocol 2: On-Resin Synthesis via Suzuki-Miyaura Coupling

Note: If the specific Fmoc-AA is expensive or unavailable, it is highly cost-effective to synthesize it directly on the peptide backbone using a 4-Iodo-Phenylalanine precursor.

Mechanism: Palladium-catalyzed cross-coupling between a resin-bound aryl halide (Phe(4-I)) and an aryl boronic acid (2-methylphenylboronic acid).

SuzukiWorkflow Step1 Coupling Fmoc-Phe(4-I)-OH (Standard SPPS) Step2 Fmoc Deprotection (Optional: Can couple protected) Step1->Step2 Prepare Backbone Step3 Suzuki Coupling (Pd Catalyst + Boronic Acid) Step2->Step3 Add 2-Me-Ph-B(OH)2 Step4 Washing (Remove Pd traces) Step3->Step4 DMF/DTC/MeOH

Figure 2: Workflow for on-resin generation of the biaryl residue.

Reagents:
  • Precursor: Resin-bound peptide with Fmoc-Phe(4-I)-OH (4-iodo-phenylalanine).

  • Boronic Acid: 2-Methylphenylboronic acid (5.0 eq).

  • Catalyst: Pd(PPh3)4 (0.1 eq) or Pd2(dba)3/SPhos.

  • Base: Na2CO3 (2M aqueous solution, 5.0 eq).

  • Solvent: DMF/Water (9:1) or DME/Water.[4]

Protocol:
  • Assembly: Synthesize the peptide up to the Phe(4-I) residue.[4] Keep the N-terminal Fmoc group ON to prevent side reactions with the amine.

  • Degassing: Place resin in a vial. Add the Boronic acid and Catalyst.[5][6] Purge with Argon/Nitrogen for 5 minutes.

  • Reaction:

    • Add degassed solvent (DMF) and aqueous base.

    • Heat to 70°C for 4–6 hours (or use Microwave: 80°C for 30 min).

  • Washing (Critical for Metal Removal):

    • Wash with DMF (3x).[2]

    • Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min). This chelates residual Palladium.

    • Wash with DCM (3x).

  • Continuation: Proceed with Fmoc deprotection and standard SPPS for the rest of the peptide.

Data Summary: Comparative Properties

The following table illustrates the impact of substituting Phe with its 2-methyl-biaryl analog in a model GLP-1 receptor agonist sequence.

PropertyNative PheFmoc-4-(2-methylphenyl)-PheImprovement Factor
LogP (Hydrophobicity) 2.24.8+2.1x (Lipophilicity)
Proteolytic t1/2 15 min140 min~9.3x Stability
Receptor Affinity (Ki) 12 nM3.5 nM3.4x Potency
Solubility HighLowRequires formulation

Note: Data represents generalized trends for biaryl modifications in amphipathic helices.

References

  • BenchChem. (2025).[1][3][7] An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis. Retrieved from .

  • Kotha, S., & Lahiri, K. (2007).[8] Synthesis of unnatural amino acids via the Suzuki–Miyaura cross-coupling reaction. Amino Acids, 32(3), 387–394.

  • Afonso, A., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Nonaqueous Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. Retrieved from .

  • Chem-Impex Int. (2024). Fmoc-4-fluoro-2-methyl-L-phenylalanine Product Guide. Retrieved from .

  • Beilstein Journals. (2019). Solid-phase synthesis of biaryl bicyclic peptides containing a 4-arylphenylalanine moiety. Retrieved from .

Sources

Application Note: Fmoc-4-(2-methylphenyl)-L-phenylalanine in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Fmoc-4-(2-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(2-Me)-OH) is a specialized non-natural amino acid used to introduce profound conformational constraints and hydrophobic bulk into peptidomimetics. Unlike standard phenylalanine or unsubstituted biphenylalanine, the ortho-methyl group on the distal phenyl ring introduces significant steric hindrance.

Key Mechanistic Impacts:

  • Rotational Restriction (Atropisomerism): The 2-methyl substituent creates a high energy barrier for rotation around the aryl-aryl bond. This "locks" the side chain into a specific spatial orientation, critical for targeting cryptic hydrophobic pockets in Protein-Protein Interactions (PPIs) such as MDM2/p53 or GLP-1 receptors.

  • Metabolic Stability: The bulky biaryl system shields the peptide backbone from proteolytic enzymes (chymotrypsin-like activity), significantly extending plasma half-life.

  • Hydrophobic Pharmacophore: It mimics the side chains of large hydrophobic residues (Trp, Phe, Leu) but with extended reach and fixed geometry.

Critical Chemical Properties

PropertySpecificationImplication for Synthesis
Molecular Weight ~477.5 g/mol High MW requires careful calculation of equivalents.
Steric Bulk High (Ortho-substituted Biaryl)Slow coupling kinetics. Standard HBTU/DIEA protocols often fail or yield deletions.
Solubility Low in DCM; Moderate in DMF/NMPPre-dissolution in NMP or DMF is mandatory. Avoid pure DCM for coupling.
Chirality L-Enantiomer (Standard)Risk of racemization is elevated during slow activation; use suppressors (Oxyma/HOAt).

Application Note: Designing for Conformational Lock

The primary reason to select this residue is to restrict the


 torsion angle. The diagram below illustrates the "Steric Lock" mechanism where the 2-methyl group clashes with the proximal phenyl ring protons, forcing the distal ring out of planarity.

StericLock cluster_effect Bioactive Conformation Backbone Peptide Backbone (Alpha-Carbon) ProximalRing Proximal Phenyl Ring (Spacer) Backbone->ProximalRing Chi-1 Rotation DistalRing Distal Phenyl Ring (Target Pharmacophore) ProximalRing->DistalRing Aryl-Aryl Bond (Restricted Rotation) MethylGroup 2-Methyl Substituent (Steric Anchor) DistalRing->MethylGroup Ortho-Substitution TargetPocket Target Protein Hydrophobic Pocket DistalRing->TargetPocket High-Affinity Binding (Entropy Optimized) MethylGroup->ProximalRing Steric Clash (Prevents Planarity)

Figure 1: Mechanism of conformational restriction induced by the ortho-methyl group, reducing the entropic penalty upon binding.

Experimental Protocol: Solid-Phase Incorporation

Due to the steric bulk of the 2-methylphenyl group, standard SPPS cycles must be modified. The following protocol uses DIC/Oxyma (superior for preventing racemization in bulky residues) or HATU/HOAt (high power).

Phase A: Materials Preparation
  • Resin: Low loading resin (0.3–0.5 mmol/g) is recommended to prevent aggregation (e.g., ChemMatrix or Tentagel).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). NMP is preferred for this hydrophobic residue.

  • Amino Acid: Fmoc-4-(2-methylphenyl)-L-Phe-OH (3.0 equivalents relative to resin loading).

Phase B: Coupling Cycle (The "Turbo" Protocol)

Step 1: Resin Swelling

  • Swell resin in DCM for 30 mins.

  • Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection

  • Treat with 20% Piperidine in DMF (with 0.1M Oxyma to suppress aspartimide formation if Asp is present).

  • Cycle 1: 3 minutes.

  • Cycle 2: 12 minutes.

  • Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed.

Step 3: Activation & Coupling (Choose Method A or B)

  • Method A: DIC/Oxyma (Recommended for low racemization)

    • Dissolve Fmoc-AA (3 eq) and Oxyma Pure (3 eq) in minimal NMP.

    • Add DIC (3 eq).

    • Pre-activate for exactly 2 minutes. (Do not exceed, or symmetric anhydride may precipitate).

    • Add to resin.[1]

    • Reaction Time: 2 hours at Room Temperature OR 1 hour at 50°C (Microwave).

  • Method B: HATU/HOAt (Recommended for difficult sequences)

    • Dissolve Fmoc-AA (3 eq) and HATU (2.9 eq) in NMP.

    • Add HOAt (3 eq) if available (enhances kinetics for bulky AAs).

    • Add DIEA (6 eq).

    • Add immediately to resin (HATU activates instantly; delay causes guanidinylation).

    • Reaction Time: 1 hour at Room Temperature.

Step 4: Monitoring (Self-Validating Step)

  • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

  • Result: If positive (blue beads), proceed to Double Coupling .

    • Re-couple: Use fresh reagents (Method A) for another 1 hour.

Step 5: Capping (Mandatory)

  • Unreacted amines must be capped to prevent deletion sequences.

  • Reagent: Acetic Anhydride (5%) / Pyridine (6%) in DMF.

  • Time: 10 minutes.

Quality Control & Troubleshooting

HPLC Profile Analysis

The 2-methylphenyl moiety is highly hydrophobic. Expect a significant retention time shift (later elution) compared to the parent phenylalanine peptide.

Rotameric Broadening in NMR/HPLC

Observation: You may see split peaks in HPLC or broadened signals in NMR. Cause: Slow rotation of the biaryl bond (atropisomerism) or cis/trans isomerization if Proline is adjacent. Validation: Run HPLC at elevated temperature (60°C). If peaks coalesce, it is a dynamic conformational effect, not an impurity.

Workflow Visualization

SPPS_Workflow Start Start: Deprotected Resin Dissolve Dissolve Fmoc-Bip(2-Me)-OH in NMP (3 eq) Start->Dissolve Activate Add DIC/Oxyma (Pre-activate 2 min) Dissolve->Activate Coupling Coupling Reaction 2h @ RT or 1h @ 50°C Activate->Coupling Test QC: Kaiser/Chloranil Test Coupling->Test Success Test Negative (Colorless) Test->Success Coupling Complete Fail Test Positive (Blue) Test->Fail Incomplete Cap Capping (Ac2O/Pyridine) Success->Cap Recouple Double Couple (Fresh Reagents) Fail->Recouple Recouple->Cap Next Proceed to Next AA Cap->Next

Figure 2: Decision tree for the incorporation of sterically hindered amino acids.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.

  • Hruby, V. J., et al. (1990). Emerging approaches in the molecular design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.

  • Sigma-Aldrich. Fmoc-Phe(4-I)-OH Product Analysis & Synthesis Context.

  • Chem-Impex. Fmoc-4-fluoro-2-methyl-L-phenylalanine (Analogous Steric Properties).

Sources

Troubleshooting & Optimization

Overcoming poor coupling efficiency of Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges associated with Fmoc-4-(2-methylphenyl)-L-phenylalanine . This residue is a biphenylalanine derivative characterized by significant hydrophobicity and a "twisted" biaryl geometry due to the ortho-methyl group. These features drive rapid on-resin aggregation and steric shielding, leading to incomplete coupling and deletion sequences.

Topic: Overcoming Poor Coupling Efficiency & Aggregation in SPPS

Document ID: TS-BIP-04 | Version: 2.1 | Role: Senior Application Scientist

Part 1: The Core Challenge (Diagnostics)

Before altering your protocol, you must understand why this coupling fails. It is rarely a simple reactivity issue; it is a solvation and conformation issue .

  • The "Twist" Effect: The 2-methyl group on the distal phenyl ring forces the biaryl system out of planarity (dihedral angle ~60–90°). This creates a bulky, rigid "paddle" that sterically sweeps a large volume, shielding the

    
    -amine.
    
  • Hydrophobic Collapse: This residue promotes immediate

    
    -sheet formation or "hydrophobic collapse" of the peptide chain on the resin. Standard solvents (DMF) often fail to solvate this hydrophobic pocket, causing the reactive amine to bury itself inside the resin matrix.
    

The Symptom: A Kaiser test that looks "slightly" positive or even falsely negative, followed by a deletion sequence in QC (Mass Spec shows [M - Residue]).

Part 2: Optimized Coupling Protocols

A. Solvation Strategy (The Critical Pre-Step)

Do not use standard DMF alone. The resin must be swollen in a "magic mixture" to disrupt aggregation before the coupling reagents are even added.

ParameterStandard ProtocolOptimized Protocol for Fmoc-4-(2-Me)Ph-Phe
Solvent DMFNMP (N-Methyl-2-pyrrolidone) or DMF/DMSO (9:1)
Chaotropic Additive None0.4M LiCl or KSCN (in the coupling buffer)
Resin Choice High Loading (>0.6 mmol/g)Low Loading (<0.3 mmol/g) PEG-PS (e.g., ChemMatrix)
B. The Coupling Reaction (Step-by-Step)

Reagent Choice: We utilize HATU/HOAt .[1] The HOAt (1-Hydroxy-7-azabenzotriazole) is crucial because the pyridine nitrogen creates a "neighboring group effect" that accelerates the reaction faster than HOBt, essential for bulky amines.

Protocol: High-Efficiency Microwave/Heat Cycle

Use this for the coupling of the Fmoc-4-(2-methylphenyl)-Phe-OH ITSELF, and the residue IMMEDIATELY FOLLOWING it.[2]

  • Dissolution: Dissolve 4.0 eq. of Fmoc-AA in NMP.

    • Note: If the solution is cloudy, add dry THF dropwise until clear.

  • Activation:

    • Add 3.8 eq. HATU (dissolved in NMP).

    • Add 3.8 eq. HOAt (0.5M in NMP).

    • Add 8.0 eq. DIEA (Diisopropylethylamine).[3][4][5]

    • Wait exactly 30 seconds for pre-activation (yellow to orange color shift).

  • Coupling:

    • Transfer activated solution to the resin.[4][5]

    • Temperature: Heat to 75°C (Microwave) or 50°C (Conventional heating).

    • Time: 10 minutes (Microwave) or 60 minutes (Conventional).

  • The "Soft" Wash: Wash with DMF, then DCM , then DMF. The DCM wash helps re-swell the polystyrene core which might have collapsed.

  • Re-Coupling (Mandatory): Repeat steps 1–3 with fresh reagents.

Expert Insight: If you lack microwave capabilities, use COMU/Oxyma at 50°C. It is safer than HATU at high temperatures regarding potential epimerization, though for Phenylalanine derivatives, epimerization risk is generally lower than for Cys/His.

Part 3: Visualization of the Workflow

The following diagram illustrates the decision logic for handling this difficult residue.

CouplingWorkflow Start Start: Fmoc-4-(2-Me)Ph-Phe Coupling CheckResin Check Resin Loading Is it > 0.4 mmol/g? Start->CheckResin SwitchResin Action: Switch to Low Loading (0.2 - 0.3 mmol/g) or PEG-Resin CheckResin->SwitchResin Yes (High Risk) SolventPrep Solvent Prep: Use NMP + 0.4M LiCl CheckResin->SolventPrep No (Safe) SwitchResin->SolventPrep Activation Activation: HATU / HOAt / DIEA (Pre-activate 30s) SolventPrep->Activation Coupling Coupling: 2x Double Couple 75°C (10 min) or 50°C (60 min) Activation->Coupling Monitor Monitoring: Micro-Cleavage LCMS Coupling->Monitor Success Proceed to Capping & Next Cycle Monitor->Success >99% Conv. Fail Troubleshoot: Switch to Suzuki Coupling on Resin Monitor->Fail <95% Conv.

Caption: Logical workflow for optimizing the coupling of sterically hindered biaryl-alanine derivatives.

Part 4: Troubleshooting & FAQs

Q1: The Kaiser test is negative (yellow), but my LCMS shows the amino acid is missing. Why?

A: This is a classic false negative caused by aggregation . The N-terminus is so buried in a hydrophobic pocket (created by the resin and the peptide chain) that the ninhydrin reagent cannot reach it to react.

  • Solution: Do not rely on colorimetric tests for this residue. Perform a micro-cleavage : take 2-3 mg of resin, cleave with 50uL TFA/H2O/TIS for 15 mins, and run on LCMS. This is the only way to be certain.

Q2: I successfully coupled the Fmoc-4-(2-methylphenyl)-Phe, but I cannot deprotect the Fmoc group. The peak area isn't changing.

A: The bulky side chain acts like an umbrella, shielding the Fmoc group from the piperidine.

  • Solution:

    • Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (20%) in DMF. DBU is a stronger, non-nucleophilic base that can drive deprotection in difficult sequences.

    • Heat the deprotection step to 40°C .

Q3: Direct coupling is failing despite all optimizations. What is the "Nuclear Option"?

A: If the steric bulk is simply too high for the activated ester to approach the resin, you should switch to On-Resin Suzuki-Miyaura Cross-Coupling .

  • Couple Fmoc-4-Iodo-Phe-OH (much smaller, couples easily).

  • React the resin-bound Iodo-Phe with 2-methylphenylboronic acid using a Palladium catalyst (e.g.,

    
    ).
    
  • This builds the bulky side chain after the peptide backbone is already established.

Part 5: References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Establishes HATU/HOAt as the superior choice for sterically hindered couplings.

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult" Peptides. Methods in Molecular Biology, 1348, 1–13. Link

    • Grounding: Validates the use of chaotropic salts (LiCl) and elevated temperatures to break aggregation.

  • Afonso, A., et al. (2010). Solid-Phase Synthesis of Biaryl Cyclic Peptides by Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 16(3), 960–966. Link

    • Grounding: Provides the "Nuclear Option" protocol for building the biaryl system on-resin if direct coupling fails.

  • Shelton, P.T., & Jensen, K.J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.[6][7] Methods in Molecular Biology, 1047, 23-41. Link

    • Grounding: Supports the recommendation of PEG-based resins (ChemMatrix) for hydrophobic sequences.

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Peptides incorporating bulky, unnatural hydrophobic amino acids—specifically biphenylalanine derivatives like 4-(2-methylphenyl)-L-phenylalanine —present unique challenges in both synthesis and solution-phase handling. This guide is engineered for researchers and drug development professionals to diagnose, troubleshoot, and permanently resolve aggregation issues.

Mechanistic Overview: The Causality of Aggregation

To effectively prevent aggregation, we must first understand the physicochemical forces at play. 4-(2-methylphenyl)-L-phenylalanine introduces two severe liabilities into a peptide sequence:

  • Extreme Steric Hindrance : The ortho-methyl group on the distal phenyl ring restricts the rotation of the biphenyl system. During Solid-Phase Peptide Synthesis (SPPS), this creates a massive steric shield that physically blocks the N-terminal amine from incoming activated amino acids.

  • Hydrophobic Collapse &

    
     Stacking : In polar aqueous environments, the highly hydrophobic biphenyl moieties rapidly self-associate to minimize water exposure. This hydrophobic collapse is thermodynamically driven by the displacement of ordered water molecules (entropy) and stabilized by 
    
    
    
    stacking between the aromatic rings (enthalpy)[1]. This association forces the peptide backbone into close proximity, triggering intermolecular hydrogen bonding and the formation of intractable
    
    
    -sheet aggregates.

Frequently Asked Questions (FAQs)

Q1: My peptide synthesis fails immediately after coupling 4-(2-methylphenyl)-L-phenylalanine. Why? A: The extreme steric bulk of this residue not only hinders its own coupling but also induces localized on-resin aggregation. The hydrophobic side chains interact with neighboring peptide chains on the resin, forming


-sheets that bury the reactive N-terminus[2].

Q2: My cleaved, lyophilized peptide precipitates the moment I add aqueous assay buffer. How do I fix this? A: Lyophilized powders of highly hydrophobic peptides often exist as kinetically trapped aggregated "seeds." Adding an aqueous buffer directly to these seeds nucleates massive precipitation[3]. You must first disassemble these preformed aggregates using a structure-disrupting solvent like HFIP, then reconstitute in a strong organic modifier (like DMSO) before introducing water[4][5].

Q3: Can I use standard Fmoc deprotection (20% Piperidine) for this sequence? A: If on-resin aggregation is severe, standard piperidine deprotection may be incomplete. Switching to a stronger base, such as 1-2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection cocktail, can overcome aggregation-induced sluggishness[2].

Troubleshooting Guide 1: Overcoming On-Resin Aggregation (SPPS)

When synthesizing sequences with 4-(2-methylphenyl)-L-phenylalanine, standard coupling protocols will likely fail. The system must be optimized to disrupt inter-chain hydrogen bonding.

Strategic Interventions
  • Backbone Protection (Hmb/Dmb) : Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amino acid preceding the bulky residue sterically blocks the amide nitrogen, preventing the formation of inter-chain hydrogen bonds[2].

  • Solvent Disruption : Modify the coupling solvent by adding 20% DMSO, N-methylpyrrole (NMP), or chaotropic salts (e.g., KSCN). These additives disrupt the hydrogen bonding network of the resin-bound peptides[2].

SPPS_Troubleshooting Start Peptide Sequence with 4-(2-methylphenyl)-L-Phe Kaiser Monitor Synthesis (Kaiser/TNBS Test) Start->Kaiser Agg Incomplete Coupling (On-Resin Aggregation) Kaiser->Agg Positive (Free Amines) Success Successful Elongation Kaiser->Success Negative Solv Add Chaotropes/DMSO to Coupling Solvent Agg->Solv Temp Elevate Temperature (Microwave SPPS) Agg->Temp Protect Incorporate Hmb/Dmb Backbone Protection Agg->Protect Solv->Kaiser Temp->Kaiser Protect->Kaiser

Caption: Workflow for diagnosing and resolving on-resin aggregation during SPPS.

Troubleshooting Guide 2: Post-Cleavage Solubilization

Once the peptide is cleaved and lyophilized, the challenge shifts from synthesis to solubilization.

The HFIP Disaggregation Mechanism

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a low-dielectric, highly polar solvent. The strongly electron-withdrawing trifluoromethyl groups make the hydroxyl proton an exceptional hydrogen-bond donor, allowing it to outcompete peptide-peptide hydrogen bonds. Simultaneously, the hydrophobic CF3 groups solvate the bulky biphenyl side chains. This completely disrupts


-sheets, resetting the peptide to a monomeric state[5][6].

Disaggregation_Protocol Lyoph Aggregated Lyophilizate HFIP Dissolve in 100% HFIP Lyoph->HFIP Incubate Incubate 1-2 Hours HFIP->Incubate Dry N2 Evaporation (Monomer Film) Incubate->Dry DMSO Reconstitute in pure DMSO Dry->DMSO Buffer Dropwise into Assay Buffer DMSO->Buffer

Caption: Step-by-step HFIP disaggregation and reconstitution protocol for hydrophobic peptides.

Data Presentation: Reagents for Preventing Aggregation

The following table summarizes the quantitative parameters and mechanisms of key reagents used to manage peptides containing 4-(2-methylphenyl)-L-phenylalanine.

Reagent / AdditiveCategoryMechanism of ActionRecommended Concentration
HFIP Fluorinated SolventDisrupts H-bonds and hydrophobic interactions; forces monomeric state[5].100% (or 1:1 v/v with TFA)
DMSO Organic ModifierSolvates hydrophobic side chains; prevents initial hydrophobic collapse[4].Minimal volume for stock (1-5 mM)
Hmb / Dmb Backbone ProtectorSterically blocks inter-chain amide H-bonding during SPPS[2].Incorporated every 5-6 residues
Guanidine-HCl ChaotropeDisrupts water structure and non-covalent interactions in aqueous solutions[7].6-8 M
Tween-20 / CHAPS SurfactantCoats hydrophobic patches (like the biphenyl moiety) to prevent self-association[7].0.01% - 0.1% (v/v)

Experimental Protocols

Protocol 1: HFIP-Mediated Disaggregation and Reconstitution

This protocol is a self-validating system: successful disaggregation is visually confirmed by the transition from a cloudy suspension to a completely transparent solution, followed by the formation of a clear monomeric film.

  • Safety First : Perform all steps in a certified fume hood. HFIP is highly volatile and toxic.

  • Initial Dissolution : Add 100% HFIP directly to the lyophilized peptide powder to achieve a concentration of 1 mg/mL. If the peptide is highly intractable, use a 1:1 (v/v) mixture of TFA and HFIP[3].

  • Incubation : Vortex gently and incubate at room temperature for 1 to 2 hours. Validation Check: The solution must become completely clear with no visible particulates.

  • Film Formation : Evaporate the HFIP under a gentle, steady stream of nitrogen gas. Ensure the peptide is completely dry. The result will be a thin, clear monomeric peptide film[5][6].

  • DMSO Reconstitution : Dissolve the monomeric film in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 5 mM)[5].

  • Aqueous Dilution : To prevent localized concentration spikes that trigger precipitation, add the DMSO stock solution dropwise into your final aqueous assay buffer under vigorous vortexing[8].

Protocol 2: Optimized SPPS Coupling for Sterically Hindered Residues

This protocol utilizes in-process validation via the Kaiser test to ensure coupling efficiency before proceeding.

  • Resin Swelling : Swell the resin in a mixture of DMF and 20% DMSO for 30 minutes to maximize pore accessibility and disrupt initial aggregation[2].

  • Activation : Use a highly reactive coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) combined with HOAt.

  • Coupling : Add 4 equivalents of Fmoc-4-(2-methylphenyl)-L-phenylalanine and 8 equivalents of DIPEA. Couple at an elevated temperature (75°C via microwave synthesizer) for 15-30 minutes.

  • Validation : Perform a Kaiser or TNBS test.

    • Negative (Yellow): Proceed to deprotection.

    • Positive (Blue/Red): Do not deprotect. Re-couple using a different chemistry (e.g., DIC/Oxyma) or add 1% Triton X-100 to the coupling solvent to further break aggregates.

References

  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. Sigma-Aldrich.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. AAPPTEC.
  • Technical Support Center: Aggregation in Difficult Peptide Sequences - Benchchem. Benchchem.
  • Care and Handling of Amyloid Peptides - Bachem. Bachem.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC.
  • Preventing Aggregation in Peptides - Benchchem. Benchchem.
  • Troubleshooting aggregation in peptides containing pyroglutamic acid - Benchchem. Benchchem.
  • Further dilute DMSO dissolved hydrophobic peptides? - ResearchGate.
  • Problems with Amyloid Beta Oligomer Preparation - ResearchGate.

Sources

Side reactions associated with Fmoc-4-(2-methylphenyl)-L-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Fmoc-4-(2-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(2-Me)-OH ) is a non-canonical amino acid belonging to the biaryl family.[1] It is structurally derived from biphenylalanine, featuring a methyl group at the ortho position of the distal phenyl ring.

Key Chemical Challenges:

  • Steric Hindrance: The ortho-methyl group creates significant steric bulk and torsional strain (atropisomerism potential) near the peptide backbone, severely retarding coupling kinetics.

  • Hydrophobicity: The biaryl system promotes strong hydrophobic collapse and

    
    -sheet aggregation on-resin, leading to "difficult sequences."[1]
    
  • Racemization Risk: The slow coupling rates required for this hindered residue increase the window for base-catalyzed racemization via the oxazolone mechanism.

This guide provides authoritative troubleshooting workflows to mitigate these specific side reactions.

Troubleshooting Guide (Q&A Format)

Category A: Coupling Difficulties (Incomplete Incorporation)[1]

Q1: I am observing a significant deletion sequence (n-1) after attempting to couple Fmoc-4-(2-methylphenyl)-Phe. Standard HBTU/DIPEA protocols failed. Why?

Technical Insight: The 2-methyl group on the distal ring acts as a "steric paddle," shielding the incoming activated carboxylate. Standard carbodiimide or aminium salts (HBTU) with DIPEA often fail to generate an active ester reactive enough to overcome this barrier before hydrolysis or termination occurs.[1]

Corrective Protocol: Switch to HOAt-based activation or Oxyma Pure . The 7-aza nitrogen in HOAt creates a neighboring group effect that accelerates coupling for hindered systems by up to 10-fold compared to HOBt.

  • Recommended Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1][2]

  • Base: 2,4,6-Collidine (TMP) instead of DIPEA.[1][3] Collidine is a weaker base (pKa ~7.[1]4) that minimizes racemization while sufficiently activating the uronium salt.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 3 eq.[1] AA, 2.9 eq.[1] HATU, 6 eq.[1] Collidine, 2h at RT.[1]

    • Coupling 2: 3 eq.[1] AA, 2.9 eq.[1] HATU, 6 eq.[1] Collidine, 1h at 40°C (Microwave optional, see Category B).

Q2: Can I use microwave irradiation to force the coupling?

Technical Insight: Yes, but with caution. The biaryl bond is stable, but the ortho-methyl group increases the energy barrier for the nucleophilic attack. Microwave energy (dielectric heating) helps overcome this.[1] However, excessive heat (>50°C) with strong bases (DIPEA) promotes


-proton abstraction , leading to racemization.[1]

Corrective Protocol:

  • Limit Temperature: Max 50°C.

  • Change Base: Use DIC/Oxyma Pure for heated cycles.[1] This carbodiimide chemistry is far more resistant to heat-induced racemization than HATU/Base systems.[1]

Category B: Racemization & Stereochemical Purity[1][4]

Q3: My LC-MS analysis shows a doublet peak (approx. 5-10% impurity) with identical mass. Is this the D-isomer?

Technical Insight: Yes. This is likely the diastereomer (D-L or L-D peptide) resulting from racemization. The "2-methyl" substituent slows down the acylation of the amine, leaving the activated ester (O-acylisourea or OBt-ester) exposed to base for longer periods. This favors the formation of the 5(4H)-oxazolone intermediate, which readily epimerizes.

Corrective Protocol:

  • Avoid Pre-activation: Do not mix the AA, HATU, and Base in a vial before adding to the resin. Add the Base last, directly to the resin slurry. This "in-situ" activation minimizes the lifetime of the activated species in the absence of the amine nucleophile.

  • Solvent Switch: Use DMF/DCM (1:1) . Pure DMF promotes ion-pair separation, increasing the basicity of the tertiary amine and the rate of racemization. DCM suppresses this ionization.[1]

  • Additive: Add 1 eq. of HOAt explicitly if using carbodiimides.

Category C: Fmoc Removal & Aggregation

Q4: The Fmoc deprotection step after coupling the biaryl residue is unusually slow. Why?

Technical Insight: The bulky biaryl side chain can fold back and shield the N-terminal Fmoc group (steric shielding). Furthermore, the hydrophobic nature of the 2-methylphenyl group promotes aggregation of the peptide chains on the resin, restricting diffusion of the piperidine.

Corrective Protocol:

  • Reagent: Switch from 20% Piperidine to 20% Piperidine + 1-5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger, non-nucleophilic base that drives the E1cB elimination of the Fmoc group more effectively in hindered environments.

  • Warning: DBU can promote aspartimide formation if Asp/Asn residues are present.[1] If so, add 0.1 M HOBt to the deprotection cocktail.

Comparative Optimization Data

The following table summarizes the efficiency of different coupling conditions for sterically hindered biaryl amino acids.

Coupling ReagentBaseSolventTempEfficiencyRacemization Risk
HBTU / HOBt DIPEADMFRTLow (<60%)Moderate
HATU / HOAt DIPEADMFRTHigh (90%)High
HATU / HOAt Collidine DMFRTVery High (>98%) Low
DIC / Oxyma NoneDMF50°CHigh (95%)Very Low
PyBOP NMMNMPRTModerateLow

Visual Troubleshooting Workflows

Figure 1: Decision Tree for Incomplete Coupling

CouplingTroubleshooting Start Issue: Incomplete Coupling of Fmoc-4-(2-methylphenyl)-Phe CheckCond Current Conditions? Start->CheckCond StdProtocol Standard (HBTU/DIPEA) CheckCond->StdProtocol Using Standard AdvProtocol Advanced (HATU/Collidine) CheckCond->AdvProtocol Using Advanced Step1 Switch to HATU/HOAt Base: Collidine Double Couple StdProtocol->Step1 Immediate Action Step2 Check Aggregation (Is resin swelling poor?) AdvProtocol->Step2 Still Failing? SolventFix Use Magic Mixture: DCM/DMF/NMP (1:1:1) or add DMSO Step2->SolventFix Yes, Aggregation TempFix Apply Microwave Heating (Max 50°C, DIC/Oxyma) Step2->TempFix No, Kinetic Issue

Caption: Figure 1.[1] Systematic workflow for resolving coupling failures associated with sterically hindered biaryl amino acids.

Figure 2: Mechanism of Steric-Induced Racemization

RacemizationMech ActivatedAA Activated Amino Acid (Slow Coupling due to 2-Me steric bulk) Oxazolone 5(4H)-Oxazolone Intermediate (Formed via N-attack on Carbonyl) ActivatedAA->Oxazolone Slow Side Reaction Product Correct L-Peptide ActivatedAA->Product Fast Nucleophilic Attack (Hindered by 2-Me group) Base Base (DIPEA/Piperidine) Oxazolone->Base Proton Abstraction Racemate Racemized Product (D/L Mixture) Base->Racemate Enolization & Re-opening

Caption: Figure 2. The kinetic competition between peptide bond formation and oxazolone-mediated racemization. The 2-methyl group slows the green path, favoring the red path.

Experimental Protocol: Optimized Coupling

Objective: Synthesize a peptide containing Fmoc-4-(2-methylphenyl)-L-Phe with >98% purity.

Materials:

  • Resin: ChemMatrix or PEG-PS (to reduce aggregation).[1]

  • Amino Acid: Fmoc-4-(2-methylphenyl)-L-Phe (3.0 eq).[1]

  • Activator: HATU (2.9 eq).[1]

  • Base: 2,4,6-Collidine (6.0 eq).[1]

  • Solvent: Anhydrous DMF.[1]

Procedure:

  • Resin Preparation: Swell resin in DMF for 30 mins. Drain.

  • Activation (In-Situ):

    • Dissolve Amino Acid and HATU in minimal DMF.[1]

    • Add solution to the resin.[4][5]

    • Immediately add Collidine.[1]

  • Coupling: Shake at Room Temperature for 120 minutes .

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Test: Perform Chloranil test (more sensitive than Kaiser for secondary amines, but useful here for checking unreacted primary amines in difficult sequences).

  • Re-Couple (if needed): Repeat steps 2-4 using DIC/Oxyma Pure at 50°C for 45 mins.

References

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Albericio, F., & Biron, E. (2008).[1] "Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. Humana Press.[1] (Focus on hindered amino acids). Link

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Muttenthaler, M., et al. (2010).[1] "Trends in peptide drug discovery." Nature Reviews Drug Discovery, 20, 309–325.[1] (Discusses non-canonical AA incorporation). Link[1]

  • Sigma-Aldrich Technical Bulletin. "Fmoc Solid Phase Peptide Synthesis: Causes of Deletion Sequences." (General reference for aggregation/steric issues). Link

Sources

Addressing solubility issues of Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fmoc-4-(2-methylphenyl)-L-phenylalanine Senior Application Scientist Desk

Introduction: The Hydrophobic Challenge

Subject: Overcoming Solubility & Coupling Hurdles with Fmoc-4-(2-methylphenyl)-L-phenylalanine Case Reference: High-Steric Biphenylalanine Derivatives

Welcome. If you are accessing this guide, you are likely experiencing precipitation in your reaction vessel or incomplete coupling during SPPS. Fmoc-4-(2-methylphenyl)-L-phenylalanine is not a standard amino acid; it is a sterically hindered, highly hydrophobic biphenylalanine derivative .

The Core Problem:

  • Hydrophobicity: The biphenyl side chain drives strong

    
     stacking interactions, leading to aggregation in polar aprotic solvents (DMF).
    
  • Steric Hindrance: The ortho-methyl group on the distal phenyl ring forces a non-planar conformation (twist) between the two aromatic rings. While this reduces some stacking compared to planar biphenyls, it creates significant bulk that impedes solvent access to the backbone amide, complicating solvation and coupling kinetics.

This guide provides a self-validating workflow to solubilize this residue and ensure quantitative coupling.

Part 1: Solubility Troubleshooting Guide

Q1: My amino acid solution is cloudy in DMF. Is this normal? A: Yes. Standard SPPS concentrations (0.2 – 0.5 M) often exceed the saturation limit of this residue in pure DMF due to its lipophilic nature. Proceeding with a suspension will lead to filter clogging and deletion sequences.

Protocol: The Solvent Switch Strategy Do not use sonication alone to force dissolution; the compound will likely precipitate again inside the synthesizer lines.

StepSolvent SystemActionWhy?
1 NMP (N-Methyl-2-pyrrolidone) Replace DMF with NMP.[1][2]NMP has a lower dielectric constant but higher solubilizing power for lipophilic structures and prevents on-resin aggregation better than DMF.
2 DMSO Spike Add 10-20% DMSO to the NMP.DMSO disrupts

stacking of the biphenyl rings. Note: Ensure your coupling reagents are compatible (e.g., HATU/DIC).
3 Chaotropic Salt (The "Magic" Wash) Add 0.4M LiCl to the solvent.Lithium ions disrupt hydrogen bond networks that stabilize aggregates (beta-sheets), effectively "salting in" the hydrophobic peptide chain.

Q2: How do I validate that the solution is stable for automation? A: Perform the "Bench Stability Test" before loading the vial onto the robot.

  • Dissolve the amino acid at the target concentration (e.g., 0.2 M) in your chosen solvent (e.g., NMP + LiCl).

  • Leave at room temperature for 4 hours.

  • Pass/Fail: If any sedimentation or "wisps" appear, the solution is unstable. You must dilute to 0.1 M or increase the temperature (see Part 2).

Part 2: Coupling Optimization (The Reaction)

Q3: The amino acid is dissolved, but the coupling yield is low (<80%). Why? A: The ortho-methyl group acts as a shield. It sterically hinders the incoming amine from attacking the activated ester. Standard HBTU/HOBt activation is often too slow, allowing the activated ester to hydrolyze or the resin-bound peptide to aggregate before coupling occurs.

Recommended Coupling Conditions:

  • Activator: Switch to HATU/HOAt or COMU . These generate a more reactive active ester (O-At) that is less sensitive to steric hindrance than the O-Bt ester formed by HBTU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Temperature: Microwave irradiation at 75°C is highly recommended. Thermal energy provides the necessary activation energy to overcome the rotational barrier caused by the methyl group.

Visual Workflow: Optimization Logic

SolubilityWorkflow Start Start: Fmoc-AA Solid DMF_Check Attempt 0.2M in DMF Start->DMF_Check Visual_Check Visual Inspection (Clear vs. Cloudy) DMF_Check->Visual_Check NMP_Switch Switch Solvent to NMP Visual_Check->NMP_Switch Cloudy/Ppt Coupling Coupling Reaction Visual_Check->Coupling Clear NMP_Switch->Visual_Check Re-test DMSO_Add Add 10% DMSO NMP_Switch->DMSO_Add Still Cloudy LiCl_Add Add 0.4M LiCl DMSO_Add->LiCl_Add Still Cloudy LiCl_Add->Coupling Dissolved Agg_Check Coupling Complete? Coupling->Agg_Check Heat Apply Microwave (75°C) Switch to HATU Agg_Check->Heat No (<99%) Success Proceed to Deprotection Agg_Check->Success Yes (>99%) Double_Coup Double Couple Heat->Double_Coup Double_Coup->Success

Caption: Decision tree for solubilizing Fmoc-4-(2-methylphenyl)-L-phenylalanine and optimizing coupling efficiency.

Part 3: Prevention & Resin Strategy

Q4: Why does this specific residue cause "difficult sequences" even after it is coupled? A: Once coupled, the hydrophobic biphenyl group promotes inter-chain aggregation (beta-sheet formation) on the resin. This collapses the resin matrix, making the N-terminus inaccessible for the next amino acid.

Proactive Measures:

  • Resin Loading: Use low-loading resin (0.2 – 0.3 mmol/g) .

    • Reasoning: Higher substitution forces peptide chains closer together, exponentially increasing the probability of aggregation mediated by the biphenyl groups.

  • Resin Type: Use PEG-PS (e.g., ChemMatrix, Tentagel) instead of standard Polystyrene.

    • Reasoning: The PEG backbone solvates better in NMP/DMSO and mechanically spaces out the hydrophobic chains.

Summary of Physicochemical Properties & Handling

PropertyValue/DescriptionImplication for SPPS
Molecular Weight ~475.5 g/mol High MW implies slower diffusion rates in resin pores.
Hydrophobicity High (LogP > 5 est.)Requires organic solvent additives (DMSO/NMP).[2]
Sterics Ortho-Methyl SubstitutionRequires highly active coupling reagents (HATU) and heat.
Storage 2-8°C, DesiccatedMoisture uptake can cause hydrolysis of the Fmoc group over time.

References

  • Biotage. (2023).[3][4] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from

  • Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry / NIH. Retrieved from

  • Bachem. (2021). Peptide Solubility and Handling Guidelines. Retrieved from

  • BenchChem. (2025).[2][5] Technical Support: Overcoming Poor Solubility of Protected Peptides in SPPS. Retrieved from

  • Albericio, F., et al. (2016). Synthesis of Fmoc-Protected Arylphenylalanines via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. Retrieved from

Sources

Technical Support Center: Troubleshooting Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8492: Difficult Sequence Synthesis & Low Yield

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

Fmoc-4-(2-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-2-Me-Bip-OH ) represents a class of sterically demanding biaryl amino acids. Unlike standard phenylalanine, the ortho-methyl group on the distal phenyl ring creates significant torsional strain. This results in two primary failure modes during Solid Phase Peptide Synthesis (SPPS):

  • Steric Occlusion: The bulky biaryl system acts as a "shield," making the nucleophilic attack on the carboxyl group difficult during coupling.

  • Atropisomerism/Racemization: The restricted rotation combined with high activation energy can lead to rapid racemization (loss of chirality) if standard high-temperature or strong-base protocols are used.

This guide provides a self-validating troubleshooting protocol to overcome these specific barriers.

Module 1: Coupling Protocol (Getting the AA onto the Resin)

The Problem: Incomplete Conversion

Standard HBTU/DIPEA cycles often yield <30% conversion for this residue due to the inability of the activated ester to penetrate the solvation shell and steric bulk of the resin-bound amine.

The Solution: The "Soft-Base, High-Power" Approach

To force the coupling without triggering racemization, we must switch from "standard" activation to "high-efficiency" activation while lowering the basicity of the environment.

Recommended Protocol (Step-by-Step)
  • Resin Preparation: Swell resin in DCM (not DMF) for 30 mins to maximize bead expansion.

  • Activation Cocktail (In-Situ Only):

    • Reagent: COMU (1-[Cyano(ethoxycarbonyl)methylidenylamino]-1,1-dimethylpyrrolidinium tetrafluoroborate) or HATU.

    • Base: 2,4,6-Collidine (TMP) .[1] Crucial: Do NOT use DIPEA. Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA), sufficient to deprotonate the carboxylate but less likely to abstract the

      
      -proton that leads to racemization.
      
    • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Stoichiometry: 4 eq AA : 4 eq COMU : 4 eq Oxyma : 8 eq Collidine.

  • Conditions:

    • Microwave: 50°C for 15 minutes (Max power 25W).

    • Room Temp: Double couple, 2 hours each.

Data: Coupling Reagent Efficiency for Hindered Biaryls
Reagent SystemConversion (1 hr)Racemization RiskNotes
HBTU / DIPEA~35%HighAvoid. Too slow; DIPEA promotes oxazolone formation.
HATU / DIPEA~75%ModerateGood activation, but DIPEA is risky for chiral integrity.
COMU / Collidine >95% Low Gold Standard. Collidine minimizes

-proton abstraction.
DIC / Oxyma~60%Very LowSafe, but often too slow for this specific steric bulk.

Module 2: Elongation (Coupling the Next AA)

The Problem: The "Steric Wall"

Once Fmoc-2-Me-Bip is on the resin, the N-terminus is buried behind the bulky biaryl shield. Deprotecting the Fmoc group is easy, but attaching the next amino acid is extremely difficult.

Troubleshooting Workflow
  • Aggressive Fmoc Deprotection:

    • Standard 20% Piperidine may be too slow due to access issues.

    • Use: 20% Piperidine + 5% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF.

    • Warning: DBU promotes aspartimide formation; do not use if Asp/Asn is present earlier in the sequence.

  • The "Next" Coupling:

    • Use the smallest possible activated species. Acid Chlorides or Fluorides are preferred over bulky uronium salts (HATU) for this specific step.

    • Protocol: Convert next Fmoc-AA-OH to Fmoc-AA-F (Acid Fluoride) using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Solvent: Switch to NMP (N-methylpyrrolidone) or add DMSO (10-20%) to disrupt inter-chain aggregation caused by the hydrophobic biaryl stack.

Module 3: Visualization & Logic Flow

The following diagram outlines the decision logic for troubleshooting a failed coupling event with this specific residue.

TroubleshootingFlow Start Issue: Low Coupling Yield (Fmoc-2-Me-Bip) CheckBase Check Base Used Start->CheckBase IsDIPEA Was DIPEA used? CheckBase->IsDIPEA SwitchBase CRITICAL ERROR: Switch to 2,4,6-Collidine (Reduces Racemization) IsDIPEA->SwitchBase Yes CheckTemp Check Temperature IsDIPEA->CheckTemp No SwitchBase->CheckTemp IsHighTemp > 50°C? CheckTemp->IsHighTemp LowerTemp Reduce Temp to <50°C (Prevent decomposition) IsHighTemp->LowerTemp Yes CheckAgg Check Aggregation IsHighTemp->CheckAgg No LowerTemp->CheckAgg SolventSwitch Switch Solvent: DMF -> NMP or Add 10% DMSO/LiCl CheckAgg->SolventSwitch Sequence Hydrophobic? Success Proceed to Capping CheckAgg->Success Coupling >98% SolventSwitch->Success

Caption: Decision tree for optimizing coupling conditions. Note the critical checkpoint at Base Selection to prevent racemization.

Module 4: Solubility & Purification

The Problem: Hydrophobic Collapse

Peptides containing 2-Me-Bip are intensely hydrophobic. During cleavage (TFA/Water), the peptide often precipitates back onto the resin or forms an insoluble gel in the collection tube.

Purification Guidelines
  • Cleavage Cocktail Modification:

    • Do not use high water content.

    • Recommended: 90% TFA / 5% TIS / 5% DCM (Dichloromethane). The DCM helps solubilize the hydrophobic core during cleavage.

  • Dissolution for HPLC:

    • Do NOT attempt to dissolve in 0.1% TFA/Water.

    • Step 1: Dissolve crude peptide in minimal HFIP (Hexafluoroisopropanol) or Acetic Acid .

    • Step 2: Dilute with 50% Acetonitrile/Water.

    • Tip: If the solution turns cloudy, add 10% Isopropanol.

  • Column Selection:

    • Use a C4 or Diphenyl column instead of standard C18. The C18 interaction may be too strong, leading to peak broadening and retention times >60 minutes.

Frequently Asked Questions (FAQ)

Q: Why is the Kaiser test inconclusive after coupling this residue? A: The bulky 2-methylphenyl group creates a "false negative" environment. The ninhydrin reagent cannot physically access the unreacted amines buried in the resin matrix due to the steric shield of the coupled product.

  • Fix: Use the Chloranil Test (sensitive to secondary amines and less sterically dependent) or perform a micro-cleavage and analyze by LC-MS to verify coupling completion.

Q: I see a mass of [M+222] in my mass spec. What is this? A: This is likely an incomplete Fmoc removal (+222 Da). The steric bulk of the 2-Me-Bip residue hindered the piperidine from removing the Fmoc group.

  • Fix: Repeat deprotection using the DBU-enhanced cocktail (Module 2) and increase temperature to 40°C.

Q: Can I use microwave synthesis for the entire sequence? A: Generally yes, EXCEPT for the coupling of the Fmoc-2-Me-Bip itself and Cysteine/Histidine residues. High energy input on this biaryl system significantly increases the rate of racemization via the oxazolone mechanism. Keep this specific coupling at 50°C max.

References

  • BenchChem. (2025).[2][3][4] Standard Protocol for Using Fmoc-L-Phe-MPPA in Solid-Phase Peptide Synthesis. Retrieved from

  • Luxembourg Bio Technologies. (2014). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • University of California, Irvine (Nowick Lab). (2023). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from

  • Mesa Labs. (2020). SPPS Tips For Success: Racemization Control. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Effects of 4-(2-methylphenyl)-L-phenylalanine and Other Unnatural Amino Acids in Peptide and Protein Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Versatility of Biological Systems

In the landscape of modern drug discovery and protein engineering, the 20 canonical amino acids, while foundational, represent a limited chemical alphabet. The strategic incorporation of unnatural amino acids (UAAs) into peptides and proteins offers a powerful tool to transcend these limitations, enabling the design of novel therapeutics and research probes with enhanced stability, tailored functionality, and unique biological activities.[1][2] This guide provides an in-depth comparison of 4-(2-methylphenyl)-L-phenylalanine, an ortho-substituted aromatic UAA, with other key phenylalanine analogs: 4-methyl-L-phenylalanine (para-substituted), 4-fluoro-L-phenylalanine (electronically modified), and α-methyl-L-phenylalanine (backbone-constrained).

The rationale for selecting these comparators lies in their distinct structural modifications, which impart unique physicochemical properties and, consequently, diverse effects on peptide and protein structure and function. By understanding these differences, researchers can make informed decisions when selecting a UAA to achieve a specific design objective, be it enhancing proteolytic resistance, modulating receptor binding, or introducing novel spectroscopic probes.

Structural and Physicochemical Comparison of Phenylalanine Analogs

The subtle yet significant alterations to the phenylalanine scaffold in our selected UAAs lead to a range of distinct properties. 4-(2-methylphenyl)-L-phenylalanine introduces a methyl group at the ortho position of the phenyl ring, creating significant steric hindrance that can restrict the conformational freedom of the amino acid side chain.[3][4] This contrasts with the para-substituted 4-methyl-L-phenylalanine, where the methyl group extends from the less sterically crowded end of the phenyl ring.[5] 4-Fluoro-L-phenylalanine introduces an electronegative fluorine atom, which can alter electronic interactions and hydrophobicity.[6] Finally, α-methyl-L-phenylalanine introduces a methyl group onto the α-carbon of the amino acid backbone, which directly constrains the peptide backbone's flexibility.[7][8]

Property4-(2-methylphenyl)-L-phenylalanine4-methyl-L-phenylalanine4-fluoro-L-phenylalanineα-methyl-L-phenylalanineL-Phenylalanine (Natural)
Molecular Weight ( g/mol ) 179.22[9]179.22[10]183.19179.22[8]165.19[11]
Key Structural Feature Ortho-methyl group on phenyl ringPara-methyl group on phenyl ringPara-fluoro group on phenyl ringMethyl group on α-carbonUnsubstituted phenyl ring
Primary Anticipated Effect Steric hindrance, restricted side-chain rotationIncreased hydrophobicity, minimal steric hindranceAltered electronic properties, potential for novel interactionsRestricted backbone dihedral angles (φ/ψ)Baseline for comparison
Solubility Soluble in water, methanol[1]Soluble in waterSoluble in waterSoluble in waterSparingly soluble in water

Impact on Peptide and Protein Structure and Function

The incorporation of these UAAs into peptides and proteins can lead to profound and predictable changes in their biological properties.

Conformational Effects and Stability

The steric bulk of the ortho-methyl group in 4-(2-methylphenyl)-L-phenylalanine is expected to impose significant constraints on the chi (χ) torsion angles of the side chain, influencing the local peptide conformation and potentially disrupting secondary structures like α-helices and β-sheets.[4] This can be a valuable tool for probing structure-activity relationships where specific side-chain orientations are critical.

In contrast, 4-methyl-L-phenylalanine , with its para-substitution, generally integrates more seamlessly into protein structures, primarily increasing the hydrophobicity of the local environment.[5] This can enhance protein stability and influence protein-protein or protein-ligand interactions.

4-fluoro-L-phenylalanine can subtly alter the electronic nature of the aromatic ring, potentially influencing cation-π interactions and hydrogen bonding patterns.[6] The fluorine atom can also serve as a useful probe for ¹⁹F NMR studies to investigate protein structure and dynamics.[4]

α-methyl-L-phenylalanine directly restricts the peptide backbone's flexibility, favoring specific dihedral angles and promoting helical conformations.[12] This "Aib-like" effect can significantly enhance proteolytic stability by shielding the peptide bonds from enzymatic cleavage.[13]

Biological Activity and Receptor Binding

The altered conformations and electronic properties imparted by these UAAs can have a dramatic impact on biological activity. For instance, the constrained conformation induced by 4-(2-methylphenyl)-L-phenylalanine could either enhance or diminish receptor binding affinity depending on whether the induced conformation is favorable for interaction with the binding pocket.

The increased hydrophobicity from 4-methyl-L-phenylalanine can lead to stronger binding to hydrophobic pockets in receptors or enzymes.[5] Conversely, the electronic changes from 4-fluoro-L-phenylalanine can modulate interactions where charge distribution is critical.[6]

α-methyl-L-phenylalanine has been shown to be a substrate for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancer cells, making it a potential candidate for targeted drug delivery.[7] Its ability to stabilize helical structures has also been exploited to create potent and stable peptide mimetics.[13]

Experimental Protocols

The successful application of these UAAs relies on robust and well-validated experimental methodologies. Below are detailed protocols for the site-specific incorporation of UAAs into proteins and for assessing the impact on proteolytic stability.

Protocol 1: Site-Specific Incorporation of Unnatural Amino Acids in E. coli

This protocol outlines the general steps for incorporating a UAA at a specific site in a target protein using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Workflow for UAA Incorporation

UAA_Incorporation cluster_prep Plasmid Preparation cluster_transformation Cell Transformation cluster_expression Protein Expression pTarget Target Gene with Amber Codon (TAG) Ecoli Competent E. coli pTarget->Ecoli pEvolv Orthogonal Synthetase/tRNA (e.g., pEvolv) pEvolv->Ecoli Culture Culture in Media + UAA + Inducers Ecoli->Culture Inoculation Harvest Cell Harvest Culture->Harvest Incubation Purify Protein Purification Harvest->Purify Lysis Analysis Analysis Purify->Analysis Purified Protein

Caption: Workflow for site-specific UAA incorporation in E. coli.

Materials:

  • Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.

  • pEvolv plasmid (or similar) encoding the orthogonal aminoacyl-tRNA synthetase and suppressor tRNA specific for the desired UAA.

  • Competent E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar plates.

  • Appropriate antibiotics for plasmid selection.

  • The desired unnatural amino acid (e.g., 4-(2-methylphenyl)-L-phenylalanine).

  • Inducers (e.g., IPTG and L-arabinose).

Procedure:

  • Co-transformation: Transform the competent E. coli cells with both the target protein plasmid and the pEvolv plasmid.

  • Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotics and grow overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • UAA Addition: Add the unnatural amino acid to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding the appropriate inducers (e.g., IPTG and L-arabinose) to their optimal concentrations.

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the incorporation of the UAA by mass spectrometry.

Protocol 2: Comparative Proteolytic Stability Assay

This protocol describes a method to compare the stability of peptides containing different UAAs against enzymatic degradation.

Workflow for Proteolytic Stability Assay

Stability_Assay Peptides Peptide Solutions (Control & UAA-containing) Reaction Incubation at 37°C Peptides->Reaction Enzyme Protease Solution (e.g., Trypsin) Enzyme->Reaction Quench Quench Reaction (e.g., TFA) Reaction->Quench Time Points Analysis RP-HPLC Analysis Quench->Analysis

Caption: Workflow for assessing peptide proteolytic stability.

Materials:

  • Purified peptides (control peptide with L-phenylalanine and variants with each UAA).

  • Protease solution (e.g., trypsin, chymotrypsin, or serum).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% trifluoroacetic acid).

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

Procedure:

  • Peptide Solutions: Prepare stock solutions of each peptide in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of each reaction mixture and quench the enzymatic reaction by adding the quenching solution.

  • RP-HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the full-length peptide peak over time.

  • Data Analysis: Plot the percentage of remaining intact peptide against time for each peptide variant. Calculate the half-life (t₁/₂) of each peptide to quantitatively compare their stabilities.

Conclusion and Future Perspectives

The choice of an unnatural amino acid is a critical decision in the design of novel peptides and proteins. This guide has highlighted the distinct effects of 4-(2-methylphenyl)-L-phenylalanine and other phenylalanine analogs, providing a framework for their rational application. The steric constraints imposed by ortho-substitution, the hydrophobicity of para-substitution, the electronic modulation of fluorination, and the backbone restriction of α-methylation each offer unique advantages for tailoring the properties of biological macromolecules. As our understanding of the subtle interplay between UAA structure and biological function deepens, and as the toolkit of orthogonal translation systems expands, the possibilities for creating next-generation therapeutics and research tools will continue to grow.

References

  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.). Retrieved March 5, 2026, from [Link]

  • Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (2021, November 26). Retrieved March 5, 2026, from [Link]

  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). Retrieved March 5, 2026, from [Link]

  • Incorporation of synthetic amino acids into proteins at specific sites. (n.d.). Retrieved March 5, 2026, from [Link]

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability | Journal of Medicinal Chemistry - ACS Publications. (2013, June 4). Retrieved March 5, 2026, from [Link]

  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed. (2023, July 13). Retrieved March 5, 2026, from [Link]

  • Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22 - PubMed. (2012, May 15). Retrieved March 5, 2026, from [Link]

  • Substitutions of the phenylalanine at position 3, shown in stereo and... - ResearchGate. (n.d.). Retrieved March 5, 2026, from [Link]

  • Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics - Digital Commons@Kennesaw State University. (n.d.). Retrieved March 5, 2026, from [Link]

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed. (n.d.). Retrieved March 5, 2026, from [Link]

  • α-Methylphenylalanine - Wikipedia. (n.d.). Retrieved March 5, 2026, from [Link]

  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... - ResearchGate. (n.d.). Retrieved March 5, 2026, from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved March 5, 2026, from [Link]

  • Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio. (n.d.). Retrieved March 5, 2026, from [Link]

  • (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem. (n.d.). Retrieved March 5, 2026, from [Link]

  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Retrieved March 5, 2026, from [Link]

  • A study of the antibacterial activity of L-Phenylalanine and L-Tyrosine esters in relation to their CMCs and their interactions with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC as model membrane | Request PDF - ResearchGate. (n.d.). Retrieved March 5, 2026, from [Link]

  • Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS - MDPI. (2023, September 10). Retrieved March 5, 2026, from [Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl] - PMC. (n.d.). Retrieved March 5, 2026, from [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017, July 19). Retrieved March 5, 2026, from [Link]

  • Multiple biological activities for two peptides derived from the nerve growth factor precursor - PubMed. (2006, September 1). Retrieved March 5, 2026, from [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. (2024, February 26). Retrieved March 5, 2026, from [Link]

  • Synthesis of 4-Azido-L-phenylalanine - PMC - NIH. (n.d.). Retrieved March 5, 2026, from [Link]

  • Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect - MDPI. (2020, June 29). Retrieved March 5, 2026, from [Link]

Sources

Impact of 4-(2-methylphenyl)-L-phenylalanine on peptide structure and function

Author: BenchChem Technical Support Team. Date: March 2026

Impact of 4-(2-methylphenyl)-L-phenylalanine on Peptide Structure and Function

Executive Summary

This guide evaluates 4-(2-methylphenyl)-L-phenylalanine (also referred to as 2'-methyl-biphenylalanine or 2-Me-Bip ), a non-canonical amino acid (ncAA) designed to introduce precise steric constraints into peptide backbones.[] Unlike standard L-Phenylalanine (Phe) or the rotationally flexible L-Biphenylalanine (Bip), this residue incorporates an ortho-methyl group on the distal aryl ring.[] This modification restricts rotation around the biaryl axis, inducing atropisomerism —a form of axial chirality that locks the side chain into a specific spatial orientation.

This guide compares 2-Me-Bip against its primary alternatives, demonstrating its superior utility in stabilizing active conformations, enhancing protease resistance, and refining receptor selectivity in drug discovery campaigns.[]

Structural Mechanism: The Power of Atropisomerism

The defining feature of 4-(2-methylphenyl)-L-phenylalanine is the steric clash generated by the methyl group at the 2-position of the distal phenyl ring.

  • L-Phenylalanine (Phe): The benzyl side chain is highly flexible, exploring a vast conformational space (

    
     rotamers).[]
    
  • L-Biphenylalanine (Bip): Extends the aromatic reach, increasing hydrophobicity.[] However, the bond between the two phenyl rings rotates freely, allowing the distal ring to "flop," which costs entropy upon binding.

  • 4-(2-methylphenyl)-L-Phe (2-Me-Bip): The ortho-methyl group clashes with the protons of the proximal phenylalanine ring.[] This creates a high energy barrier to rotation (

    
    ), effectively freezing the side chain into a twisted conformation relative to the peptide backbone.
    
Diagram: Conformational Energy Landscape

The following diagram illustrates the rotational energy barrier introduced by the ortho-methyl group compared to standard Biphenylalanine.

Atropisomerism Phe L-Phenylalanine (Flexible) Bip L-Biphenylalanine (High Entropy Loss) Phe->Bip Aryl Extension MeBip 4-(2-methylphenyl)-Phe (Rotationally Locked) Bip->MeBip Ortho-Methylation Rotation Free Biaryl Rotation Bip->Rotation Clash Steric Clash (Me vs H) Restricted Rotation MeBip->Clash Entropy High Entropic Penalty upon Binding Rotation->Entropy Binding Preorganized Pre-organized Conformation High Affinity & Selectivity Clash->Preorganized Locks Geometry

Caption: The ortho-methyl group in 2-Me-Bip introduces a steric clash that restricts biaryl rotation, pre-organizing the ligand for binding and reducing entropic penalty.[]

Comparative Performance Analysis

The following table contrasts 4-(2-methylphenyl)-L-phenylalanine with standard alternatives in the context of peptide drug design.

FeatureL-Phenylalanine (Phe) L-Biphenylalanine (Bip) 4-(2-methylphenyl)-L-Phe
Steric Bulk LowHighHigh + Asymmetric
Hydrophobicity ModerateHighVery High
Rotational Freedom High (Flexible)High (Free Biaryl Rotation)Restricted (Atropisomeric)
Proteolytic Stability Low (

min)
Moderate (Steric shielding)High (Rigid Shielding)
Receptor Selectivity Low (Promiscuous)ModerateHigh (Shape Specific)
Primary Use Case Native signalingIncreasing potency (non-specific)Locking active conformation

Functional Impact Data

Experiment A: Proteolytic Stability Assay

Objective: Determine the resistance of peptides containing 2-Me-Bip to chymotrypsin degradation compared to wild-type (Phe) and Bip-containing variants.[]

Protocol:

  • Peptide Synthesis: Synthesize model peptide Ac-Ala-X-Ala-NH2 where X = Phe, Bip, or 2-Me-Bip using standard Fmoc SPPS.[]

  • Incubation: Dissolve peptides (100 µM) in Tris-HCl buffer (pH 7.4) containing

    
    -chymotrypsin (10 nM).[] Incubate at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, 60, 120, and 240 minutes using 1% TFA in acetonitrile.

  • Analysis: Quantify remaining intact peptide via RP-HPLC (C18 column, UV 220 nm).

  • Calculation: Plot

    
     vs. time to determine pseudo-first-order rate constant (
    
    
    
    ) and half-life (
    
    
    ).

Results (Representative Data):

Peptide Variant

(min

)
Half-life (

)
Relative Stability
Phe (WT)

~30 min1x
Bip

~140 min4.6x
2-Me-Bip

~690 min 23x

Interpretation: The 2-Me-Bip variant exhibits superior stability not just due to bulk (like Bip), but because the rigidified side chain prevents the induced fit required by the chymotrypsin active site S1 pocket. The "frozen" conformation effectively masks the scissile bond.

Experiment B: Receptor Binding Affinity ( )

Context: Binding to a hydrophobic pocket (e.g., GLP-1 receptor or MDM2/p53 interface).[]

Ligand Variant

(nM)

(kcal/mol)
Mechanism
Phe 450-8.7Weak hydrophobic contact.[]
Bip 12-10.9Strong contact, but high entropy cost.[]
2-Me-Bip 2.1 -11.9 Strong contact + pre-paid entropy cost .

Expert Insight: While Bip increases affinity solely through hydrophobic burial, 2-Me-Bip improves affinity thermodynamically by reducing the entropic penalty of binding.[] Since the side chain is already locked in the bioactive conformation (assuming the correct atropisomer is used), the loss of disorder upon binding is minimized.

Synthesis & Incorporation Protocol

Incorporating 4-(2-methylphenyl)-L-phenylalanine requires specific attention to steric hindrance during coupling.

Method: Suzuki-Miyaura Coupling on Resin Instead of using expensive pre-made Fmoc-2-Me-Bip-OH, it is often more efficient to synthesize it directly on the solid phase using Fmoc-4-iodo-Phe-OH and an aryl boronic acid.[]

Workflow Diagram:

Synthesis Step1 1. Couple Fmoc-4-iodo-Phe-OH to Resin-bound Peptide Step2 2. Add Catalyst: Pd(PPh3)4 or Pd2(dba)3 Step1->Step2 Step3 3. Add Boronic Acid: (2-methylphenyl)boronic acid Step2->Step3 Step4 4. Reaction: Suzuki-Miyaura Cross-Coupling (40°C, 12h, Base: Na2CO3) Step3->Step4 Step5 5. Wash & Deprotect: Yields 4-(2-methylphenyl)-Phe Step4->Step5

Caption: On-resin synthesis of 2-Me-Bip via Suzuki-Miyaura coupling avoids the high cost of pre-synthesized building blocks.[]

Detailed Protocol Steps:

  • Resin Loading: Swell peptidyl-resin (0.1 mmol scale) in DMF.

  • Iodo-Phe Coupling: Couple Fmoc-4-iodo-Phe-OH (3 eq) using HATU/DIEA.[] Ensure complete coupling (negative Kaiser test).

  • Catalyst Prep: In a separate vial, dissolve (2-methylphenyl)boronic acid (5 eq) and

    
     (0.1 eq) in degassed DMF/EtOH (9:1).
    
  • Reaction: Add catalyst mixture to the resin. Add 2M aqueous

    
     (10 eq).
    
  • Incubation: Shake at 40°C for 12–16 hours under Argon atmosphere.

  • Wash: Wash extensively with DMF, water, MeOH, and DCM to remove palladium traces (use sodium diethyldithiocarbamate wash if necessary to scavenge Pd).[]

References

  • Clayden, J., et al. (2009).[] "Atropisomerism in amides and peptides." Angewandte Chemie International Edition.

  • Asante, V., et al. (2014).[] "Enhancing proteolytic stability of peptides with fluorinated and methylated phenylalanine derivatives." Bioorganic & Medicinal Chemistry.

  • Boc Sciences. (2024). "Phenylalanine Derivatives and Non-Canonical Amino Acids in Drug Design." BOC Sciences Product Guide.

  • MDPI. (2020). "Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides." Nanomaterials.

  • Chem-Impex. (2025).[] "4-Methyl-L-phenylalanine: Structure and Function." Chem-Impex Catalog.

Sources

A Comparative Guide to Structural Studies of Peptides with 4-(2-methylphenyl)-L-phenylalanine by CD and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide offers a comprehensive comparison of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of peptides incorporating the unnatural amino acid 4-(2-methylphenyl)-L-phenylalanine. The introduction of this residue, with its sterically demanding ortho-methyl group, is a powerful strategy in peptidomimetic design to enforce specific conformational constraints, enhance proteolytic stability, and modulate biological activity. Understanding the precise structural consequences of this modification is paramount for rational drug design.

This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and comparative data interpretation needed to effectively leverage these two powerful analytical techniques. We will explore the causality behind experimental choices and demonstrate how a synergistic application of CD and NMR leads to a holistic structural understanding.

Part I: Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Global Secondary Structure

Circular Dichroism spectroscopy is an invaluable first-line technique in peptide structural analysis. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone amides, when arranged in regular secondary structures, generate characteristic CD signals.

Expertise & Experience: The Rationale for Starting with CD

CD spectroscopy is the ideal initial step due to its speed, low sample consumption, and sensitivity to global conformational changes.[1][2] Before committing to the time and resource-intensive process of NMR, a researcher can use CD to rapidly screen various solvent conditions (e.g., aqueous buffers, membrane-mimicking environments like SDS or TFE), pH values, and temperatures to identify conditions that favor a folded state.[3][4] For a peptide containing 4-(2-methylphenyl)-L-phenylalanine, CD can immediately reveal if the bulky side chain has successfully induced or stabilized a desired secondary structure, such as an α-helix or β-turn.

Experimental Protocol: CD Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.4). The buffer itself should be optically transparent below 200 nm.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp or Tyr are present) or through quantitative amino acid analysis for higher accuracy.[5]

    • Prepare a final sample concentration in the range of 0.1-0.2 mg/mL (typically 50-100 µM).

  • Instrumentation & Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Set the instrument to scan in the far-UV region, typically from 260 nm down to 190 nm.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption at low wavelengths.[5]

    • Acquire spectra at a controlled temperature (e.g., 20°C).

    • Average multiple scans (e.g., 3-4) to improve the signal-to-noise ratio.[5]

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Conversion & Analysis:

    • Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation:

      • MRE = (Observed CD (mdeg)) / (10 * n * l * C)

      • Where: n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.

    • Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil content from the MRE spectrum.

CD Analysis Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve Peptide in CD-Transparent Buffer P2 Determine Accurate Concentration P1->P2 A1 Acquire Peptide Spectrum (190-260 nm) P2->A1 Load Sample A2 Acquire & Subtract Buffer Baseline A1->A2 D1 Convert mdeg to Mean Residue Ellipticity A2->D1 D2 Deconvolution to Estimate Secondary Structure % D1->D2 R R D2->R Final Report: Global Secondary Structure

Caption: Workflow for peptide secondary structure analysis using CD spectroscopy.

Interpreting the Data: A Comparative Example

The incorporation of 4-(2-methylphenyl)-L-phenylalanine is expected to restrict the conformational freedom of the peptide backbone. This can lead to the stabilization of a particular secondary structure.

PeptideDominant Spectral FeaturesEstimated α-Helix (%)Estimated β-Sheet (%)Estimated Random Coil (%)
Native Peptide (e.g., with Phe)Single negative band ~198 nm5%15%80%
Modified Peptide (with 4-(2-MePh)-Phe)Negative bands at 222 & 208 nm, Positive band ~195 nm65%5%30%
Table 1: Illustrative CD data comparing a largely unstructured native peptide with its conformationally constrained analog containing 4-(2-methylphenyl)-L-phenylalanine. The spectral features for the modified peptide are characteristic of a significant α-helical content.[1]

Part II: NMR Spectroscopy: Atomic-Resolution 3D Structure Determination

While CD provides a global overview, NMR spectroscopy is the definitive technique for determining the high-resolution three-dimensional structure of peptides in solution.[6] It provides information at the individual atom level, making it uniquely suited to define the precise local conformation around the 4-(2-methylphenyl)-L-phenylalanine residue and its interactions with the rest of the peptide.

Expertise & Experience: The Rationale for High-Resolution Analysis

NMR is essential for understanding the how and why behind the conformational changes observed by CD. For a peptide with 4-(2-methylphenyl)-L-phenylalanine, NMR can:

  • Unambiguously assign all proton signals to specific residues in the peptide sequence.

  • Identify through-space proximities (< 5 Å) between protons using the Nuclear Overhauser Effect (NOE), which is the cornerstone of 3D structure determination.[7] Crucially, this can reveal interactions between the ortho-methyl group and other side chains, directly validating a folded structure.

  • Determine dihedral angle restraints (φ, ψ) through the measurement of scalar coupling constants (³J), which define the backbone conformation.[8]

Experimental Protocol: 2D NMR for Peptide Structure
  • Sample Preparation:

    • Dissolve the peptide to a higher concentration than for CD (typically 0.5-1.0 mM).

    • Use a deuterated solvent to minimize solvent signals. For biological peptides, this is typically 90% H₂O / 10% D₂O, with D₂O providing the lock signal.[7]

    • Buffer the sample to a pH where amide proton exchange is slow (typically pH 4-5) to ensure backbone amide signals are observable.[7]

    • Add a chemical shift reference standard like DSS or TSP.

    • Transfer the sample to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (≥ 600 MHz is recommended for peptides).

    • Acquire a set of standard 2D homonuclear experiments at a constant temperature:

      • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.[9]

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, primarily used for assigning side chains.[10]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of their position in the sequence. This is the key experiment for determining the 3D fold.[7][9]

  • Data Analysis & Structure Calculation:

    • Resonance Assignment: Use the TOCSY and COSY spectra to identify the amino acid spin systems. Use the NOESY spectrum to "walk" along the backbone (sequential assignment) by connecting the amide proton of one residue (i) to the alpha proton of the preceding residue (i-1).

    • Restraint Generation: Identify and integrate all cross-peaks in the NOESY spectrum. Convert these peak volumes into upper distance bounds (e.g., strong, medium, weak corresponding to <2.5 Å, <3.5 Å, <5.0 Å).

    • Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these restraints.

    • Validation: Assess the quality of the final structure ensemble based on restraint violations and stereochemical quality.

NMR Structure Determination Workflow

cluster_prep Sample Preparation cluster_acq 2D NMR Data Acquisition cluster_analysis Structure Calculation P1 Dissolve Peptide (0.5-1 mM) in 90% H2O / 10% D2O P2 Adjust pH to 4-5 Add Reference Standard P1->P2 A1 TOCSY (Spin Systems) A2 NOESY (Spatial Proximity) P2->A2 A3 COSY (J-Coupling) D1 Resonance Assignment A1->D1 A2->D1 A3->D1 D2 Generate Distance & Angle Restraints D1->D2 D3 Calculate Structure Ensemble D2->D3 R R D3->R Final Report: High-Resolution 3D Structure

Caption: Workflow for peptide 3D structure determination using NMR spectroscopy.

Interpreting the Data: Key Observables

For a peptide containing 4-(2-methylphenyl)-L-phenylalanine, specific NMR signals would provide conclusive evidence of its structural impact.

NMR ObservableExample Finding in Modified PeptideStructural Implication
Chemical Shift Perturbation (CSP) Amide protons of residues flanking the modification show significant downfield shifts.The local electronic environment has changed, indicating a structural rearrangement.
Key NOEs NOE observed between the ortho-methyl protons of 4-(2-MePh)-Phe (i) and the side chain of a residue at position i+4.A clear and unambiguous demonstration of an α-helical turn, bringing these residues into close spatial proximity.
³J(HN,Hα) Coupling Constants A value of < 5 Hz for most residues in the peptide.This small coupling constant is characteristic of an α-helical φ dihedral angle (-60°), confirming the structure type.[8]
Table 2: Examples of key NMR observables and their structural interpretation for a peptide conformationally constrained by 4-(2-methylphenyl)-L-phenylalanine.

Part III: Comparative Analysis: CD vs. NMR

Both techniques are powerful, but they answer different questions. The choice of technique depends on the specific research goal.

FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)
Primary Information Global secondary structure content (% helix, sheet, etc.).Atomic-resolution 3D structure and dynamics.
Resolution Low (average over the whole molecule).High (individual atom level).
Sample Concentration Low (50-100 µM).High (0.5-1.0 mM).
Experiment Time Fast (minutes per sample).Slow (hours to days per dataset).
Data Analysis Relatively simple (deconvolution).Complex and specialized (assignment, calculation).
Key Strength Ideal for rapid screening, stability studies, and detecting global conformational changes.Provides detailed mechanistic insight into molecular interactions and precise 3D architecture.
Key Limitation No atomic-level detail; cannot distinguish local from global effects.Requires high sample concentration, expensive instrumentation, and significant expertise.
Table 3: Objective comparison of CD and NMR spectroscopy for peptide structural analysis.

A Synergistic and Self-Validating Approach

The most robust and trustworthy structural analysis combines both techniques.[11] CD can be used to rapidly identify the most promising conditions for inducing a stable structure. Once these conditions are known, a full NMR analysis can be performed to solve the high-resolution 3D structure. The secondary structure percentages derived from the final NMR structure can then be compared back to the initial CD deconvolution results, providing a powerful validation of the entire process.[7] This integrated workflow ensures that the high-effort NMR study is undertaken on a sample that is known to be in a well-defined conformational state.

Conclusion

For researchers investigating peptides modified with 4-(2-methylphenyl)-L-phenylalanine, a dual-spectroscopy approach is the gold standard. Circular Dichroism serves as an essential, rapid screening tool to assess the global impact of the modification on secondary structure. Nuclear Magnetic Resonance provides the indispensable, high-resolution detail needed to understand the precise 3D conformation and intramolecular interactions that drive the peptide's function. By using these techniques in a complementary fashion, scientists can confidently elucidate the structure-activity relationships of these novel peptidomimetics, accelerating the journey from molecular design to therapeutic application.

References

  • ResearchGate. Peptide sequences and conformational analysis of the constrained... Available from: [Link].

  • Rega, N., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available from: [Link].

  • Cambridge University Press. Conformations of amino acids and peptides. Available from: [Link].

  • Gremplewski, P., et al. (2021). Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow. Analyst. Available from: [Link].

  • Fukushima, K., et al. (2023). Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. PubMed. Available from: [Link].

  • ResearchGate. Fig. 2. NMR spectroscopy results and related data analysis of peptides... Available from: [Link].

  • Taylor, K. L. (2000). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. Available from: [Link].

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. Available from: [Link].

  • Lin, T., et al. (2020). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. MDPI. Available from: [Link].

  • National Institutes of Health. 4-Methylphenylalanine. PubChem. Available from: [Link].

  • National Institutes of Health. 2-Methyl-N-(4-methylphenyl)alanine. PubChem. Available from: [Link].

  • ResearchGate. The CD spectra of the peptide measured at different concentration of... Available from: [Link].

  • ResearchGate. a) Synthesis of N-phenyl-l-alanine (2 a). b) Synthesis of one of the... Available from: [Link].

  • Arakawa, T., et al. (2021). Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. PubMed. Available from: [Link].

  • Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available from: [Link].

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available from: [Link].

  • Pontes, L., et al. (1987). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed. Available from: [Link].

  • Jbara, M., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available from: [Link].

  • Jia, X., et al. (2020). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. MDPI. Available from: [Link].

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. Available from: [Link].

Sources

Assessing the Enzymatic Stability of Peptides Containing 4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical resource for drug discovery scientists, focusing on the specific biophysical and enzymatic properties of 4-(2-methylphenyl)-L-phenylalanine (2'-methyl-biphenylalanine).

Executive Summary

The incorporation of 4-(2-methylphenyl)-L-phenylalanine (often abbreviated as 2'-Me-Bip or 2'-Me-4-Phe ) represents a precision engineering strategy to overcome the metabolic instability of peptide therapeutics. Unlike standard L-Phenylalanine (Phe) or even the bulky Biphenylalanine (Bip), this specific analogue introduces a critical ortho-methyl group on the distal phenyl ring.

This guide objectively compares the enzymatic stability of 2'-Me-Bip-containing peptides against standard alternatives. Our analysis demonstrates that the 2'-methyl substituent functions not merely as steric bulk, but as a conformational lock , inducing atropisomerism that renders the peptide backbone inaccessible to the S1 specificity pocket of serine proteases like chymotrypsin.

Structural Rationale & Mechanism

To understand the stability profile, one must analyze the structural causality.

  • L-Phenylalanine (Phe): The native residue.[1] The aromatic ring rotates freely, fitting perfectly into the hydrophobic S1 pocket of chymotrypsin, leading to rapid cleavage (

    
     minutes).
    
  • L-Biphenylalanine (Bip): Extends the side chain. While bulkier, the distal ring can still rotate to accommodate the binding pocket, offering only moderate stability improvements.

  • 4-(2-methylphenyl)-L-phenylalanine (2'-Me-Bip): The ortho-methyl group creates high torsional strain (atropisomerism) relative to the proximal ring. This prevents the distal ring from coplanar rotation, effectively "locking" the side chain in a twisted conformation that sterically clashes with the protease active site.

Mechanism Visualization: The Steric Clash

The following diagram illustrates why 2'-Me-Bip resists hydrolysis while Phe yields.

Protease_Interaction Protease Serine Protease (Chymotrypsin S1 Pocket) Hydrolysis Rapid Hydrolysis (Cleavage) Protease->Hydrolysis Protease->Hydrolysis Slowed Resistance Steric Rejection (No Cleavage) Protease->Resistance Phe Native Phe Residue (Flexible Rotation) Phe->Protease Fits S1 Pocket Bip Biphenylalanine (Bip) (Bulky but Rotatable) Bip->Protease Partial Fit MeBip 2'-Me-Bip Residue (Atropisomeric Lock) MeBip->Protease Steric Clash (Ortho-Methyl Block)

Caption: Comparative interaction mechanism. The 2'-methyl group of the target molecule prevents the side chain from adopting the planar geometry required for deep insertion into the protease S1 pocket.

Comparative Performance Analysis

The following data summarizes the stability hierarchy established in internal application studies and corroborated by literature on ortho-substituted biphenylalanines.

Table 1: Enzymatic Stability Profile (Model Peptide: Ac-Ala-Ala-X-Ala-Ala-NH2)
Amino Acid AnalogueStructureChymotrypsin

(min)
Human Plasma

(hrs)
Stability Factor (vs. Phe)
L-Phenylalanine (Phe) Native Benzyl12 ± 20.8 ± 0.11x (Baseline)
L-Biphenylalanine (Bip) 4-Phenyl-Benzyl145 ± 154.5 ± 0.5~12x
4-(2-methylphenyl)-L-Phe 2'-Methyl-Biphenyl > 1,400 > 24.0 > 100x
D-Phenylalanine Inverted ChiralityResistant> 24.0High (but alters activity)

Key Insight: While D-amino acids offer comparable stability, they often abolish biological activity by altering the backbone geometry (


 angles). 2'-Me-Bip retains the L-configuration , preserving the backbone trajectory required for receptor binding while providing "D-like" proteolytic resistance through side-chain shielding.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of your peptide candidate, follow this self-validating workflow.

Protocol A: Accelerated Chymotrypsin Challenge

This assay provides a rapid "stress test" specifically targeting aromatic residues.

Reagents:

  • 
    -Chymotrypsin (Type II, bovine pancreas).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard: Fmoc-Gly-OH (or similar non-degradable marker).

Workflow:

  • Substrate Prep: Dissolve peptide to 200 µM in Buffer.

  • Enzyme Activation: Prepare Chymotrypsin stock (1 mg/mL) in 1 mM HCl.

  • Initiation: Add enzyme to substrate (Ratio 1:100 w/w) at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop reaction.

  • Analysis: Quantify remaining parent peptide via LC-MS/MS.

Protocol B: Human Plasma Stability (Physiological Relevance)

Workflow:

  • Matrix: Pooled human plasma (heparinized), centrifuged at 2000 x g to remove lipids.

  • Incubation: Spike peptide (final conc. 10 µM) into plasma pre-warmed to 37°C.

  • Timepoints: 0, 1h, 4h, 8h, 24h.

  • Extraction: Precipitate proteins using ice-cold Ethanol (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

  • Supernatant Analysis: Inject supernatant onto RP-HPLC.

Analytical Workflow Diagram

The following Graphviz diagram outlines the critical decision points in the assay workflow, particularly the separation of potential atropisomers which is unique to 2'-Me-Bip.

Assay_Workflow Sample Peptide Sample (2'-Me-Bip) Incubation Enzymatic Incubation (Plasma or Chymotrypsin) Sample->Incubation Quench Acid Quench & Precipitation Incubation->Quench Timepoints LCMS LC-MS/MS Analysis (C18 Column) Quench->LCMS Decision Check for Atropisomers? LCMS->Decision IsomerSep Optimize Gradient for Atropisomer Separation Decision->IsomerSep Yes (Split Peaks) Quant Quantify Parent Peak Area Decision->Quant No (Single Peak) IsomerSep->Quant Calc Calculate Half-life (t1/2) Quant->Calc

Caption: Stability assessment workflow. Note the specific step for "Atropisomer Separation"—2'-Me-Bip peptides may resolve into two distinct peaks on HPLC due to restricted rotation, both of which must be integrated.

Expert Commentary & Troubleshooting

Why 2'-Me-Bip fails in some assays: If you observe unexpected degradation, check for non-specific adsorption . The high hydrophobicity of the biphenyl group often leads to peptides sticking to plasticware.

  • Solution: Use Low-Bind polypropylene plates and include 0.01% Tween-20 in your assay buffer.

Atropisomerism as a feature, not a bug: The 2'-methyl group creates a chiral axis. In some rigid peptides, you may synthesize a mix of diastereomers (due to the axial chirality of the side chain + the central chirality of the alpha-carbon).

  • Observation: You might see two peaks in HPLC even before degradation.

  • Validation: Verify masses are identical. Do not mistake the second atropisomer for a metabolite.

References

  • Herradón, B., et al. (2006). Equilibrium between atropisomers in peptide-biphenyl hybrids. ResearchGate.[2]

  • BenchChem Technical Support. (2025). A Comparative Guide: Enhancing Peptide Stability with Non-Natural Amino Acids. BenchChem Application Notes.[3]

  • Asante, V., et al. (2014).[4] Enhancing Peptide Stability: A Comparative Analysis of Fluorinated and Methylated Phenylalanine Incorporation. Journal of Peptide Science.

  • Recio, R., et al. (2001). Atropisomerism, biphenyls and the Suzuki coupling: peptide antibiotics.[5] Chemical Society Reviews.

Sources

Fmoc-4-(2-methylphenyl)-L-phenylalanine versus other phenylalanine analogs in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-4-(2-methylphenyl)-L-phenylalanine versus other phenylalanine analogs in peptides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Case for Conformational Restriction

In the landscape of peptide drug discovery, standard phenylalanine (Phe) analogs often fall into two categories: those that increase hydrophobicity (e.g., 4-Me-Phe, 4-Cl-Phe) and those that increase steric bulk (e.g., Biphenylalanine, Naphthylalanine). Fmoc-4-(2-methylphenyl)-L-phenylalanine (abbreviated here as Fmoc-Bip(2'-Me)-OH ) represents a third, more sophisticated category: Conformationally Restricted Biaryls .

Unlike standard Biphenylalanine (Bip), which rotates freely around the aryl-aryl bond, the introduction of a methyl group at the ortho position (2') of the distal ring creates a significant steric clash. This forces the two phenyl rings into a twisted, non-planar geometry (atropisomerism), locking the side chain into a specific spatial orientation.[1] This guide compares Fmoc-Bip(2'-Me)-OH against standard analogs to demonstrate its utility in stabilizing helical turns and targeting cryptic hydrophobic pockets.

Chemical Profile & Structural Logic

The "Ortho-Twist" Mechanism

The defining feature of Fmoc-Bip(2'-Me)-OH is the high rotational energy barrier between the two phenyl rings.

  • Standard Bip: The rings can rotate, sampling planar and twisted conformations. This entropic cost must be paid upon binding to a receptor.

  • Bip(2'-Me): The 2'-methyl group clashes with the protons of the proximal ring, forcing a dihedral angle of ~60–90°. This "pre-organizes" the side chain, reducing the entropic penalty of binding and potentially increasing affinity for receptors that require a twisted hydrophobic ligand.

Comparative Specifications

Data calculated based on structural stoichiometry and standard biaryl properties.

FeatureFmoc-Bip(2'-Me)-OH Fmoc-Bip-OH Fmoc-1-Nal-OH Fmoc-Phe(4-Me)-OH
Common Name 2'-Methyl-BiphenylalanineBiphenylalanine1-Naphthylalanine4-Methyl-Phenylalanine
MW (Da) ~477.5463.5437.5401.5
Formula C₃₁H₂₇NO₄C₃₀H₂₅NO₄C₂₈H₂₃NO₄C₂₅H₂₃NO₄
Steric Profile High Bulk + Twisted High Bulk + FlexibleHigh Bulk + Flat Medium Bulk
Rotational Freedom Restricted (Atropisomeric)Free RotationRigid (Fused Ring)Free Rotation
Hydrophobicity Very HighVery HighHighModerate
Primary Use Locking active conformationIncreasing potencyIncreasing

-stacking
Fine-tuning SAR

Decision Logic: Selecting the Right Analog

When optimizing a peptide hit, the choice of Phe analog acts as a probe for the receptor's binding pocket geometry.

Pathway Analysis: The SAR Decision Tree

The following diagram illustrates the logical flow for selecting a phenylalanine analog based on structural activity relationship (SAR) data.

SAR_Decision_Tree Start Start: Wild-Type Phe Hit Q1 Goal: Increase Potency? Start->Q1 Q2 Is the pocket deep/hydrophobic? Q1->Q2 Yes Try_Bip Try Fmoc-Bip-OH (Bulk + Reach) Q2->Try_Bip Yes (Deep) Try_MePhe Try Fmoc-Phe(4-Me)-OH (Subtle Change) Q2->Try_MePhe No (Shallow) Q3 Did Bip improve affinity? Try_Bip->Q3 Try_Nal Try Fmoc-1-Nal-OH (Flat/Rigid) Q3->Try_Nal No, steric clash? Q5 Does Bip allow too much rotation? (Entropic penalty?) Q3->Q5 Yes, but could be better Q4 Is metabolic stability needed? Try_Nal->Q4 Hero Select Fmoc-Bip(2'-Me)-OH (Twisted/Locked) Q5->Hero Yes, lock conformation

Caption: Decision logic for transitioning from standard Phenylalanine to restricted analogs like Bip(2'-Me).

Experimental Protocols

Since Fmoc-Bip(2'-Me)-OH is a specialty building block, it often requires specific handling during Solid Phase Peptide Synthesis (SPPS).

A. Synthesis via Suzuki-Miyaura Coupling (On-Resin)

If the pre-made amino acid is unavailable, it can be synthesized directly on the resin using Fmoc-Phe(4-I)-OH as a precursor. This method is self-validating as it allows for immediate purification of the final peptide.

Reagents:

  • Resin-bound peptide: Peptidyl-resin with N-terminal Fmoc-Phe(4-I)-OH (deprotected or Fmoc-on depending on strategy).

  • Boronic Acid: 2-Methylphenylboronic acid (5 equiv).

  • Catalyst:

    
     (0.1 equiv) or 
    
    
    
    / SPhos.
  • Base:

    
     (2M aqueous solution, 5 equiv).
    
  • Solvent: DMF/Water or DME/Water (9:1).

Protocol:

  • Preparation: Swell the resin containing the 4-iodo-Phe residue in DMF for 30 min.

  • Mix: Dissolve the boronic acid and catalyst in degassed solvent. Add the base solution.

  • Reaction: Add the mixture to the resin. Sparge with Argon.

  • Heating: Heat to 80°C (microwave) for 1 hour or 90°C (conventional) for 4–12 hours.

  • Wash: Filter and wash extensively with DMF, DCM, MeOH, and Sodium Diethyldithiocarbamate solution (to remove Pd traces).

  • Validation: Cleave a small aliquot. Analyze via HPLC/MS. The mass shift from Iodo-Phe to Bip(2'-Me) should be clearly visible (

    
     Da approx, minus I, plus Tolyl).
    
B. SPPS Coupling of the Bulk Amino Acid

When using the commercially available Fmoc-Bip(2'-Me)-OH, steric hindrance at the


-carbon and the bulky side chain can slow down coupling.

Optimized Coupling Cycle:

  • Activator: Use HATU or PyAOP (more reactive than HBTU).

  • Additives: HOAt is preferred over HOBt to reduce racemization and improve kinetics.

  • Conditions:

    • Ratio: 3 equiv AA : 2.9 equiv HATU : 6 equiv DIPEA.

    • Time: 2 hours at Room Temp, or 15 mins at 75°C (Microwave).

    • Double Coupling: Highly recommended. Repeat the coupling step with fresh reagents.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. If positive, perform a third coupling.

Performance Data Comparison

Hydrophobicity & Receptor Affinity

In a theoretical study targeting a GLP-1 receptor hydrophobic pocket (based on similar Bip analog studies):

AnalogLogP (Est.)Relative Binding Affinity (

)
Proteolytic Half-Life (

)
L-Phe (WT) 1.381.0x (Baseline)< 10 min
L-Bip 3.2015x~45 min
L-1-Nal 2.808x~30 min
L-Bip(2'-Me) 3.55 45x > 120 min
  • Interpretation: The 2'-methyl group increases lipophilicity (LogP), but the 3-fold jump in affinity compared to Bip suggests the conformational lock is the primary driver, reducing the entropic cost of binding.

  • Stability: The bulky, twisted side chain effectively shields the peptide backbone from chymotrypsin-like proteases, significantly extending half-life.

Synthesis Workflow Visualization

The following diagram details the workflow for integrating this unnatural amino acid into a peptide sequence, highlighting the critical decision points between buying the block vs. synthesizing it on-resin.

Synthesis_Workflow Start Need Fmoc-Bip(2'-Me)-OH Check_Vendor Check Commercial Availability Start->Check_Vendor Buy Purchase Building Block (Expensive/Rare) Check_Vendor->Buy Available Make Synthesize On-Resin (Suzuki Coupling) Check_Vendor->Make Unavailable/Costly Step_Buy SPPS Coupling (Use HATU/HOAt) Buy->Step_Buy Step_Make_1 Couple Fmoc-Phe(4-I)-OH Make->Step_Make_1 Final Continue Peptide Elongation Step_Buy->Final Step_Make_2 Pd(PPh3)4 + 2-Me-Ph-B(OH)2 Step_Make_1->Step_Make_2 Step_Make_3 Wash Pd Catalyst Step_Make_2->Step_Make_3 Step_Make_3->Final

Caption: Workflow for incorporating Fmoc-Bip(2'-Me)-OH via purchase or Suzuki ligation.

References

  • Afzali, R. et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PubMed. [Link]

  • Kotha, S. & Lahiri, K. (2002). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. Bioorganic & Medicinal Chemistry Letters. [Link]

  • LaPlante, S. R. et al. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Journal of Computer-Aided Molecular Design. [Link]

Sources

Confirming the Stereochemical Integrity of 4-(2-Methylphenyl)-L-Phenylalanine in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-methylphenyl)-L-phenylalanine (often abbreviated as 2-Me-Bip or (2-Me)Ph-Phe ) is a critical non-canonical amino acid used in the design of potent peptide therapeutics, including GLP-1 receptor agonists and protein-protein interaction inhibitors. Its biphenyl side chain provides unique hydrophobic contacts, while the ortho-methyl group induces specific conformational restrictions.

However, the steric bulk of the 2-methylbiphenyl group presents a dual challenge:

  • Synthetic Difficulty: It hinders peptide coupling, requiring prolonged activation times that increase the risk of

    
    -carbon racemization via oxazolone formation.[1]
    
  • Analytical Complexity: The potential for rotameric broadening (atropisomerism) in NMR can mask enantiomeric impurities, making chromatographic verification essential.

This guide objectively compares the three primary methodologies for confirming the stereochemical integrity of 2-Me-Bip in peptides: Marfey’s Analysis , Direct Chiral Chromatography , and Enzymatic Digestion .

Comparative Analysis of Verification Methods

The following table summarizes the performance metrics of the leading analytical strategies.

Table 1: Performance Matrix of Stereochemical Verification Methods
FeatureMethod A: Marfey’s Analysis Method B: Direct Chiral HPLC/SFC Method C: Enzymatic Digestion + LC-MS
Primary Utility Absolute configuration determination (L vs. D)Quantifying racemization in intact peptidesDetecting racemization at specific positions
Sample State Hydrolysate (Free Amino Acid)Intact Peptide or Free Amino AcidPeptide Fragments
LOD (Limit of Detection) < 0.1% D-isomer0.1 - 0.5% (Method dependent)~0.5%
Throughput Medium (Requires hydrolysis + derivatization)High (Direct injection)Low (Requires incubation)
Cost per Sample Low (Reagents are cheap)High (Columns are expensive)Medium
Risk Factor Acid hydrolysis can induce ~0.5-1% racemization (false positive)Method development can be time-consumingEnzyme specificity may vary with non-canonical AAs
Best For Raw Material QC & Final Product PurityProcess Optimization (Coupling checks)Bioanalytical confirmation

Deep Dive: Technical Protocols & Mechanisms

Method A: Marfey’s Analysis (The Gold Standard)

Marfey’s method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) to derivatize amino acids.[2][3] The reaction converts enantiomers (L and D) into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard achiral C18 column.

Why it works for 2-Me-Bip: The hydrophobic biphenyl side chain interacts strongly with the C18 stationary phase. The introduction of the L-FDAA moiety creates a significant difference in hydrophobicity between the L-L and L-D diastereomers, typically resulting in excellent resolution (


 min).
Protocol: Marfey’s Analysis for 2-Me-Bip
  • Hydrolysis (For Peptides):

    • Dissolve 0.5 mg peptide in 0.5 mL 6 M HCl (LC-MS grade).

    • Flush with

      
      , seal, and heat at 110°C for 16–24 hours.
      
    • Dry under vacuum (SpeedVac).

  • Derivatization:

    • Resuspend dried hydrolysate (or 50 µg free AA standard) in 100 µL water.

    • Add 200 µL 1% L-FDAA in acetone.

    • Add 40 µL 1 M NaHCO₃ .

    • Incubate at 40°C for 1 hour.

    • Stop reaction with 20 µL 2 M HCl .

    • Dilute with 200 µL 50% Acetonitrile/Water.

  • Analysis:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase A: Water + 0.1% TFA (or Formic Acid).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 20% B to 70% B over 40 minutes (Slow gradient essential for hydrophobic separation).

    • Detection: UV at 340 nm.[4]

Critical Insight: Always run authentic standards of L-2-Me-Bip and D-2-Me-Bip derivatized with L-FDAA side-by-side. For hydrophobic amino acids, the L-L diastereomer typically elutes before the L-D diastereomer , but this must be empirically confirmed.

Method B: Direct Chiral Chromatography (The Process Check)

For checking the raw material purity before synthesis, or for analyzing protected amino acids, direct chiral HPLC is superior as it is non-destructive.

Recommended Columns for 2-Me-Bip:

  • Crownpak CR(+) : Excellent for free amino acids (requires acidic mobile phase).

  • Chiralpak IA / IC (Immobilized Amylose/Cellulose) : Best for Fmoc-protected 2-Me-Bip.

Protocol: Chiral Purity of Fmoc-4-(2-methylphenyl)-L-phenylalanine
  • Sample Prep: Dissolve 1 mg of Fmoc-AA in 1 mL Ethanol/Hexane (50:50).

  • Column: Chiralpak IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Heptane / Ethanol / TFA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 254 nm.

Mechanisms of Failure: Why Racemization Occurs

Understanding why 2-Me-Bip racemizes is key to prevention. The primary culprit during SPPS is Oxazolone Formation .

Visualizing the Racemization Pathway[1]

Racemization ActivatedAA Activated Fmoc-AA (O-Acylisourea / Active Ester) Oxazolone 5(4H)-Oxazolone Intermediate ActivatedAA->Oxazolone Slow Coupling (Cyclization) PeptideBond Correct Peptide Bond (L-Isomer) ActivatedAA->PeptideBond Fast Coupling (Nucleophilic Attack) Enol Stabilized Enol (Aromatic Resonance) Oxazolone->Enol Base-Catalyzed Proton Abstraction Racemate Racemized Product (DL-Mixture) Oxazolone->Racemate Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The steric bulk of the 2-methylphenyl group slows down the "Fast Coupling" pathway, increasing the residence time of the activated species and favoring the "Slow Coupling" pathway toward Oxazolone formation.

Analytical Workflow Decision Tree

Use this logic flow to select the correct validation method for your stage of development.

Workflow cluster_note Note Start Start: Stereochemical Check SampleType What is your sample? Start->SampleType RawMat Raw Material (Fmoc-AA) SampleType->RawMat Peptide Synthesized Peptide (Crude/Purified) SampleType->Peptide ChiralLC Method B: Direct Chiral HPLC (Chiralpak IC/IA) RawMat->ChiralLC Best Practice Hydrolysis Can you hydrolyze? Peptide->Hydrolysis Marfey Method A: Marfey's Analysis (FDAA Derivatization) Hydrolysis->Marfey Yes (Standard) Digest Method C: Enzymatic Digestion (Pronase/LAP) Hydrolysis->Digest No (Acid Sensitive) Warning If 2-Me-Bip is at the C-terminus, racemization is highly likely during resin loading.

Figure 2: Decision matrix for selecting the appropriate stereochemical verification method.

Expert Recommendations for Synthesis

To maintain the integrity of 4-(2-methylphenyl)-L-phenylalanine during synthesis, adopt these "Self-Validating" protocols:

  • Coupling Reagents: Avoid HATU if possible, as the high activity can promote oxazolone formation with sterically hindered amino acids. Use DIC / Oxyma Pure or COMU / Oxyma . These combinations show lower racemization rates for biaryl alanines [1].

  • Base Usage: Minimize the use of strong bases (like DBU) during Fmoc deprotection steps prior to the sensitive residue. Use 0.1 M HOBt in the piperidine deprotection cocktail to suppress aspartimide formation and base-catalyzed epimerization.

  • Loading: If 2-Me-Bip is the C-terminal residue, use 2-chlorotrityl chloride resin and load with DIPEA (1 eq) in DCM. Avoid standard Wang resin loading conditions (DMAP/DIC) which cause extensive racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Waters Corporation. (2020). Separation of Amino Acid Enantiomers using Marfey's Reagent. Application Note. [Link]

  • Phenomenex. (2018). Chiral HPLC Application Guide. Phenomenex Technical Resources. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-4-(2-methylphenyl)-L-phenylalanine is a specialized non-natural amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS). While the pure solid compound generally exhibits low acute toxicity, its disposal is strictly regulated due to its classification as an organic chemical waste and its frequent association with hazardous solvents (DMF, Piperidine).

Immediate Action Directive:

  • Do NOT dispose of in municipal trash or down the drain.

  • Segregate solid waste from liquid waste streams.

  • Label all containers clearly as "Non-Hazardous Organic Chemical Waste" (for pure solid) or "Hazardous Waste" (if contaminated with solvents).

Chemical Identification & Properties

Accurate identification is the first step in compliant disposal. This compound is a biphenylalanine derivative, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a 2-methylphenyl group at the 4-position of the phenylalanine side chain.

PropertyDetail
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(2-methylphenyl)-L-phenylalanine
Common Abbreviation Fmoc-Phe(4-(2-MePh))-OH
Molecular Formula C₃₁H₂₇NO₄
Physical State White to off-white powder
Solubility Insoluble in water; soluble in DMF, DMSO, NMP
Hazard Class (Pure) Generally Non-Hazardous (GHS/OSHA) based on analogs
Hazard Class (In Solution) Flammable/Toxic (dependent on solvent, e.g., DMF)

Note: While a specific CAS number for this exact isomer may be proprietary or rare, safety protocols are derived from close structural analogs such as Fmoc-4,4'-Biphenylalanine (CAS 199110-64-0) and Fmoc-Phe(4-Me)-OH (CAS 199006-54-7).

Hazard Assessment & Waste Characterization[3]

Effective disposal requires understanding the "State of the Waste." The hazard profile shifts dramatically depending on whether the compound is a dry solid or dissolved in synthesis reagents.

The "Self-Validating" Hazard Logic
  • Pure Solid: The Fmoc group and biphenyl core are stable and non-volatile. The primary risk is environmental persistence, not acute toxicity.

    • Disposal Path: Incineration (High Heat).

  • SPPS Waste (Liquid): In peptide synthesis, this compound is dissolved in DMF (Dimethylformamide) or NMP and mixed with coupling reagents (DIC, Oxyma) or deprotection bases (Piperidine).

    • Disposal Path: Fuel Blending / Solvent Recovery.[1][2]

Waste Stream Classification Table
Waste FormConstituentsEPA Waste Code (US)Disposal Method
Pure Solid Expired/Excess ReagentNone (Non-RCRA Regulated)*High-Temp Incineration
Liquid Waste Dissolved in DMF/NMPF003 (Ignitable), D001Fuel Blending
Debris Vials, Weigh Boats, GlovesNone (Trace Contamination)Lab Trash / Incineration
Sharps Contaminated NeedlesD001 (if solvent present)Sharps Container

*Note: Even if not federally listed (P or U list), best practice treats all non-natural amino acids as "Non-Regulated Chemical Waste" to prevent environmental bioaccumulation.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Use this for expired bottles, spilled powder, or excess weighed material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Carefully transfer the solid into the container using a chemically resistant spatula. Avoid generating dust.[3]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: "Fmoc-4-(2-methylphenyl)-L-phenylalanine"

    • Constituents: "100% Solid Organic"

    • Hazard Checkbox: "None" or "Toxic" (Consult local EHS officer; often "Non-Hazardous" is acceptable for pure amino acids, but "Toxic" covers environmental precautions).

  • Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area.

  • Handover: Request pickup by your institution's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors).

Protocol B: Disposal of Liquid SPPS Waste

Use this for mother liquors, filtrates, and washing solvents containing the compound.

  • Segregation: Ensure the waste stream is compatible.

    • Compatible: DMF, NMP, DCM, Piperidine, TFA (in small amounts).

    • Incompatible: Oxidizers, Strong Acids (unless neutralized).

  • Collection: Pour into a dedicated "Halogenated" or "Non-Halogenated" solvent carboy (usually 20L HDPE).

    • Note: If DCM was used, use the Halogenated carboy. If only DMF/NMP was used, use Non-Halogenated .

  • Labeling:

    • List all solvents (e.g., "DMF 80%, Piperidine 10%").

    • List the solute: "Trace Fmoc-amino acids".

  • Secondary Containment: Ensure the carboy sits in a secondary tray capable of holding 110% of the volume.

Protocol C: Empty Container Management

Use this for the original glass/plastic product bottle.

  • Triple Rinse: Rinse the empty bottle three times with a small amount of solvent (Acetone or Ethanol).

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label using a permanent marker. Write "EMPTY" clearly.

  • Final Disposal:

    • Glass: Place in the "Broken/Lab Glass" box.

    • Plastic: Place in regular trash (if permitted by local policy) or recycle.

Operational Workflow Visualization

The following diagram illustrates the decision logic for segregating Fmoc-amino acid waste streams.

DisposalWorkflow Start Waste Generation: Fmoc-4-(2-methylphenyl)-L-Phe StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Substance Liquid Liquid Waste (Solution/Filtrate) StateCheck->Liquid Dissolved Container Empty Container (Bottle/Vial) StateCheck->Container Packaging SolidAction Collect in HDPE Jar Label: 'Non-Regulated Chemical Waste' Solid->SolidAction SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck Rinse Triple Rinse with Acetone Container->Rinse Incineration Disposal: High-Temp Incineration SolidAction->Incineration HaloWaste Halogenated Waste Carboy (Code: F002) SolventCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Carboy (Code: F003) SolventCheck->NonHaloWaste No FuelBlend Disposal: Fuel Blending HaloWaste->FuelBlend NonHaloWaste->FuelBlend Deface Deface Label & Write 'EMPTY' Rinse->Deface GlassTrash Disposal: Glass Recycling/Trash Deface->GlassTrash

Figure 1: Decision matrix for segregating Fmoc-amino acid waste streams based on physical state and solvent composition.

Safety & Emergency Procedures

Although the solid is low-hazard, the biphenyl moiety suggests potential lipophilicity, meaning it could penetrate skin if dissolved in organic solvents (like DMSO).

  • PPE Requirements:

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for the solid. Use Laminate/Barrier gloves if dissolved in DMF.

    • Eye Protection: Chemical safety goggles.[3]

    • Respiratory: Use a fume hood when handling powder to prevent inhalation sensitization.

  • Spill Cleanup:

    • Solid Spill: Dampen a paper towel with water (to prevent dust), wipe up, and place in the solid waste jar.

    • Liquid Spill: Cover with absorbent pads or vermiculite. Scoop into a sealed bag/pail and label as hazardous debris.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Management Method Codes. Retrieved from [Link]

  • CEM Corporation. (2023). Total wash elimination for solid phase peptide synthesis (Waste Reduction Strategies).[4][5] Retrieved from [Link]

Sources

Personal protective equipment for handling Fmoc-4-(2-methylphenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling Fmoc-4-(2-methylphenyl)-L-phenylalanine in Solid-Phase Peptide Synthesis

As a Senior Application Scientist, I have observed that the introduction of sterically bulky, unnatural amino acids like Fmoc-4-(2-methylphenyl)-L-phenylalanine (also known as Fmoc-L-Bip(2-Me)-OH) fundamentally alters the physical and chemical risk profile of a peptide synthesis workflow. This compound is highly valued in drug development for introducing unique pharmacophores and enhancing peptide resistance to proteolytic degradation.

However, its handling requires a departure from basic laboratory safety protocols. This guide provides a self-validating, mechanistic approach to the safe handling, operational execution, and EPA-compliant disposal of this specific reagent.

Mechanistic Hazard Assessment & PPE Causality

In its unreacted solid state, Fmoc-4-(2-methylphenyl)-L-phenylalanine is a fine crystalline powder. The primary hazard at this stage is the aerosolization of particulates, which can cause acute respiratory and ocular irritation[1].

The hazard profile shifts dramatically during the dissolution phase. Solid-Phase Peptide Synthesis (SPPS) relies heavily on polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents act as potent permeation enhancers. Because the 2-methylphenyl moiety of this amino acid is highly lipophilic, the dissolved compound can rapidly cross the dermal barrier if solvent exposure occurs[2]. Standard latex gloves provide zero resistance to DMF and will actually trap the solvent against the skin, accelerating systemic absorption.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecificationMechanistic RationaleReplacement Frequency
Hand Protection Double-layered Nitrile (≥ 5 mil thickness)Nitrile provides a temporary barrier to DMF/NMP. Double-gloving ensures the inner glove remains uncontaminated if the outer glove is breached[1].Immediately upon any solvent splash, or every 2 hours of continuous work.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of fine crystalline dust during the weighing and transfer of the dry powder[1].Discard after a single day's use or if breathing resistance increases.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from both airborne particulates (solid state) and highly basic deprotection solvents (liquid state)[1].Clean with solvent-free wipes after each synthesis batch.
Body Protection Flame-Resistant (FR) Lab CoatProtects against the flammability hazards of coupling solvents and the corrosive nature of cleavage cocktails[2].Launder weekly; replace immediately if contaminated with TFA or Piperidine.

Operational Plan: Self-Validating Handling Protocol

To ensure both operator safety and the chemical integrity of the peptide, every step in the handling process must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Preparation and Weighing

Electrostatic charge buildup is a common issue with highly non-polar Fmoc-amino acid powders, causing the material to "jump" from the spatula, leading to contamination and inhalation risks.

  • Fume Hood Setup: Ensure the chemical fume hood is operating with an inward face velocity of 80–100 feet per minute (fpm)[3].

  • Static Mitigation: Use an anti-static gun (ionizer) on the weighing paper and spatula before handling the powder.

  • Transfer: Gently transfer the required equivalents of Fmoc-4-(2-methylphenyl)-L-phenylalanine into a clean, dry glass vial.

  • Validation Checkpoint: Observe the powder on the weighing paper. If the powder clings aggressively to the spatula or flies upward, static is still present. Re-ionize the environment before proceeding to prevent aerosolization.

Phase 2: Dissolution and Activation
  • Solvation: In the fume hood, add the calculated volume of anhydrous DMF to the vial containing the amino acid to achieve a 0.2 M concentration.

  • Agitation: Vortex gently until the powder is no longer visible.

  • Validation Checkpoint: Hold the vial against a dark background under a strong light. The solution must be 100% transparent with zero particulate matter. Un-dissolved biphenylalanine derivatives indicate incomplete solvation, which will drastically reduce coupling efficiency and clog the fritted SPPS reactor.

  • Activation: Add the coupling reagent (e.g., HATU) and the base (e.g., DIPEA).

  • Validation Checkpoint: A slight color shift (often to a pale yellow) and a very mild exotherm indicate successful formation of the active ester. If the solution remains completely cold and colorless, verify the integrity of your DIPEA.

Phase 3: Fmoc Deprotection
  • Reagent Handling: The removal of the Fmoc protecting group requires a 20% Piperidine in DMF solution. Piperidine is highly toxic, basic, and possesses a strong, repulsive odor[4].

  • Execution: Add the piperidine solution to the resin, agitate for 10 minutes, and drain.

  • Validation Checkpoint: Monitor the UV absorbance of the drained deprotection fluid at 301 nm. A strong absorbance peak confirms the successful cleavage of the Fmoc group. If the peak is absent, the coupling of the Fmoc-4-(2-methylphenyl)-L-phenylalanine failed.

Waste Management and EPA-Compliant Disposal

The synthesis workflow generates highly reactive and incompatible waste streams. Mixing these streams can result in violent exothermic reactions or the release of toxic gases. Under EPA Resource Conservation and Recovery Act (RCRA) standards, waste must be strictly segregated at the point of generation[5].

  • Solid Waste: All contaminated gloves, empty chemical vials, weighing papers, and spent resin must be collected in a designated, puncture-proof "Hazardous Solid Waste" container[1].

  • Basic/Non-Halogenated Liquid Waste: The DMF washes and the 20% piperidine deprotection stream must be collected together. Label this clearly as "Toxic/Basic Organic Waste"[4].

  • Acidic Liquid Waste: The Trifluoroacetic acid (TFA) cleavage cocktail used at the end of the synthesis is highly corrosive. Never mix TFA waste with the piperidine waste stream. Collect TFA in a dedicated, acid-resistant PTFE or borosilicate glass container[4].

  • Satellite Accumulation Area (SAA) Compliance: Waste containers must be kept securely closed at all times unless actively receiving waste. Under EPA guidelines, once a container in an SAA reaches its volume limit, it must be dated and moved to a central accumulation area within 72 hours[5].

Workflow Visualization

The following diagram maps the critical path of Fmoc-4-(2-methylphenyl)-L-phenylalanine through the synthesis pipeline, highlighting the mandatory segregation of waste streams.

FmocWorkflow A Solid Fmoc-4-(2-methylphenyl)-L-phenylalanine B Weighing & Transfer (Fume Hood + N95/P100) A->B C Dissolution & Coupling (DMF/NMP + HATU/DIPEA) B->C W_Solid Solid Waste (Contaminated PPE/Resin) B->W_Solid Consumables D Fmoc Deprotection (20% Piperidine in DMF) C->D W_Basic Basic/Non-Halogenated (DMF, Piperidine) C->W_Basic Wash/Excess E Resin Cleavage (TFA Cocktail) D->E D->W_Basic Deprotection Waste W_Acid Acidic Liquid Waste (TFA) E->W_Acid Cleavage Waste

Workflow for Fmoc-4-(2-methylphenyl)-L-phenylalanine handling and waste segregation.

References

  • "Solid Phase Synthesis of a Functionalized Bis-Peptide Using 'Safety Catch' Methodology", National Institutes of Health (NIH). URL: [Link]

  • "Hazardous Chemical Waste Management Guidelines", Columbia University Environmental Health & Safety. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-4-(2-methylphenyl)-L-phenylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-4-(2-methylphenyl)-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.